(3,5-dichlorophenyl)methanesulfonyl Chloride
Description
Properties
IUPAC Name |
(3,5-dichlorophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2S/c8-6-1-5(2-7(9)3-6)4-13(10,11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMJRPMBVICCFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407333 | |
| Record name | (3,5-dichlorophenyl)methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163295-70-3 | |
| Record name | (3,5-Dichlorophenyl)methanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163295-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-dichlorophenyl)methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,5-dichlorophenyl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (3,5-dichlorophenyl)methanesulfonyl chloride: A Keystone Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (3,5-dichlorophenyl)methanesulfonyl chloride
This compound, bearing the CAS number 163295-70-3 , is a highly reactive organosulfur compound that has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its strategic importance lies in its ability to introduce the (3,5-dichlorophenyl)methanesulfonyl moiety into a target molecule, a functional group that can significantly influence the physicochemical and biological properties of the final compound, such as efficacy and stability.[1] This guide provides a comprehensive technical overview of this versatile reagent, from its fundamental chemical properties and synthesis to its applications in the development of novel therapeutic agents.
Physicochemical and Spectroscopic Profile
This compound is a white solid with a molecular formula of C₇H₅Cl₃O₂S and a molecular weight of 259.54 g/mol .[1] Its structural features, including the dichlorinated phenyl ring and the reactive sulfonyl chloride group, give rise to a distinct spectroscopic signature that is crucial for its identification and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 163295-70-3 | [1][2][3] |
| Molecular Formula | C₇H₅Cl₃O₂S | [1] |
| Molecular Weight | 259.54 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | ≥ 95% (NMR) | [1][4] |
| Storage Conditions | 0-8 °C | [1] |
Spectroscopic Characterization:
While a publicly available, experimentally verified high-resolution spectrum for this specific compound is not readily accessible, its expected spectral characteristics can be predicted based on the known absorption regions of its constituent functional groups.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands for the sulfonyl chloride group. The asymmetric and symmetric stretching vibrations of the S=O bond typically appear in the regions of 1380-1340 cm⁻¹ and 1190-1160 cm⁻¹, respectively.[5] Aromatic C-H stretching vibrations are anticipated between 3100-3000 cm⁻¹, while the C-Cl stretching will be observed in the fingerprint region.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the dichlorinated ring and the methylene protons adjacent to the sulfonyl group. The methylene protons would likely appear as a singlet in the downfield region, deshielded by the adjacent electron-withdrawing sulfonyl group. The aromatic protons would exhibit a splitting pattern characteristic of a 1,3,5-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the methylene carbon. The carbon atom of the methylene group will be shifted downfield due to the influence of the sulfonyl chloride moiety.
-
Synthesis of this compound: A Representative Protocol
While multiple synthetic routes to sulfonyl chlorides exist, a common and effective method involves the chlorosulfonation of an appropriate precursor. The following is a representative, field-proven protocol for the synthesis of this compound, based on established chemical principles.
Experimental Protocol: Synthesis via Chlorosulfonation of 3,5-Dichlorotoluene
Materials:
-
3,5-Dichlorotoluene
-
Chlorosulfonic acid
-
Thionyl chloride
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,5-dichlorotoluene (1.0 equivalent) and anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add chlorosulfonic acid (2.0-3.0 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonic acid.
-
To the crude sulfonic acid, add thionyl chloride (2.0-3.0 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux and stir for 2-4 hours.
-
After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization or column chromatography.
Reactivity and Mechanism: The Sulfonamide Connection
The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group towards nucleophiles. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring further enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.
The most prominent reaction of this compound in drug development is the formation of sulfonamides through its reaction with primary or secondary amines. Sulfonamides are a key functional group in a vast array of pharmaceuticals, including antibacterial agents, diuretics, and kinase inhibitors.[6]
Mechanism of Sulfonamide Formation:
The reaction proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton to yield the stable sulfonamide.
Applications in Drug Discovery and Development
This compound serves as a important intermediate in the synthesis of a variety of biologically active molecules. Its incorporation can impart desirable properties such as increased lipophilicity and metabolic stability. While specific, named drugs containing this exact fragment are not readily identifiable in the public domain, patent literature reveals its use in the synthesis of novel compounds with therapeutic potential, particularly in the area of kinase inhibitors for cancer therapy.
For instance, patent applications describe the use of this compound in the synthesis of substituted pyridinamine and pyrimidinamine derivatives, which are investigated for their potential as inhibitors of various protein kinases. These kinases are often implicated in the uncontrolled cell growth characteristic of cancer.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.
Conclusion
This compound is a valuable and versatile reagent for the modern medicinal chemist. Its well-defined reactivity, particularly in the formation of sulfonamides, makes it an indispensable tool for the synthesis of novel drug candidates. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the pursuit of new and improved therapeutics.
References
An In-Depth Technical Guide to (3,5-dichlorophenyl)methanesulfonyl chloride: Properties, Applications, and Protocols for the Research Professional
Executive Summary: (3,5-dichlorophenyl)methanesulfonyl chloride is a highly reactive sulfonyl chloride compound that serves as a critical building block in modern synthetic chemistry. Its utility is most pronounced in the fields of pharmaceutical and agrochemical development, where it functions as a key intermediate for introducing the (3,5-dichlorophenyl)methanesulfonyl moiety into target molecules.[1][2] The presence of the dichlorinated phenyl ring provides a stable scaffold and influences the physicochemical properties of the final compound, while the sulfonyl chloride group offers a reactive handle for forming stable sulfonamide, sulfonate ester, and other sulfur-containing linkages.[1] This guide provides a comprehensive overview of its chemical properties, explores its strategic applications, and details rigorous protocols for its safe handling and use in a laboratory setting, tailored for researchers, chemists, and drug development professionals.
Core Chemical and Physical Properties
This compound, also known as 3,5-dichloro-α-toluenesulfonyl chloride, is an organosulfur compound characterized by a methanesulfonyl chloride group attached to a 3,5-dichlorinated benzene ring.[1] This substitution pattern is crucial, as the electron-withdrawing nature of the chlorine atoms can influence the reactivity of the sulfonyl chloride group and the overall properties of its derivatives. The compound typically presents as a white solid and requires storage at refrigerated temperatures (0-8 °C) to maintain its stability.[1]
Key Compound Data
A summary of the essential quantitative and identifying information for this compound is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 259.54 g/mol | [1][3][4][5] |
| Molecular Formula | C₇H₅Cl₃O₂S | [1][4][5] |
| CAS Number | 163295-70-3 | [1][4][5] |
| Appearance | White Solid | [1] |
| Purity | ≥95% - 97% | [1][3][5] |
| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)CS(=O)(=O)Cl | [4] |
| IUPAC Name | This compound | [4] |
The Chemistry and Synthetic Utility
The synthetic value of this compound is rooted in the high reactivity of the sulfonyl chloride functional group (-SO₂Cl). The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it an excellent target for nucleophilic attack. This reactivity is the cornerstone of its application in organic synthesis.[1]
Upon reaction with nucleophiles such as primary or secondary amines, it readily forms highly stable sulfonamide bonds.[1][6] This reaction is fundamental to medicinal chemistry, as the sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents, including antibiotics and diuretics.[6] Similarly, reaction with alcohols in the presence of a base yields sulfonate esters.
The dichlorophenyl group is not merely a spectator. It imparts significant lipophilicity, which can be crucial for modulating the pharmacokinetic properties of a drug candidate, such as its ability to cross cell membranes. Furthermore, the two chlorine atoms provide specific vectors for potential further functionalization or for establishing key binding interactions within a biological target.
Strategic Applications in Research and Development
The applications of this compound are diverse, spanning pharmaceuticals, agrochemicals, and materials science.[1][2]
-
Pharmaceutical Synthesis : This is its primary application area. It serves as an essential intermediate for creating sulfonamide derivatives, which are critical in medicinal chemistry.[1] The ability to introduce the dichlorinated aryl moiety allows researchers to systematically explore structure-activity relationships (SAR) by probing hydrophobic pockets in target proteins.
-
Agrochemicals : The compound is used in the formulation of potent herbicides and pesticides.[1][2] The sulfonamide linkage is often a key feature in molecules designed for high efficacy and appropriate environmental stability.
-
Analytical Chemistry : It can be used as a derivatizing agent. By reacting it with analytes containing amine or hydroxyl groups, chemists can create derivatives that are more readily detectable and quantifiable by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1][2]
-
Material Science : The reagent finds use in developing advanced materials, including specialized polymers and coatings, by introducing sulfonyl groups that can enhance thermal stability and other material properties.[1][2]
Experimental Protocols and Handling
As a senior scientist, ensuring the safe and effective use of reactive reagents is paramount. The protocols described herein are designed as self-validating systems, where understanding the causality behind each step ensures procedural integrity.
Safety and Hazard Management
This compound is a corrosive chemical that causes severe skin burns and eye damage.[4][5][7] It also reacts with water, potentially liberating toxic gas.[5][8] Strict adherence to safety protocols is mandatory.
-
GHS Hazard Information : H314 - Causes severe skin burns and eye damage.[4][5][7]
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash- and impact-resistant safety goggles with a face shield when handling this substance.[9]
-
Engineering Controls : All manipulations must be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[7]
-
Incompatibilities : Avoid contact with water, moisture, strong bases, and oxidizing agents.[7][9]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon).[7][10] The recommended storage temperature is 0-8 °C.[1]
-
Spill & Disposal : In case of a spill, absorb with a dry, inert material such as sand or vermiculite and collect in a labeled, sealed container for hazardous waste disposal.[11] Do not use water for cleanup. Dispose of waste in accordance with all local and national regulations.
General Protocol for Sulfonamide Synthesis
This protocol provides a representative, step-by-step methodology for the synthesis of a sulfonamide from this compound and a generic primary or secondary amine.
Causality : This reaction requires a non-nucleophilic base to neutralize the HCl generated in situ. Without the base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Anhydrous conditions are critical because sulfonyl chlorides readily hydrolyze to the corresponding sulfonic acid in the presence of water, which would consume the starting material and reduce the yield.
Methodology:
-
Reaction Setup :
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the amine (1.0 equivalent).
-
Dissolve the amine in an anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) at a concentration of approximately 0.1-0.5 M.
-
Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 - 1.5 equivalents).
-
Cool the solution to 0 °C using an ice-water bath. This is done to control the initial exotherm of the reaction.
-
-
Reagent Addition :
-
In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of the same anhydrous solvent. The slight excess ensures complete consumption of the limiting amine.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 10-15 minutes via a syringe or dropping funnel.
-
-
Reaction Monitoring :
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.
-
-
Workup and Isolation :
-
Once complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl or water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any unreacted starting material or sulfonic acid), and finally, brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification :
-
The resulting crude solid or oil can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide product.
-
Conclusion
This compound is a potent and versatile synthetic tool. Its value lies not just in its reactivity but in the specific structural and physicochemical properties it imparts to its derivatives. For professionals in drug discovery and agrochemical research, a thorough understanding of its properties, applications, and handling requirements is essential for leveraging its full potential in the design and synthesis of novel, high-value molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 3. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 4. This compound | C7H5Cl3O2S | CID 4993270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. nbinno.com [nbinno.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
An In-depth Technical Guide to the Synthesis and Characterization of (3,5-dichlorophenyl)methanesulfonyl chloride
Abstract
This technical guide provides a comprehensive overview of (3,5-dichlorophenyl)methanesulfonyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document details a probable synthetic pathway, including a step-by-step experimental protocol for its preparation via the oxidative chlorination of a suitable precursor. Furthermore, it outlines the essential analytical techniques for its characterization, presenting expected physicochemical and spectroscopic data. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and chemical development, offering field-proven insights into the practical aspects of handling and verifying this important chemical entity.
Introduction: The Significance of this compound
This compound, with the chemical formula C₇H₅Cl₃O₂S, is a versatile bifunctional molecule of significant interest in medicinal and agricultural chemistry.[1] Its structure, featuring a dichlorinated aromatic ring and a reactive methanesulfonyl chloride moiety, makes it an ideal building block for introducing the (3,5-dichlorophenyl)methylsulfonyl group into a target molecule. This is particularly valuable in the development of novel therapeutic agents and pesticides where the sulfonamide linkage is a common pharmacophore.[1][2] The dichlorophenyl group can impart specific lipophilic and metabolic stability properties, while the sulfonyl chloride allows for straightforward reaction with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[3] Understanding the synthesis and characterization of this reagent is therefore crucial for its effective application in research and development.
Synthesis of this compound: A Mechanistic and Practical Approach
The synthesis of alkylsulfonyl chlorides is most commonly and efficiently achieved through the oxidative chlorination of the corresponding thiols or mercaptans. This method is favored for its relatively mild conditions and good yields. The proposed synthetic route to this compound, therefore, commences with the readily available 3,5-dichlorobenzyl chloride, which is first converted to the corresponding mercaptan, followed by oxidative chlorination.
Proposed Synthetic Pathway
The overall synthetic transformation can be visualized as a two-step process starting from 3,5-dichlorobenzyl chloride.
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
The following protocol is a representative procedure based on well-established methods for the synthesis of alkylsulfonyl chlorides from alkyl halides.
Step 1: Synthesis of 3,5-Dichlorobenzyl mercaptan
This step involves the conversion of the benzylic halide to a thiol. A common method is the reaction with sodium hydrosulfide (NaSH) or via the intermediacy of an isothiouronium salt followed by hydrolysis.
-
Materials and Reagents:
-
3,5-Dichlorobenzyl chloride
-
Sodium hydrosulfide (NaSH) or Thiourea
-
Ethanol
-
Sodium hydroxide (for hydrolysis if using thiourea)
-
Hydrochloric acid
-
Diethyl ether or Dichloromethane
-
-
Procedure (via isothiouronium salt):
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,5-dichlorobenzyl chloride (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add a solution of sodium hydroxide (2.5 equivalents) in water to the flask.
-
Continue to reflux the mixture for another 2-3 hours to hydrolyze the isothiouronium salt.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the pH is approximately 1-2.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 3,5-dichlorobenzyl mercaptan, which can be used in the next step without further purification.
-
Step 2: Oxidative Chlorination to this compound
This critical step transforms the mercaptan into the desired sulfonyl chloride.
-
Materials and Reagents:
-
3,5-Dichlorobenzyl mercaptan (from Step 1)
-
Glacial acetic acid
-
Water
-
Chlorine gas
-
Ice
-
Dichloromethane or Chloroform
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, prepare a mixture of glacial acetic acid and water.
-
Dissolve the crude 3,5-dichlorobenzyl mercaptan in this solvent system and cool the mixture to 0-5 °C in an ice bath.
-
Bubble chlorine gas through the stirred solution at a steady rate, ensuring the temperature is maintained below 10 °C. The reaction is exothermic.
-
Continue the chlorine addition until the reaction is complete (this can be monitored by the disappearance of the thiol starting material by TLC or GC). A persistent yellow-green color of the solution indicates an excess of chlorine.
-
Pour the reaction mixture into ice-water with vigorous stirring. The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
-
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the key analytical data.
| Parameter | Expected Value / Observation |
| Appearance | White to off-white crystalline solid[1] |
| Molecular Formula | C₇H₅Cl₃O₂S[4] |
| Molecular Weight | 259.54 g/mol [1] |
| Melting Point | 106 - 112 °C[5] |
| Purity (HPLC) | ≥ 95% (as diethylsulfonamide derivative)[5] |
Spectroscopic Data
While experimentally obtained spectra for this specific compound are not widely available in public databases, the following represents the expected spectroscopic characteristics based on its structure and data from analogous compounds.
| Technique | Expected Characteristics |
| ¹H NMR | A singlet for the benzylic protons (-CH₂-) is expected around δ 4.5-5.0 ppm. The aromatic protons would appear as multiplets or distinct signals in the δ 7.0-7.5 ppm region. |
| ¹³C NMR | The benzylic carbon (-CH₂-) is anticipated to resonate in the δ 60-70 ppm range. Aromatic carbons would be observed in the δ 120-140 ppm region. |
| IR Spectroscopy | Strong, characteristic absorption bands for the sulfonyl chloride group are expected: SO₂ asymmetric stretch (~1370-1390 cm⁻¹) and SO₂ symmetric stretch (~1170-1190 cm⁻¹). Aromatic C-H and C=C stretching, as well as C-Cl stretching bands, would also be present.[5] |
| Mass Spectrometry (EI) | The molecular ion peak [M]⁺ at m/z ≈ 258 (considering the most abundant isotopes of Cl) would be expected. A characteristic fragmentation pattern would involve the loss of SO₂Cl or Cl. Predicted m/z values for adducts include [M+H]⁺ at 258.91488 and [M+Na]⁺ at 280.89682.[6] |
Quality Control Workflow
A robust quality control process is vital to ensure the suitability of the synthesized material for downstream applications.
Caption: A typical quality control workflow for this compound.
Safety and Handling
This compound is a corrosive substance that causes severe skin burns and eye damage.[4] It is also moisture-sensitive and reacts with water to liberate toxic gas (hydrogen chloride). Therefore, it must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place.[4]
Conclusion
This technical guide has outlined a practical and mechanistically sound approach to the synthesis of this compound, a key building block in modern chemical synthesis. By following the detailed experimental protocol and employing the described characterization techniques, researchers and drug development professionals can confidently prepare and verify the quality of this important intermediate. Adherence to strict safety protocols is paramount when handling this reactive and corrosive compound.
References
- 1. CN103508880A - Method for synthesizing 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, 97%, Thermo Scientific Chemicals 1 g [thermofisher.com]
- 4. rsc.org [rsc.org]
- 5. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. PubChemLite - this compound (C7H5Cl3O2S) [pubchemlite.lcsb.uni.lu]
A Technical Guide to the Solubility of (3,5-dichlorophenyl)methanesulfonyl Chloride for Synthetic and Medicinal Chemistry Applications
Introduction
(3,5-dichlorophenyl)methanesulfonyl chloride is a specialized sulfonylating agent increasingly utilized as a key intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors.[1] Characterized by the chemical formula C₇H₅Cl₃O₂S and CAS number 163295-70-3, its molecular structure features a reactive sulfonyl chloride moiety attached to a dichlorinated benzyl group.[2] This unique combination offers chemists a valuable building block for introducing the 3,5-dichlorophenylmethane sulfonyl group, which can be pivotal for modulating the biological activity, stability, and pharmacokinetic properties of target compounds.[1]
The success of any synthetic procedure involving this reagent—from reaction setup and purification to formulation—is fundamentally dependent on a thorough understanding of its solubility characteristics. The choice of solvent not only dictates the homogeneity of the reaction mixture but also influences reaction kinetics and impurity profiles. This guide provides an in-depth analysis of the predicted solubility of this compound, explains the underlying chemical principles, and offers a robust experimental protocol for researchers to determine precise solubility data in their own laboratory settings.
Physicochemical Properties and Their Impact on Solubility
To understand the solubility of this compound, we must first consider its key structural features.
-
Molecular Structure: The molecule consists of two distinct regions: the highly polar sulfonyl chloride group (-SO₂Cl) and the largely nonpolar, rigid 3,5-dichlorobenzyl group.
-
Polarity: The S=O and S-Cl bonds in the sulfonyl chloride group create a strong dipole moment, making this part of the molecule polar. Conversely, the aromatic ring with two chlorine atoms is lipophilic and nonpolar. This amphiphilic nature suggests that the molecule will not be perfectly soluble in either extremely polar or entirely nonpolar solvents.
-
Reactivity: As a class of compounds, sulfonyl chlorides are highly reactive towards nucleophiles.[3][4] This is particularly true for protic solvents like water and alcohols, which can attack the electrophilic sulfur atom, leading to solvolysis (hydrolysis or alcoholysis) to form the corresponding sulfonic acid or ester.[4] This reactivity means that for many protic solvents, the concept of "solubility" is replaced by "miscibility with reaction."
-
Physical State: The compound is a white solid at room temperature, meaning that energy (the enthalpy of solution) is required to break its crystal lattice structure before solvation can occur.[1]
These properties form the basis for predicting its behavior in various organic solvents.
Predicted Solubility Profile
While precise quantitative solubility data for this compound is not widely published, a qualitative and predictive profile can be constructed based on chemical principles and data from analogous compounds like methanesulfonyl chloride.[5][6][7] The following table summarizes the expected solubility at ambient temperature.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Cyclohexane | Sparingly Soluble to Soluble | The nonpolar dichlorobenzyl group will interact favorably with these solvents via van der Waals forces. Toluene may offer slightly better solubility due to potential π-π stacking interactions with the aromatic ring. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), Ethyl Acetate (EtOAc) | Soluble to Very Soluble | These solvents offer the best balance. Their polarity can solvate the -SO₂Cl group without being reactive nucleophiles. The organic nature of these solvents also readily accommodates the lipophilic aromatic portion of the molecule. |
| Polar Protic | Water, Methanol, Ethanol | Reactive / Insoluble | The compound will react with these solvents.[4][6] It is expected to be largely insoluble in water due to its significant nonpolar character. In alcohols, it will likely react to form sulfonate esters. |
| Ethers | Diethyl Ether, Dioxane | Soluble | Ethers provide moderate polarity to solvate the sulfonyl chloride group and are aprotic, ensuring the compound's stability. |
Factors Influencing Solubility: A Deeper Dive
The principle of "like dissolves like" is the primary determinant of solubility. For this compound, the ideal solvent must effectively solvate both its polar and nonpolar regions.
-
Polar Aprotic Solvents (The Optimal Choice): Solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) are often excellent choices for reactions involving sulfonyl chlorides. Their moderate dielectric constants stabilize the polar -SO₂Cl group, while their hydrocarbon structures interact favorably with the dichlorophenyl ring. Crucially, they lack acidic protons and are poor nucleophiles, preserving the integrity of the reagent.
-
Reactivity in Protic Solvents: The presence of a labile proton (e.g., the -OH group in water or alcohols) makes protic solvents unsuitable for dissolving sulfonyl chlorides for most applications. The lone pair on the oxygen atom readily attacks the sulfur center, displacing the chloride and leading to decomposition of the starting material.
-
Temperature Effects: Solubility of solids almost always increases with temperature. This is because the additional thermal energy helps overcome the energy barrier of breaking the crystal lattice and promotes the endothermic process of dissolution. This principle is key for techniques like recrystallization, where a solvent is chosen in which the compound is sparingly soluble at room temperature but highly soluble when hot.
The logical relationship between solute, solvent, and solubility is depicted below.
Caption: Solute-Solvent Interaction Logic.
Experimental Protocol: Isothermal Saturation Method for Solubility Determination
Given the absence of public quantitative data, researchers must determine solubility empirically. The isothermal saturation method is a reliable and straightforward technique for this purpose. This protocol ensures self-validation by confirming that equilibrium has been reached.
Materials and Equipment:
-
This compound (reagent grade)
-
Selected organic solvents (anhydrous, high purity)
-
Analytical balance (±0.1 mg)
-
Vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Constant temperature shaker bath or incubator
-
Syringes and 0.2 µm PTFE syringe filters
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology:
-
Preparation of Standard Solutions:
-
Accurately prepare a series of stock solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations (e.g., 0.1, 0.25, 0.5, 1.0 mg/mL).
-
Use these standards to generate a calibration curve on the HPLC system by plotting peak area against concentration. This curve is essential for determining the concentration of the final saturated solutions.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a pre-weighed vial. An amount that is clearly more than will dissolve is required (e.g., 50-100 mg).
-
Record the exact mass of the compound added.
-
Pipette a precise volume of the chosen test solvent (e.g., 2.0 mL) into the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to shake for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended. To ensure equilibrium, samples can be taken at 24h and 48h; if the concentration is unchanged, equilibrium has been achieved.
-
-
Sample Clarification:
-
Remove the vials from the shaker and allow the undissolved solid to settle for at least 1 hour at the same constant temperature.
-
Carefully draw the supernatant (the clear liquid layer) into a syringe, avoiding any solid particles.
-
Attach a 0.2 µm PTFE syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any fine particulates that would artificially inflate the measured concentration.
-
-
Analysis:
-
Accurately dilute a known volume of the filtered saturated solution with the mobile phase or a suitable solvent to bring its concentration within the range of the HPLC calibration curve.
-
Inject the diluted sample onto the HPLC system and record the peak area.
-
Using the calibration curve, calculate the concentration of the diluted sample.
-
Back-calculate to determine the concentration of the original, undiluted saturated solution. This value represents the solubility of the compound in that solvent at that temperature (e.g., in mg/mL or mol/L).
-
The workflow for this protocol is visualized in the diagram below.
Caption: Experimental Workflow for Solubility Determination.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H5Cl3O2S | CID 4993270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sulfonyl chlorides - Georganics [georganics.sk]
- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. Cas 124-63-0,Methanesulfonyl chloride | lookchem [lookchem.com]
- 6. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. CAS 124-63-0: Methanesulfonyl chloride | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to (3,5-dichlorophenyl)methanesulfonyl chloride: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,5-dichlorophenyl)methanesulfonyl chloride is a versatile sulfonyl chloride that has become an important building block in modern organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring a dichlorinated phenyl ring attached to a methanesulfonyl chloride moiety, allows for selective functionalization and the introduction of a sulfonyl group, which can significantly alter the biological activity and physicochemical properties of a molecule.[1] This guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this important chemical intermediate.
I. Discovery and Historical Context
The synthesis of substituted benzyl chlorides, the precursors to compounds like this compound, has a rich history beginning with Stanislao Cannizzaro's first synthesis of benzyl chloride in 1853.[3] Over time, more efficient methods such as the photochemical chlorination of toluene were developed, paving the way for the creation of a wide array of substituted benzyl chlorides.[3] The subsequent development of methods to convert these substituted benzyl compounds into their corresponding sulfonyl chlorides likely led to the eventual synthesis of this compound as chemists explored the synthesis of novel reagents for various applications.
The importance of sulfonyl chlorides grew significantly with the discovery of sulfonamide antibiotics (sulfa drugs), which highlighted the critical role of the sulfonamide group in medicinal chemistry.[4] This spurred further research into the synthesis of diverse sulfonyl chlorides, including those with substituted aromatic rings like this compound, to explore their potential in creating new therapeutic agents.
II. Chemical Properties and Reactivity
This compound is a white solid with the molecular formula C₇H₅Cl₃O₂S and a molecular weight of 259.54 g/mol .[1][5] It is characterized by the presence of a reactive sulfonyl chloride group attached to a methylene bridge, which in turn is connected to a 3,5-dichlorinated phenyl ring.
| Property | Value | Source |
| CAS Number | 163295-70-3 | [1] |
| Molecular Formula | C₇H₅Cl₃O₂S | [1] |
| Molecular Weight | 259.54 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Storage Conditions | 0-8 °C | [1] |
The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack by a variety of nucleophiles, including amines, alcohols, and thiols.
Reaction with Amines to Form Sulfonamides
The most significant reaction of this compound is its reaction with primary and secondary amines to form stable sulfonamide linkages. This reaction is fundamental to its application in drug discovery, as the sulfonamide moiety is a key pharmacophore in many therapeutic agents.
Caption: Formation of a sulfonamide from this compound.
III. Synthesis of this compound
The synthesis of this compound typically involves a multi-step process starting from 3,5-dichlorotoluene. While a specific, detailed historical synthesis was not found in the initial searches, a general and plausible synthetic route can be outlined based on established organic chemistry principles.
General Synthetic Pathway
A common approach to synthesizing aryl-methanesulfonyl chlorides involves the chlorination of the corresponding toluene derivative, followed by conversion to a thioether or a related sulfur-containing intermediate, which is then oxidized and chlorinated to the desired sulfonyl chloride.
Caption: A plausible synthetic route to this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet chemically sound, protocol for the synthesis of this compound.
Step 1: Chlorination of 3,5-Dichlorotoluene
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichlorotoluene in a suitable solvent such as carbon tetrachloride.
-
Add a radical initiator, for example, azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux and slowly add N-chlorosuccinimide (NCS) portion-wise.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture, filter off the succinimide byproduct, and remove the solvent under reduced pressure to yield 3,5-dichlorobenzyl chloride.
Step 2: Formation of the Thioacetate Intermediate
-
Dissolve the crude 3,5-dichlorobenzyl chloride in a polar aprotic solvent like dimethylformamide (DMF).
-
Add potassium thioacetate and stir the mixture at room temperature.
-
Monitor the reaction by TLC until completion.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the thioacetate intermediate.
Step 3: Oxidative Chlorination to the Sulfonyl Chloride
-
Dissolve the thioacetate intermediate in a mixture of acetic acid and water.
-
Cool the solution in an ice bath and bubble chlorine gas through the mixture with vigorous stirring.
-
Continue the chlorination until the reaction is complete, as indicated by TLC or the disappearance of the yellow color.
-
Pour the reaction mixture onto ice and extract the product with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
IV. Applications in Drug Discovery and Development
This compound is a valuable reagent for the synthesis of a variety of biologically active molecules. Its primary use is as a precursor for the introduction of the (3,5-dichlorophenyl)methanesulfonamide moiety into drug candidates.
This structural motif is found in compounds being investigated for a range of therapeutic areas. The dichloro-substitution on the phenyl ring can enhance binding affinity to target proteins through halogen bonding and can also modulate the pharmacokinetic properties of the molecule, such as its metabolic stability and lipophilicity.
V. Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[5] It is also moisture-sensitive and should be handled in a dry, well-ventilated area, preferably in a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water, and medical attention should be sought.
VI. Conclusion
This compound has established itself as a valuable and versatile building block in organic synthesis. While its specific historical discovery remains to be fully elucidated from the available literature, its development is a logical progression in the field of sulfonyl chloride chemistry. Its utility in the synthesis of complex molecules, particularly for pharmaceutical and agrochemical applications, underscores its importance to the scientific community. As the demand for novel and effective drugs and crop protection agents continues to grow, the role of specialized reagents like this compound is likely to expand further.
References
- 1. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 2. api.pageplace.de [api.pageplace.de]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C7H5Cl3O2S | CID 4993270 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Elucidation of (3,5-dichlorophenyl)methanesulfonyl chloride: A Technical Guide
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic characteristics of (3,5-dichlorophenyl)methanesulfonyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] In the absence of publicly available experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to predict and interpret the compound's spectral data. We present robust, field-proven protocols for the synthesis and subsequent spectroscopic characterization of the title compound, establishing a framework for its unambiguous identification and quality assessment. This guide is intended for researchers and professionals in organic synthesis and drug development.
Introduction and Molecular Structure Analysis
This compound (CAS 163295-70-3) is a reactive chemical building block utilized in the preparation of various sulfonamide derivatives.[1][2] The precise introduction of the 3,5-dichlorophenylmethanesulfonyl moiety is crucial for modulating the biological activity and physicochemical properties of target molecules. Therefore, definitive structural confirmation of this intermediate is a critical checkpoint in any synthetic campaign.
The molecular structure, presented below, dictates its spectroscopic signature. Key features include:
-
An aliphatic methylene (CH₂) bridge , which will appear as a singlet in the ¹H NMR spectrum.
-
A 1,3,5-trisubstituted aromatic ring , giving rise to a distinct and predictable pattern in the aromatic region of the NMR spectra.
-
An electronegative sulfonyl chloride (-SO₂Cl) group , which significantly influences the chemical shift of the adjacent methylene protons.
-
Two chlorine atoms meta- to the methanesulfonyl group, which impact the electronic environment and chemical shifts of the aromatic protons and carbons.
Figure 1: Molecular Structure of this compound with atom labeling for spectroscopic assignment.
Proton (¹H) NMR Spectroscopy
Theoretical Predictions
The ¹H NMR spectrum is predicted to show three distinct signals corresponding to the three unique proton environments (Hα, Hβ, Hγ).
-
Methylene Protons (Hα): These two protons on the carbon adjacent to the sulfonyl chloride group are chemically equivalent. They do not have any neighboring protons to couple with, so they will appear as a sharp singlet . Due to the strong electron-withdrawing effect of the -SO₂Cl group, this signal is expected to be significantly downfield, likely in the range of δ 4.5 - 5.0 ppm .
-
Aromatic Protons (Hβ, Hγ): The aromatic ring protons will appear in the characteristic downfield region.
-
Hβ (C2-H, C6-H): There are two equivalent protons ortho to the methylene group. Each is flanked by a chlorine atom and the C4-H proton. They will be split by the C4-H proton (Hγ) with a small meta-coupling constant (⁴J). This will result in a doublet (or a narrowly split triplet, often appearing as a sharp doublet). Their predicted chemical shift is around δ 7.4 - 7.6 ppm .
-
Hγ (C4-H): This single proton is para to the methylene group and is situated between two chlorine atoms. It will be split by the two equivalent Hβ protons. This will result in a triplet . The predicted chemical shift is around δ 7.5 - 7.7 ppm .
-
Predicted Data Summary
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |
| Hα, Hα' | 4.75 | Singlet (s) | 2H | -CH₂-SO₂Cl |
| Hβ, Hβ' | 7.50 | Doublet (d) | 2H | Protons at C2, C6 |
| Hγ | 7.60 | Triplet (t) | 1H | Proton at C4 |
Analysis of Predicted Spectrum
The simplicity of the predicted spectrum provides a powerful diagnostic tool. A clean singlet integrating to 2H and a distinct aromatic pattern integrating to 3H would be strong evidence for the desired structure. The downfield shift of the methylene singlet is a key indicator of the presence of the highly deshielding sulfonyl chloride group.
Carbon-¹³ (¹³C) NMR Spectroscopy
Theoretical Predictions
The ¹³C NMR spectrum is predicted to show five signals, corresponding to the five unique carbon environments in the molecule.
-
Methylene Carbon (Cα): This carbon is directly attached to the electron-withdrawing sulfonyl chloride group and will be shifted significantly downfield for an sp³ carbon. A predicted chemical shift is in the range of δ 60 - 65 ppm .
-
Aromatic Carbons:
-
C-Cl (C3, C5): The two carbons directly bonded to chlorine will be equivalent and are expected around δ 135 - 138 ppm .
-
C-H (C2, C6): The two equivalent CH carbons ortho to the methylene group are predicted in the range of δ 128 - 132 ppm .
-
C-H (C4): The single CH carbon para to the methylene group is expected around δ 125 - 129 ppm .
-
Quaternary Carbon (C1): The carbon attached to the methylene group will be a quaternary carbon and is predicted to be in the range of δ 138 - 142 ppm .
-
Predicted Data Summary
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |
| Cα | 62.0 | -C H₂-SO₂Cl |
| C4 | 127.0 | Aromatic C -H |
| C2, C6 | 130.0 | Aromatic C -H |
| C3, C5 | 136.0 | Aromatic C -Cl |
| C1 | 140.0 | Aromatic Quaternary C |
Infrared (IR) Spectroscopy
Theoretical Predictions
The IR spectrum provides crucial information about the functional groups present. The most prominent and diagnostic peaks for this compound are the strong absorptions from the sulfonyl chloride group.
-
S=O Stretching: The sulfonyl group will exhibit two characteristic, strong stretching vibrations:
-
Asymmetric Stretch (νas SO₂): Expected in the range of 1370 - 1390 cm⁻¹ .
-
Symmetric Stretch (νs SO₂): Expected in the range of 1170 - 1190 cm⁻¹ . The presence of these two intense bands is a definitive indicator of the -SO₂- group.
-
-
C-H Stretching:
-
Aromatic (ν C-H): Weak to medium bands appearing above 3000 cm⁻¹, typically 3050 - 3100 cm⁻¹ .
-
Aliphatic (ν C-H): Weak to medium bands appearing just below 3000 cm⁻¹, typically 2920 - 2980 cm⁻¹ .
-
-
C-Cl Stretching: A strong band for the C-Cl stretch is expected in the fingerprint region, typically around 700 - 800 cm⁻¹ .
Predicted Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 | Medium | Aromatic C-H Stretch |
| 2960 | Medium | Aliphatic C-H Stretch |
| 1380 | Strong | Asymmetric SO₂ Stretch |
| 1180 | Strong | Symmetric SO₂ Stretch |
| 750 | Strong | C-Cl Stretch |
Experimental Protocols
Proposed Synthesis: Oxidative Chlorination
A reliable method for preparing sulfonyl chlorides is the oxidative chlorination of the corresponding thiol. This protocol is adapted from established procedures.
Figure 2: Proposed workflow for the synthesis and characterization of the title compound.
Protocol:
-
Reaction Setup: To a stirred solution of 3,5-dichlorobenzylthiol (1.0 eq) in acetonitrile/water (4:1 v/v) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Add N-chlorosuccinimide (NCS, 3.0 eq) and concentrated hydrochloric acid (0.2 eq) to the mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting thiol is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
-
Purification: If necessary, purify the product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure this compound as a solid.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer at room temperature.
-
Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual CHCl₃ signal at δ 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at δ 77.16 ppm.
IR Spectroscopy Protocol
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
-
Processing: Perform a background scan prior to sample analysis. The resulting spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance.
Conclusion
The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and definitive method for the structural confirmation of this compound. The predicted data, characterized by a downfield methylene singlet in the ¹H NMR, five distinct signals in the ¹³C NMR, and strong, characteristic S=O stretching bands in the IR spectrum, serve as a reliable benchmark for researchers synthesizing this important chemical intermediate. The protocols outlined herein represent standard, robust methodologies for its preparation and characterization, ensuring high fidelity in synthetic applications.
References
An In-depth Technical Guide to the Safe Handling and Application of (3,5-dichlorophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Reagent in Modern Synthesis
(3,5-dichlorophenyl)methanesulfonyl chloride is a highly reactive chemical intermediate that has garnered significant interest in the fields of pharmaceutical and agrochemical research.[1] Its utility lies in its capacity to introduce the (3,5-dichlorophenyl)methanesulfonyl moiety into a variety of molecular scaffolds, a feature that can significantly influence the biological activity and physicochemical properties of the target compounds. This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and synthetic applications of this important reagent, tailored for professionals in drug discovery and development.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of this compound is fundamental to its safe handling and effective use.
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₃O₂S | [2] |
| Molecular Weight | 259.54 g/mol | [3] |
| CAS Number | 163295-70-3 | [2][3] |
| Appearance | Colorless to yellowish liquid | [4] |
| Purity | Typically ≥97% | [3] |
Hazard Communication and Safety Precautions
This compound is classified as a hazardous substance and requires stringent safety measures to prevent exposure and ensure a safe laboratory environment.
GHS Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.
-
Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.
-
Substances and mixtures which, in contact with water, emit flammable gases: Contact with water liberates toxic gas.
Personal Protective Equipment (PPE): The First Line of Defense
Due to its corrosive nature, a comprehensive suite of personal protective equipment is mandatory when handling this reagent.
-
Eye and Face Protection: Tightly sealed safety goggles and a full-face shield are essential to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.
-
Skin and Body Protection: A lab coat, chemical-resistant apron, and closed-toe shoes are required. For larger quantities or in situations with a higher risk of splashing, chemical-resistant overalls should be considered.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of its vapors or any toxic gases produced upon decomposition.
Engineering Controls: Creating a Safe Workspace
-
Chemical Fume Hood: A properly functioning chemical fume hood is the primary engineering control for minimizing inhalation exposure.
-
Safety Shower and Eyewash Station: Immediate access to a safety shower and eyewash station is critical in case of accidental exposure.
Handling and Storage: Mitigating Risks
Proper handling and storage procedures are paramount to preventing accidents and maintaining the integrity of the reagent.
-
Handling:
-
Always handle this compound within a chemical fume hood.
-
Avoid all contact with skin and eyes.
-
Do not breathe vapors or fumes.
-
Prevent contact with water and moisture, as it reacts to liberate toxic gases.
-
Grounding and bonding may be necessary to prevent static discharge, which could be an ignition source.
-
-
Storage:
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as water, strong oxidizing agents, bases, and alcohols.
-
The storage area should be designated for corrosive materials.
-
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
Contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
Collect the absorbed material into a suitable, sealed container for hazardous waste disposal.
-
Neutralize the spill area with a dilute solution of sodium bicarbonate.
-
Disposal Considerations: Environmental Responsibility
This compound and any contaminated materials must be treated as hazardous waste.
-
Unused Reagent: Dispose of surplus and non-recyclable material through a licensed professional waste disposal service.
-
Contaminated Materials: Absorbent materials, gloves, and other items contaminated with the reagent should be placed in a sealed, labeled container and disposed of as hazardous waste.
-
Empty Containers: Uncleaned containers should be treated as the product itself and disposed of accordingly.
Synthetic Applications and Experimental Protocols
This compound is a valuable building block for the synthesis of a variety of organic compounds, particularly sulfonamides, which are a prominent class of compounds in medicinal chemistry.
Proposed Synthesis of this compound
Step 1: Synthesis of (3,5-dichlorophenyl)methanethiol
The synthesis of the precursor, (3,5-dichlorophenyl)methanethiol, can be achieved through the reaction of 3,5-dichlorobenzyl chloride with a sulfur source like sodium hydrosulfide or thiourea followed by hydrolysis.
Step 2: Oxidative Chlorination to this compound
The synthesized (3,5-dichlorophenyl)methanethiol can then be subjected to oxidative chlorination to yield the final product. Several reagents can be employed for this transformation, including chlorine gas in the presence of water or N-chlorosuccinimide (NCS) in a suitable solvent system.[5]
Experimental Protocol: Synthesis of a Sulfonamide Derivative
This protocol outlines a general procedure for the synthesis of a sulfonamide from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or other suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
The (3,5-dichlorophenyl)methanesulfonyl group is a key pharmacophore in a number of biologically active molecules, including kinase inhibitors.[4][6][7][8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, most notably cancer. The introduction of the dichlorinated phenyl ring can enhance binding affinity to the target protein through hydrophobic and halogen bonding interactions, while the sulfonyl group can act as a hydrogen bond acceptor. The synthetic accessibility of sulfonamides from this compound makes it an attractive starting material for the generation of libraries of potential kinase inhibitors for screening and lead optimization in drug discovery programs.
Visualizing the Workflow
To provide a clear and concise overview of the handling and reaction process, the following workflow diagrams have been generated using Graphviz.
Caption: A flowchart illustrating the key steps for the safe handling of this compound in a laboratory setting.
Caption: A schematic representation of a typical experimental workflow for the synthesis of sulfonamides using this compound.
Conclusion
This compound is a potent and versatile reagent with significant applications in the synthesis of novel therapeutic agents. Its reactivity, however, necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can safely and effectively harness the synthetic potential of this valuable compound to advance their drug discovery and development efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H5Cl3O2S | CID 4993270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 6. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Novel Sulfonamides Utilizing (3,5-Dichlorophenyl)methanesulfonyl Chloride
Foreword: The Enduring Significance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil, the first commercially available sulfa drug, this versatile scaffold has been integral to the development of a vast array of therapeutic agents.[1][2][3][4] Beyond their well-established role as antimicrobial agents, sulfonamides exhibit a remarkable breadth of biological activities, including diuretic, hypoglycemic, anti-inflammatory, antiviral, and anticancer properties.[1][2][3] Their prevalence in pharmaceuticals stems from their ability to act as a bioisostere for amides, offering similar geometric properties but with enhanced metabolic stability and unique hydrogen bonding capabilities.[5]
The synthesis of sulfonamides is, therefore, a fundamental process in drug discovery and development. The most common and reliable method involves the reaction of a sulfonyl chloride with a primary or secondary amine.[6][7] This application note provides a detailed, in-depth guide to the synthesis of novel sulfonamides using (3,5-dichlorophenyl)methanesulfonyl chloride , a versatile and reactive building block for introducing the dichlorinated phenylmethanesulfonyl moiety into target molecules.[8] This guide is intended for researchers, scientists, and drug development professionals, offering not just a protocol but also the underlying chemical principles, optimization strategies, and critical safety considerations.
Chemical Principles and Reaction Mechanism
The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution, though occurring at a sulfur center rather than a carbonyl carbon.
1.1 The Reagent: this compound
This compound (CAS No: 163295-70-3) is a white solid that serves as a highly reactive electrophile.[8][9] The presence of the electron-withdrawing chlorine atoms on the phenyl ring can influence the electronic properties of the resulting sulfonamide, potentially affecting its binding affinity to biological targets. Its structure makes it a valuable intermediate for creating sulfonamide derivatives in pharmaceutical and agricultural research.[8]
| Property | Value | Source |
| CAS Number | 163295-70-3 | [8][9] |
| Molecular Formula | C₇H₅Cl₃O₂S | [8][9][10] |
| Molecular Weight | 259.54 g/mol | [8][9][10] |
| Appearance | White solid | [8] |
| Storage | Store at 0-8 °C | [8] |
1.2 The Mechanism: Nucleophilic Attack
The core of the reaction is the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride.[11] The sulfur-chlorine bond is polarized, rendering the sulfur atom susceptible to this attack.
The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the electrophilic sulfur atom of this compound.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.
-
Elimination of the Leaving Group: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A non-nucleophilic base (e.g., triethylamine, pyridine) removes a proton from the nitrogen atom, neutralizing the resulting ammonium salt and generating the final sulfonamide product along with a hydrochloride salt byproduct.[7]
The use of a base is crucial to drive the reaction to completion by neutralizing the hydrochloric acid (HCl) formed in situ. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of a sulfonamide from a generic primary amine and this compound. Note: This protocol should be adapted based on the specific properties (solubility, reactivity) of the chosen amine.
2.1 Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Triethylamine (TEA) or Pyridine (1.5-2.0 eq) as a base
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
-
2.2 Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the selected amine (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Add the base, triethylamine (1.5 eq), to the solution.
-
Cool the flask in an ice bath to 0 °C with continuous stirring.
-
-
Addition of Sulfonyl Chloride:
-
In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the sulfonyl chloride solution to the stirring amine solution dropwise over 10-15 minutes using a dropping funnel or syringe. Causality Note: Slow addition is critical to control the exothermic nature of the reaction and prevent the formation of unwanted side products.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir for 2-12 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates reaction completion.
-
-
Workup and Isolation:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove excess amine and base)
-
Saturated NaHCO₃ solution (to neutralize any remaining acid)
-
Brine (to remove residual water)
-
-
Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
2.3 Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method for purification.[12]
-
Flash Column Chromatography: For oils or solids that do not recrystallize well, purification by silica gel column chromatography is recommended.[13] A gradient of ethyl acetate in hexanes is typically effective for eluting sulfonamides.
The overall workflow is summarized in the diagram below.
Process Optimization and Troubleshooting
| Parameter | Recommendation & Rationale | Troubleshooting |
| Solvent | Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are preferred. They effectively dissolve the reactants without participating in the reaction. | Issue: Poor solubility of the amine. Solution: Try a more polar solvent like THF or gently warm the mixture before cooling for the addition. |
| Base | A non-nucleophilic organic base like triethylamine (TEA) or pyridine is ideal. TEA is often preferred due to its higher basicity and the ease of removal of its hydrochloride salt. | Issue: Low yield. Solution: Ensure the base is in sufficient excess (1.5-2.0 eq) to neutralize all generated HCl. The presence of acid will deactivate the amine nucleophile. |
| Temperature | The initial addition should be performed at 0 °C to dissipate heat from the exothermic reaction. The reaction is then typically allowed to proceed at room temperature. | Issue: Formation of multiple byproducts. Solution: Maintain the cold temperature for a longer period after addition or run the entire reaction at 0 °C to improve selectivity. |
| Stoichiometry | Using a slight excess of the amine (1.1-1.2 eq) can help ensure the complete consumption of the more valuable sulfonyl chloride reagent. | Issue: Unreacted sulfonyl chloride remains. Solution: Add a slight excess of the amine. If the amine is precious, use a 1:1 stoichiometry and extend the reaction time. |
Critical Safety Precautions
Working with sulfonyl chlorides requires strict adherence to safety protocols due to their hazardous nature.
4.1 Reagent Hazards
-
This compound is classified as a corrosive solid. It causes severe skin burns and eye damage.[9][14]
-
General Sulfonyl Chloride Hazards: Sulfonyl chlorides as a class are water-reactive.[15][16] Contact with moisture or water leads to decomposition, producing corrosive and toxic gases such as hydrogen chloride and sulfur oxides.[15][17][18] The reaction with water can be violent.[15] They are incompatible with strong bases, alcohols, and amines (except under controlled reaction conditions).[16][19]
4.2 Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles and a face shield when handling the reagent.[19]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure no skin is exposed.[18][19]
-
Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[18]
4.3 Handling and Disposal
-
Handling: Always handle this compound in a well-ventilated fume hood.[18] Avoid generating dust. Keep the reagent away from water and moisture.[19] An emergency safety shower and eyewash station should be readily accessible.[18][19]
-
Spill Cleanup: In case of a spill, evacuate the area. Absorb the spill with a dry, inert material such as sand or vermiculite. Do NOT use water.[15] Collect the material in a sealed container for proper disposal.
-
Waste Disposal: Quench any residual sulfonyl chloride slowly by adding it to a stirred solution of sodium bicarbonate. Dispose of all chemical waste according to institutional and local regulations.
References
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Med.chem sulfonamides | PPT [slideshare.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound | C7H5Cl3O2S | CID 4993270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 11. nbinno.com [nbinno.com]
- 12. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
- 16. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. fishersci.com [fishersci.com]
- 18. georganics.sk [georganics.sk]
- 19. nj.gov [nj.gov]
The Strategic deployment of (3,5-Dichlorophenyl)methanesulfonyl Chloride in Modern Medicinal Chemistry: Application Notes and Protocols
This guide provides an in-depth exploration of (3,5-dichlorophenyl)methanesulfonyl chloride, a versatile reagent that has carved a significant niche in the landscape of medicinal chemistry. We will delve into its synthesis, reactivity, and strategic applications in the design and discovery of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic endeavors.
Introduction: The Rationale for this compound in Drug Design
This compound is a key intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its utility primarily stems from its ability to readily form sulfonamides upon reaction with primary and secondary amines. The resulting (3,5-dichlorophenyl)methanesulfonamide moiety often imparts desirable pharmacological properties to the parent molecule.
The strategic placement of chlorine atoms on the phenyl ring is not arbitrary. The 3,5-dichloro substitution pattern creates a unique electronic and steric environment that can significantly influence a molecule's biological activity. This substitution can enhance binding affinity to target proteins through halogen bonding and hydrophobic interactions, improve metabolic stability by blocking potential sites of oxidation, and favorably modulate pharmacokinetic parameters such as cell permeability and oral bioavailability.
Synthesis of this compound: A Detailed Protocol
While commercially available, an in-house synthesis of this compound can be advantageous for large-scale applications or for the preparation of isotopically labeled analogues. A plausible and efficient synthetic route commences from the readily available 3,5-dichlorobenzoic acid.
Workflow for the Synthesis of this compound
Caption: A multi-step synthetic pathway to this compound.
Experimental Protocol:
Step 1: Synthesis of (3,5-Dichlorophenyl)methanol
-
To a stirred solution of 3,5-dichlorobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, 1.5 eq) at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the dropwise addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford (3,5-dichlorophenyl)methanol, which can often be used in the next step without further purification.
Step 2: Synthesis of 3,5-Dichlorobenzyl Chloride
-
To a solution of (3,5-dichlorophenyl)methanol (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or diethyl ether, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,5-dichlorobenzyl chloride.
Step 3: Synthesis of (3,5-Dichlorophenyl)methanethiol
-
Dissolve 3,5-dichlorobenzyl chloride (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Add thiourea (1.1 eq) to the solution and reflux the mixture for 4-6 hours.
-
After cooling, add a solution of sodium hydroxide (2.5 eq) in water and reflux for an additional 2-3 hours to hydrolyze the intermediate isothiouronium salt.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to pH 1-2.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to give (3,5-dichlorophenyl)methanethiol.
Step 4: Synthesis of this compound
-
Dissolve (3,5-dichlorophenyl)methanethiol (1.0 eq) in a mixture of acetic acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Bubble chlorine gas through the solution while maintaining the temperature below 10 °C. Alternatively, a combination of N-chlorosuccinimide (NCS) and hydrochloric acid can be used for a more controlled reaction.[2]
-
Monitor the reaction by TLC until the starting thiol is consumed.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent like DCM or diethyl ether.
-
Wash the organic layer with cold water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the final product, this compound.
Application Notes: Strategic Use in Medicinal Chemistry
This compound is a valuable building block for the synthesis of a diverse range of biologically active molecules. The resulting sulfonamide linkage is a key structural motif in many approved drugs and clinical candidates.
Application 1: Synthesis of Rho-Kinase (ROCK) Inhibitors
Rho-kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating cellular processes such as contraction, motility, and proliferation.[3] Dysregulation of the Rho/ROCK signaling pathway is implicated in various diseases, including hypertension, glaucoma, and cancer.[4][5][6] Consequently, ROCK inhibitors have emerged as a promising therapeutic class.
Several potent and selective ROCK inhibitors incorporate the (3,5-dichlorophenyl)methanesulfonamide moiety. The 3,5-dichloro substitution pattern has been shown to be critical for potent inhibition, likely through favorable interactions within the ATP-binding pocket of the kinase.
Illustrative Reaction Scheme: Synthesis of a ROCK Inhibitor Precursor
Caption: General synthesis of a ROCK inhibitor precursor.
General Protocol for Sulfonamide Formation:
-
Dissolve the primary or secondary amine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
-
Add a suitable base (1.1-1.5 eq), such as pyridine, triethylamine (Et3N), or N,N-diisopropylethylamine (DIPEA).
-
Cool the mixture to 0 °C and add a solution of this compound (1.05 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with dilute acid (e.g., 1 M HCl) to remove excess base, followed by saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired sulfonamide.
Table 1: Representative Reaction Conditions for Sulfonamide Synthesis
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pyridine | DCM | 0 to RT | 4 | 85-95 |
| 4-Aminopyridine | Triethylamine | THF | 0 to RT | 6 | 80-90 |
| Benzylamine | DIPEA | DMF | RT | 3 | 90-98 |
Application 2: Development of Farnesoid X Receptor (FXR) Modulators
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[1] As such, FXR has emerged as a key therapeutic target for metabolic diseases such as non-alcoholic steatohepatitis (NASH) and type 2 diabetes.[7] Both agonists and antagonists of FXR are of significant interest in drug discovery.[8][9]
The (3,5-dichlorophenyl)methanesulfonamide scaffold has been successfully employed in the design of potent and selective FXR antagonists. The dichloro-substitution pattern contributes to the overall lipophilicity and shape of the molecule, facilitating its entry into the ligand-binding pocket of FXR and promoting specific interactions that lead to an antagonistic effect.
The synthesis of these FXR modulators typically involves the coupling of this compound with a suitably functionalized amine core structure, following a protocol similar to the one described for ROCK inhibitors.
Conclusion: A Versatile Tool for Modern Drug Discovery
This compound has proven to be a valuable and versatile reagent in the medicinal chemist's toolbox. Its ability to readily form stable sulfonamides, coupled with the advantageous properties conferred by the 3,5-dichloro substitution pattern, makes it a strategic choice for the synthesis of a wide array of bioactive molecules. From kinase inhibitors to nuclear receptor modulators, the application of this reagent continues to contribute to the development of novel therapeutics for a range of human diseases. The protocols and application notes provided herein are intended to serve as a practical guide for researchers looking to harness the potential of this powerful synthetic building block.
References
- 1. rsc.org [rsc.org]
- 2. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 3. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho-Kinase Inhibitors as Emerging Targets for Glaucoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 8. Medicinal chemistry and pharmacological effects of Farnesoid X Receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
(3,5-dichlorophenyl)methanesulfonyl chloride in the synthesis of agricultural chemicals
An Application and Protocol Guide for the Use of (3,5-dichlorophenyl)methanesulfonyl Chloride in Agrochemical Synthesis
Introduction: The Strategic Role of a Specialized Building Block
In the competitive landscape of agrochemical research and development, the discovery of novel active ingredients with improved efficacy, selectivity, and environmental profiles is paramount. The strategic design of these molecules often relies on the use of specialized chemical building blocks that introduce specific functionalities known to enhance biological activity. This compound is one such versatile intermediate, offering a unique combination of a dichlorinated aromatic ring and a reactive sulfonyl chloride group, poised for the construction of complex and potent agrochemicals.[1]
This guide provides an in-depth look at the applications of this compound in the synthesis of potential agricultural chemicals. We will explore the chemical logic behind its use, provide a robust, step-by-step protocol for its core reactivity, and discuss the significance of the resulting structural motifs in the rational design of next-generation fungicides, herbicides, and pesticides.
Compound Profile and Physicochemical Properties
A thorough understanding of the starting material is critical for successful synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 163295-70-3 | [2][3] |
| Molecular Formula | C₇H₅Cl₃O₂S | [2] |
| Molecular Weight | 259.54 g/mol | [2][3] |
| Appearance | Solid (Typical) | N/A |
| Primary Hazard | GHS H314: Causes severe skin burns and eye damage | [2][4] |
The reactivity of this compound is dominated by the sulfonyl chloride (-SO₂Cl) group. This functional group is a powerful electrophile, making it highly susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles to form stable sulfonamides and sulfonate esters, respectively. The presence of the 3,5-dichloro substitution on the phenyl ring is a key feature, as halogenated aromatic moieties are prevalent in a vast number of commercial agrochemicals, where they often enhance lipophilicity, improve metabolic stability, and contribute to target binding affinity.
Core Application: Synthesis of Dichlorophenyl Methanesulfonamides
The primary and most valuable transformation of this compound in an agrochemical context is its reaction with primary or secondary amines to form robust sulfonamide linkages. The resulting (3,5-dichlorophenyl)methanesulfonamide core can be a central component of a novel active ingredient.
Causality in Chemical Design: Why Use This Reagent?
-
Bioactive Moiety Introduction : The sulfonamide group is a well-established pharmacophore and toxophore in both medicine and agriculture. It is known to mimic the transition state of peptide hydrolysis and can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzymes.
-
Enhanced Lipophilicity : The dichlorophenyl group significantly increases the lipophilicity of the resulting molecule. This is a critical parameter for an effective agrochemical, as it governs the compound's ability to penetrate the waxy cuticle of plant leaves, the cell walls of fungi, or the exoskeleton of insects.
-
Metabolic Stability : The carbon-chlorine bonds on the aromatic ring are strong and resistant to enzymatic degradation by oxidases within the target pest or the environment, potentially leading to longer residual activity of the final product.[1]
The general reaction scheme is a classic nucleophilic acyl substitution at the sulfur atom. An amine acts as the nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride. A non-nucleophilic base is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Caption: General reaction for sulfonamide synthesis.
Detailed Protocol: General Synthesis of N-Aryl-(3,5-dichlorophenyl)methanesulfonamides
This protocol provides a reliable, self-validating method for synthesizing sulfonamides from this compound. It includes checkpoints for reaction monitoring and purification to ensure the integrity of the final compound.
Objective: To synthesize a model N-aryl-(3,5-dichlorophenyl)methanesulfonamide for screening in biological assays.
Materials and Reagents:
-
This compound (1.0 eq)
-
Substituted aniline or other primary/secondary amine (1.05 eq)
-
Triethylamine (Et₃N), anhydrous (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Standard laboratory glassware, magnetic stirrer, ice bath
-
Thin Layer Chromatography (TLC) plates and visualization system (e.g., UV lamp)
Safety Precautions:
This compound is corrosive and causes severe skin and eye damage.[2][4] The reaction must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chosen amine (1.05 eq).
-
Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).
-
Add anhydrous triethylamine (1.5 eq) to the solution and stir for 5 minutes.
-
Causality Check: Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the reaction. Its use prevents the protonation and deactivation of the amine nucleophile and drives the equilibrium towards the product.
-
-
Addition of Sulfonyl Chloride:
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Cool the amine solution to 0 °C using an ice-water bath.
-
Causality Check: Cooling the reaction is crucial to control the exothermicity of the sulfonylation, minimizing the formation of potential side products.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution over 15-20 minutes.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours (reaction time is amine-dependent).
-
Self-Validation: Monitor the reaction progress using TLC. Spot the starting amine, the sulfonyl chloride, and the reaction mixture on a silica plate. The disappearance of the starting materials and the appearance of a new, typically less polar, spot indicates product formation.
-
-
Aqueous Work-up:
-
Once the reaction is complete, quench it by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally, saturated brine (to reduce the solubility of organic material in the aqueous phase).
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude solid/oil using flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the pure fractions (as determined by TLC) and evaporate the solvent.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Caption: Experimental workflow for sulfonamide synthesis.
Conclusion and Future Outlook
This compound is a high-value intermediate for the synthesis of novel agrochemicals. Its utility lies in the straightforward and efficient introduction of the (3,5-dichlorophenyl)methanesulfonamide moiety, a structural feature with high potential for biological activity. The protocol detailed herein provides a robust and adaptable foundation for researchers to explore the synthesis of new chemical entities for crop protection. By systematically varying the amine component, research and development professionals can generate diverse libraries of candidate molecules for high-throughput screening, accelerating the discovery pipeline for the next generation of effective and sustainable agricultural solutions.
References
protecting group strategies involving (3,5-dichlorophenyl)methanesulfonyl chloride
An In-Depth Guide to Protecting Group Strategies Involving (3,5-dichlorophenyl)methanesulfonyl Chloride
For the modern synthetic chemist, particularly those in pharmaceutical and agrochemical development, the precise control of reactive functional groups is a cornerstone of success. Among the myriad of functionalities, the amine group, with its inherent nucleophilicity and basicity, often requires temporary masking to orchestrate complex molecular transformations. The sulfonamide stands as one of the most robust classes of amine protecting groups. This guide provides a detailed exploration of a specialized reagent, This compound , detailing its strategic application, experimental protocols, and role in orthogonal synthetic schemes.
Introduction: The Sulfonamide as a Pillar of Stability
Sulfonyl groups are renowned for their exceptional stability under both acidic and basic conditions, a trait that sets them apart from more labile protecting groups like carbamates (e.g., Boc, Cbz)[1]. When an amine is converted to a sulfonamide, its nucleophilicity and basicity are dramatically attenuated due to the powerful electron-withdrawing effect of the adjacent sulfonyl group[1].
While common reagents like p-toluenesulfonyl chloride (TsCl) form exceptionally stable sulfonamides, their very robustness can be a significant drawback, often requiring harsh, function-intolerant conditions for removal[2]. Conversely, reagents like 2-nitrobenzenesulfonyl chloride (NsCl) yield sulfonamides that are more readily cleaved but may lack the stability required for demanding multi-step syntheses[2].
This compound emerges as a strategic option that balances stability with tailored reactivity. The presence of two electron-withdrawing chlorine atoms on the aromatic ring modifies the electronic properties of the resulting sulfonamide, influencing both its acidity and the conditions required for its eventual cleavage.
| Reagent Profile | |
| IUPAC Name | This compound[3] |
| CAS Number | 163295-70-3[3] |
| Molecular Formula | C₇H₅Cl₃O₂S[3] |
| Molecular Weight | 259.54 g/mol [4] |
Core Application: Protection of Primary and Secondary Amines
The primary application of this compound is the protection of primary and secondary amines. The reaction proceeds via nucleophilic attack of the amine onto the electrophilic sulfur atom of the sulfonyl chloride, eliminating HCl, which is neutralized by a non-nucleophilic base.
Rationale for Use
The choice of this specific reagent is guided by several strategic advantages:
-
Robustness: The resulting sulfonamide is stable to a wide range of reagents that would cleave other common protecting groups (e.g., strong acids, bases, and many oxidizing/reducing agents).
-
Crystallinity: Sulfonamides are often highly crystalline compounds, which can greatly simplify the purification of synthetic intermediates by recrystallization[1].
-
Modified Acidity: For primary amines, the resulting N-H proton is rendered significantly acidic. This property can be exploited for subsequent N-alkylation reactions, such as the Fukuyama-Mitsunobu reaction.
-
Orthogonality: The specific, harsh reductive conditions required for cleavage provide excellent orthogonality with acid-labile (Boc), base-labile (Fmoc), and fluoride-labile (silyl ethers) protecting groups[1][5].
General Workflow for Amine Protection
The following diagram illustrates the straightforward process of protecting an amine (R-NH₂) to form the corresponding (3,5-dichlorophenyl)methanesulfonamide.
Caption: Workflow for amine protection.
Detailed Experimental Protocol: Protection of a Primary Amine
This protocol provides a representative method for the protection of a generic primary amine.
Materials:
-
Primary amine (1.0 eq.)
-
This compound (1.1 eq.)
-
Pyridine or Triethylamine (1.5 eq.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq.) in anhydrous DCM (approx. 0.2 M).
-
Base Addition: Add pyridine or triethylamine (1.5 eq.) to the solution and cool the flask to 0 °C using an ice-water bath. Causality: The base acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
-
Reagent Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine/triethylamine), saturated aqueous NaHCO₃, and brine. Causality: The aqueous washes remove the salt byproduct and any remaining water-soluble reagents.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure sulfonamide.
Stability and Orthogonality
A key advantage of the (3,5-dichlorophenyl)methanesulfonyl group is its stability profile, which allows for selective manipulation of other functional groups in the molecule.
| Condition / Reagent(s) | Purpose | Stability of (3,5-Dichlorophenyl)methanesulfonamide |
| Trifluoroacetic Acid (TFA) / DCM | Boc group deprotection[6] | Stable |
| Piperidine / DMF | Fmoc group deprotection | Stable |
| H₂ (1 atm), Pd/C | Cbz group deprotection[6] | Stable |
| Tetrabutylammonium fluoride (TBAF) | Silyl ether (TBDMS, TIPS) deprotection | Stable |
| LiAlH₄ | Ester/amide reduction | Potentially Labile (can cleave S-N bond) |
| Mg / MeOH | Cleavage Condition [7] | Labile |
This stability profile makes it an excellent candidate for orthogonal protection strategies in complex syntheses.
Caption: Orthogonal deprotection of a multifunctional compound.
Deprotection Strategies
The cleavage of the robust sulfonamide bond is the most challenging aspect of this protecting group strategy. The most reliable methods involve reductive cleavage. A practical and increasingly common method utilizes magnesium metal in methanol[7].
General Deprotection Reaction
Caption: Reductive cleavage of a sulfonamide using Mg/MeOH.
Detailed Experimental Protocol: Deprotection via Mg/MeOH Reduction
This protocol is adapted from established procedures for the reductive cleavage of arenesulfonamides[7].
Materials:
-
(3,5-dichlorophenyl)methanesulfonamide (1.0 eq.)
-
Magnesium (Mg) turnings (10-20 eq.)
-
Methanol (MeOH), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Celite®
Procedure:
-
Setup: To a round-bottom flask containing the sulfonamide (1.0 eq.), add anhydrous methanol to create a suspension (approx. 0.1 M). Add magnesium turnings (10-20 eq.).
-
Reaction: Heat the mixture to reflux. The reaction can also be facilitated by sonication at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours). Causality: Magnesium acts as a single-electron transfer agent, initiating the reductive cleavage of the strong nitrogen-sulfur bond.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, add saturated aqueous NH₄Cl solution to quench the reaction and any unreacted magnesium. Vigorous hydrogen gas evolution will occur. Continue adding until the gas evolution ceases and the mixture is slightly acidic.
-
Filtration: Filter the quenched reaction mixture through a pad of Celite® to remove insoluble magnesium salts. Wash the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the combined filtrate to a separatory funnel. If two phases are not present, add water. Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude amine can be purified by silica gel column chromatography (often eluting with a more polar solvent system containing a small amount of triethylamine or ammonia to prevent streaking) or by acid/base extraction.
Conclusion
This compound is a valuable reagent for the protection of amines, offering a sulfonamide group with exceptional stability and broad orthogonality. While its installation is straightforward, its removal requires specific and robust reductive conditions, a feature that is central to its utility in complex orthogonal strategies. By understanding the causality behind the protection and deprotection steps, researchers and drug development professionals can effectively leverage this tool to navigate challenging synthetic pathways, confident in the stability of the protected amine until its strategic unveiling.
References
- 1. benchchem.com [benchchem.com]
- 2. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H5Cl3O2S | CID 4993270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 5. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Bioactive Sulfonamides Utilizing (3,5-dichlorophenyl)methanesulfonyl Chloride: A Detailed Guide for Researchers
Introduction: The Strategic Importance of the Sulfonamide Scaffold and the Utility of (3,5-dichlorophenyl)methanesulfonyl Chloride
The sulfonamide functional group (—SO₂NH—) is a cornerstone of modern medicinal chemistry, celebrated for its presence in a wide array of therapeutic agents.[1][2] From their historical impact as antibacterial agents to their contemporary roles in treating conditions ranging from inflammation and cancer to viral infections, sulfonamides are a privileged scaffold in drug discovery.[1][2] Their appeal lies in their ability to act as a bioisostere of the amide bond, offering improved metabolic stability and unique hydrogen bonding capabilities. The synthesis of novel sulfonamide derivatives remains a vibrant area of research, driven by the quest for new therapeutic agents with enhanced efficacy and selectivity.
This application note provides a detailed exploration of the one-pot synthesis of bioactive sulfonamides, with a specific focus on the versatile and reactive building block, This compound . This commercially available reagent offers a strategic entry point for introducing a dichlorinated phenylmethanesulfonyl moiety into a variety of molecular frameworks. The presence of the dichloro-substituted aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, making it a valuable tool for medicinal chemists. We will delve into the rationale behind one-pot synthetic strategies, provide detailed experimental protocols, and discuss the potential biological applications of the resulting sulfonamides.
The Rationale for One-Pot Synthesis: Efficiency and Elegance in Drug Discovery
In the fast-paced environment of drug discovery, efficiency is paramount. One-pot synthesis, the art of conducting multiple reaction steps in a single reaction vessel without the isolation of intermediates, offers a significant advantage. This approach minimizes solvent waste, reduces purification steps, and accelerates the synthesis of compound libraries for biological screening. The direct conversion of this compound with a diverse range of amines in a single pot streamlines the synthetic workflow, enabling the rapid generation of novel sulfonamide candidates.
The core of this one-pot strategy lies in the facile reaction between the highly electrophilic sulfonyl chloride and a nucleophilic primary or secondary amine. The reaction is typically mediated by a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Visualizing the Synthetic Workflow
To provide a clear conceptual framework, the following diagram illustrates the general one-pot synthesis of sulfonamides from this compound.
Figure 1. General workflow for the one-pot synthesis of sulfonamides.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for the one-pot synthesis of sulfonamides using this compound. These should be considered as starting points and may require optimization based on the specific amine used.
Protocol 1: One-Pot Synthesis of N-Aryl-(3,5-dichlorophenyl)methanesulfonamides
This protocol is suitable for the reaction of this compound with various anilines and other aromatic amines.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 163295-70-3 | 259.54 | 1.0 |
| Substituted Aniline | Varies | Varies | 1.1 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 2.0 |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | 10 mL |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.1 mmol) and anhydrous dichloromethane (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (2.0 mmol) to the stirred solution.
-
In a separate vial, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-(3,5-dichlorophenyl)methanesulfonamide.
Protocol 2: One-Pot Synthesis of N-Alkyl-(3,5-dichlorophenyl)methanesulfonamides
This protocol is adapted for the reaction with aliphatic amines, which are generally more nucleophilic than their aromatic counterparts.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 163295-70-3 | 259.54 | 1.0 |
| Aliphatic Amine | Varies | Varies | 1.2 |
| Pyridine | 110-86-1 | 79.10 | 2.5 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 10 mL |
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aliphatic amine (1.2 mmol) in anhydrous THF (5 mL).
-
Cool the solution to 0 °C.
-
Add pyridine (2.5 mmol) to the solution.
-
Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl (10 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the pure N-alkyl-(3,5-dichlorophenyl)methanesulfonamide.
Bioactive Potential of (3,5-Dichlorophenyl)methanesulfonyl-derived Sulfonamides
While specific, publicly available biological data for sulfonamides derived directly from this compound is limited, the broader class of dichlorinated sulfonamides has shown significant promise in various therapeutic areas. The dichloro substitution pattern can enhance lipophilicity, which may improve cell membrane permeability, and can also lead to specific interactions with biological targets.
Potential areas of biological activity for sulfonamides derived from this compound include:
-
Anticancer Activity: Many sulfonamide derivatives have been investigated as anticancer agents, targeting enzymes such as carbonic anhydrases, which are overexpressed in many tumors. The dichlorophenyl moiety could contribute to favorable interactions within the active sites of such enzymes.
-
Antibacterial and Antifungal Activity: The foundational therapeutic application of sulfonamides is in combating microbial infections.[1] Novel sulfonamides are continuously being explored to overcome resistance mechanisms. The specific substitution pattern of the title compound could lead to derivatives with potent activity against various pathogens.
-
Enzyme Inhibition: The sulfonamide group is a versatile pharmacophore for targeting a wide range of enzymes. Depending on the nature of the amine component, derivatives of this compound could be designed as inhibitors of kinases, proteases, or other enzymes implicated in disease.
The following diagram illustrates the potential mechanistic space for these bioactive sulfonamides.
Figure 2. Potential biological targets and mechanisms of action.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and robust chemical transformations. The reliability of these one-pot syntheses can be validated through standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and ensure the complete consumption of the starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final sulfonamide product.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
-
Melting Point Analysis: To assess the purity of the crystalline products.
By employing these routine analytical methods, researchers can be confident in the identity and purity of the synthesized bioactive sulfonamides.
Conclusion and Future Directions
The one-pot synthesis of sulfonamides from this compound represents an efficient and versatile strategy for the generation of novel, potentially bioactive molecules. The protocols provided in this application note offer a solid foundation for researchers in drug discovery and medicinal chemistry to explore this chemical space. The future development of this work will involve the synthesis of diverse libraries of sulfonamides using a wide range of amines and the subsequent screening of these compounds for various biological activities. Such studies will undoubtedly lead to the discovery of new therapeutic agents with improved pharmacological profiles.
References
Application Notes and Protocols for the Derivatization of Amines with (3,5-dichlorophenyl)methanesulfonyl Chloride for Enhanced Analytical Detection
Introduction: The Analytical Challenge of Amine Detection and the Role of Derivatization
In the realms of pharmaceutical research, drug development, and clinical diagnostics, the precise and sensitive quantification of amine-containing compounds is a frequent necessity. Many biologically active molecules, including neurotransmitters, amino acids, and a vast array of pharmaceutical agents and their metabolites, possess primary or secondary amine functionalities. However, these compounds often lack strong native chromophores or fluorophores, rendering their detection by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with Ultraviolet-Visible (UV-Vis) or fluorescence detection challenging.[1][2] To overcome this limitation, pre-column derivatization is a widely employed strategy to chemically modify the analyte, thereby enhancing its detectability and improving its chromatographic properties.[1][2]
This application note provides a comprehensive guide to the derivatization of primary and secondary amines using (3,5-dichlorophenyl)methanesulfonyl chloride. This reagent offers a robust method for introducing a strongly UV-absorbing moiety onto the amine, facilitating sensitive and reliable quantification by HPLC. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss the critical parameters for successful method development and validation.
Principle of the Reaction: The Nucleophilic Sulfonylation of Amines
The derivatization of amines with this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable sulfonamide. The reaction is typically conducted under basic conditions to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.
The resulting N-substituted (3,5-dichlorophenyl)methanesulfonamide derivative possesses a dichlorinated phenyl ring, which serves as an excellent chromophore for UV detection. This modification significantly enhances the molar absorptivity of the analyte, allowing for detection at lower concentrations. Furthermore, the increased hydrophobicity of the derivative often leads to improved retention and separation on reversed-phase HPLC columns.
Methodology and Experimental Protocols
This section provides a detailed, step-by-step protocol for the derivatization of amines with this compound, followed by HPLC-UV analysis. It is crucial to note that this protocol serves as a robust starting point and may require optimization for specific amines and sample matrices.
Materials and Reagents
-
This compound (97% purity or higher)
-
Amine standard or sample
-
Anhydrous Acetonitrile (ACN), HPLC grade
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Milli-Q water or HPLC grade water
-
Formic acid, LC-MS grade
-
Reaction vials with PTFE-lined caps
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Detailed Derivatization Protocol
-
Sample Preparation:
-
For standard solutions, accurately weigh and dissolve the amine of interest in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.
-
For biological samples, a sample extraction and clean-up procedure is necessary to remove interfering substances. Common techniques include protein precipitation with acetonitrile or perchloric acid, followed by centrifugation or solid-phase extraction (SPE).
-
-
Derivatization Reaction:
-
In a reaction vial, add 100 µL of the amine standard or sample solution.
-
Add 50 µL of a suitable base. Anhydrous pyridine or triethylamine (TEA) are commonly used. The choice of base can influence reaction kinetics and should be optimized.
-
Prepare a fresh solution of this compound in anhydrous acetonitrile (e.g., 1 mg/mL).
-
Add 100 µL of the this compound solution to the reaction vial. A molar excess of the derivatizing reagent is recommended to ensure complete reaction.
-
Tightly cap the vial and vortex briefly to mix.
-
Incubate the reaction mixture at 60°C for 30-60 minutes in a heating block or water bath. Reaction time and temperature are critical parameters that should be optimized for each specific amine.
-
-
Reaction Quenching and Sample Preparation for HPLC:
-
After incubation, cool the reaction vial to room temperature.
-
To quench the reaction and consume excess derivatizing reagent, add 50 µL of a quenching solution, such as a dilute aqueous solution of a primary or secondary amine (e.g., 1% glycine solution).
-
Vortex the mixture and allow it to stand for 10 minutes at room temperature.
-
The derivatized sample can then be diluted with the initial mobile phase composition before injection into the HPLC system. Alternatively, for cleaner samples, an extraction step with a non-polar organic solvent (e.g., ethyl acetate) can be performed.
-
Visualizing the Workflow
Figure 1. A schematic overview of the amine derivatization and analysis workflow.
HPLC-UV Analysis of Derivatized Amines
The successful separation and quantification of the derivatized amines depend on the optimization of the HPLC method.
Chromatographic Conditions
A typical starting point for the HPLC analysis of (3,5-dichlorophenyl)methanesulfonamides is a reversed-phase separation on a C18 column.
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar stationary phase provides good retention for the hydrophobic sulfonamide derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase helps to suppress the ionization of residual silanol groups on the column, improving peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography, providing good elution strength for the derivatives. |
| Gradient Elution | Start with a lower percentage of Mobile Phase B and gradually increase. A typical gradient could be 30% to 90% B over 20 minutes. | Gradient elution is often necessary to separate a mixture of derivatized amines with varying polarities and to elute any unreacted reagent and byproducts. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, which can be adjusted to optimize resolution and analysis time. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | ~254 nm | The dichlorophenyl moiety is expected to have a strong UV absorbance in this region. This should be confirmed by acquiring a UV spectrum of the derivatized standard. |
| Injection Volume | 10 µL | This can be adjusted based on the concentration of the sample and the sensitivity of the detector. |
Data Interpretation and Quantification
Quantification is typically performed by constructing a calibration curve using a series of known concentrations of the derivatized amine standard. The peak area of the analyte in the sample is then used to determine its concentration from the calibration curve. The use of an internal standard is highly recommended to correct for variations in sample preparation and injection volume.
Trustworthiness and Self-Validation: Key Considerations for Robust Method Development
A reliable analytical method must be a self-validating system. This involves a thorough evaluation of several key parameters:
-
Specificity and Selectivity: The method should be able to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be evaluated by analyzing blank and spiked matrix samples.
-
Linearity and Range: The analytical procedure should demonstrate a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is a measure of the repeatability of the method. These are typically assessed by analyzing replicate samples at different concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
-
Robustness: The method's ability to remain unaffected by small, but deliberate variations in method parameters provides an indication of its reliability during normal usage.
-
Stability of Derivatives: The stability of the (3,5-dichlorophenyl)methanesulfonamide derivatives in the final sample solution should be evaluated over time to ensure that the analysis is not compromised by degradation.
Causality in Experimental Choices: Why This Reagent and These Conditions?
The choice of this compound as a derivatizing agent is predicated on several key advantages:
-
Introduction of a Strong Chromophore: The dichlorinated phenyl group provides a significant increase in UV absorbance, leading to enhanced sensitivity.
-
Formation of Stable Derivatives: The resulting sulfonamide bond is chemically robust, ensuring the stability of the derivative throughout the analytical process.
-
Improved Chromatographic Behavior: The increased hydrophobicity of the derivatized amine often leads to better retention and resolution on reversed-phase HPLC columns.
The recommended reaction conditions, such as the use of an aprotic solvent like acetonitrile and a non-nucleophilic base like pyridine or TEA, are chosen to facilitate the nucleophilic attack of the amine on the sulfonyl chloride while minimizing side reactions. The elevated temperature helps to increase the reaction rate, ensuring complete derivatization within a reasonable timeframe.
Conclusion
The derivatization of primary and secondary amines with this compound offers a powerful strategy for enhancing their detectability and improving their chromatographic analysis by HPLC-UV. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust and sensitive analytical methods for a wide range of amine-containing compounds. By understanding the underlying principles and carefully optimizing the experimental parameters, this derivatization technique can be a valuable tool in advancing research and development in the pharmaceutical and life sciences.
References
Application Notes & Protocols: The Strategic Role of (3,5-Dichlorophenyl)methanesulfonyl Chloride in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-relevant proteins. The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker that connects the target protein binder to the E3 ligase recruiter. The linker is not merely a spacer but a key determinant of the PROTAC's physicochemical properties, conformational dynamics, and ultimately, its biological activity. This document provides an in-depth guide to the application of (3,5-dichlorophenyl)methanesulfonyl chloride in the synthesis of advanced PROTAC linkers. We will explore the chemical rationale for its use, its impact on crucial PROTAC properties such as cell permeability, and provide detailed protocols for its incorporation into a PROTAC synthesis workflow.
Introduction: The Centrality of the Linker in PROTAC Design
PROTACs function by inducing proximity between a protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] This event is contingent on the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The linker's length, rigidity, and chemical composition are paramount in dictating the geometry and stability of this complex.[3][]
Historically, simple alkyl and polyethylene glycol (PEG) chains were the linkers of choice due to their synthetic accessibility.[1] However, the field is rapidly evolving towards more sophisticated linker designs that impart specific, advantageous properties to the final PROTAC molecule.[1][5] The incorporation of rigid or semi-rigid moieties, such as aromatic rings, within the linker can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[6]
Rationale for Employing this compound
The selection of this compound as a building block for PROTAC linkers is a strategic choice rooted in modern medicinal chemistry principles. The resulting sulfonamide linkage and the dichlorophenyl group offer several potential advantages:
-
Chemical Stability and Synthetic Tractability: The reaction between a sulfonyl chloride and a primary or secondary amine is a robust and high-yielding method for forming a stable sulfonamide bond. This classic transformation provides a reliable method for conjugating different components of a PROTAC linker.
-
Conformational Control and Rigidity: The inclusion of the dichlorophenyl group introduces a rigid structural element into the linker. This rigidity can limit the number of available conformations, potentially favoring a bioactive conformation that promotes efficient ternary complex formation.[6]
-
Modulation of Physicochemical Properties: The two chlorine atoms significantly increase the lipophilicity of the linker segment. While PROTACs often operate in the "beyond Rule of 5" space, careful modulation of lipophilicity is crucial for balancing aqueous solubility with cell permeability.[7]
-
Enhancing Cell Permeability through the "Chameleon Effect": A key challenge in PROTAC design is achieving adequate cell permeability for these large molecules. Recent studies have highlighted that PROTACs with high permeability can adopt folded conformations in nonpolar environments (like the cell membrane), which shield their polar surface area.[8][9][10][11] Aromatic groups, such as the dichlorophenyl moiety, can facilitate this folding through intramolecular π-π stacking or other non-covalent interactions, acting as a "molecular chameleon".[9] This allows the PROTAC to present a less polar face to the lipid bilayer, enhancing its passive diffusion into the cell.
-
Metabolic Stability: The sulfonamide bond is generally resistant to enzymatic cleavage, enhancing the metabolic stability and in vivo half-life of the resulting PROTAC. Furthermore, halogen atoms, like chlorine, can be strategically placed to block sites of oxidative metabolism.[6]
The following diagram illustrates the general workflow for synthesizing a PROTAC, highlighting the incorporation of the sulfonamide linker.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a sulfonamide-linked intermediate using this compound and a primary amine-functionalized molecule, which could be a POI ligand or another linker component.
Protocol 1: Synthesis of a (3,5-Dichlorophenyl)methylsulfonamide Derivative
This protocol describes the reaction of this compound with a generic primary amine (R-NH₂).
Materials:
-
This compound
-
Primary amine of interest (R-NH₂)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.
Reaction Scheme:
Procedure:
-
Reaction Setup: To a solution of the primary amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask, add triethylamine (1.5 equivalents). Expert Insight: TEA acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
Cooling: Cool the mixture to 0 °C in an ice bath. Expert Insight: This initial cooling helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes. Expert Insight: A slight excess of the sulfonyl chloride ensures complete consumption of the valuable amine starting material. Dropwise addition is critical to maintain temperature control.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure sulfonamide product.
Self-Validation and Troubleshooting:
| Observation | Potential Cause | Recommended Solution |
| Low to No Product | Inactive/hydrolyzed sulfonyl chloride. | Use fresh or newly purchased this compound. Ensure all glassware and solvents are scrupulously dry. |
| Low reactivity of the amine. | Increase reaction temperature after initial addition or prolong the reaction time. | |
| Multiple Spots on TLC | Di-sulfonylation (if amine has >1 N-H). | Use a 1:1 stoichiometry or a slight excess of the amine. Perform the reaction at a lower temperature. |
| Hydrolysis of sulfonyl chloride. | A polar spot corresponding to the sulfonic acid may be observed. Ensure anhydrous conditions. |
Conclusion
This compound is a valuable and strategic building block for the synthesis of sophisticated PROTAC linkers. The resulting dichlorophenyl-sulfonamide moiety can impart crucial properties such as conformational rigidity and metabolic stability. Most importantly, it can contribute to the "chameleon-like" behavior that enhances cell permeability, a critical hurdle in the development of effective PROTAC therapeutics. The robust and well-understood chemistry of sulfonamide formation allows for its reliable incorporation into complex synthetic routes. By understanding the underlying chemical principles and following validated protocols, researchers can effectively leverage this reagent to accelerate the design and synthesis of next-generation protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chempep.com [chempep.com]
- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with (3,5-dichlorophenyl)methanesulfonyl chloride
Welcome to the technical support resource for (3,5-dichlorophenyl)methanesulfonyl chloride. This guide is designed for chemistry professionals engaged in pharmaceutical research, drug development, and fine chemical synthesis. Here, we address common challenges and provide advanced troubleshooting strategies to help you optimize your reaction conditions, improve yields, and ensure the purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound and why is it used?
This compound is primarily used as a reagent for introducing the (3,5-dichlorophenyl)methanesulfonyl group onto a substrate. This process is known as sulfonylation. The most common application is the reaction with primary or secondary amines to form sulfonamides, or with alcohols to form sulfonic esters.
The (3,5-dichlorophenyl)methyl moiety is often incorporated into molecules in medicinal chemistry to enhance properties such as metabolic stability, cell permeability, or to serve as a key structural element for binding to a biological target. The chlorine atoms provide steric bulk and electronic effects that can be crucial for modulating a compound's activity and pharmacokinetic profile.
Q2: How should I properly store and handle this reagent to ensure its stability and reactivity?
This compound is highly sensitive to moisture. Its primary degradation pathway is hydrolysis to the corresponding, and unreactive, (3,5-dichlorophenyl)methanesulfonic acid.
Storage and Handling Protocol:
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dry place, such as a desiccator or a controlled-atmosphere glovebox.
-
Handling: When weighing and dispensing the reagent, do so quickly and, if possible, under a stream of dry inert gas. Use dry glassware and anhydrous solvents to prevent hydrolysis before the reaction begins. The presence of the sulfonic acid byproduct can complicate purification and lower the yield of the desired product.
Q3: What are the recommended starting conditions (base, solvent, temperature) for a typical sulfonylation of an amine?
For the sulfonylation of a primary or secondary amine, a common set of starting conditions provides a robust baseline for optimization.
| Component | Recommended Choice | Rationale & Key Considerations |
| Stoichiometry | 1.0 eq. Amine | Limiting Reagent |
| 1.1 - 1.2 eq. Sulfonyl Chloride | Ensures full consumption of the valuable amine. | |
| 1.5 - 2.0 eq. Base | Neutralizes the HCl byproduct and can catalyze the reaction. | |
| Solvent | Dichloromethane (DCM) or Acetonitrile (MeCN) | Aprotic solvents that are generally good at dissolving organic substrates and do not react with the sulfonyl chloride. |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Tertiary amine bases that act as HCl scavengers. DIPEA is bulkier and less nucleophilic, reducing potential side reactions. |
| Temperature | 0 °C to Room Temperature (RT) | The reaction is often started at 0 °C to control the initial exotherm, then allowed to warm to room temperature. |
Experimental Workflow: General Sulfonylation
This diagram illustrates the standard workflow for a sulfonylation reaction, from setup to final product isolation.
Caption: Standard workflow for amine sulfonylation.
Troubleshooting Guide
Problem: Low or No Product Yield
This is the most common issue and can stem from several factors. Use the following decision tree to diagnose the problem.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield.
In-depth Scenarios & Solutions:
-
Scenario 1: My starting material is a sterically hindered secondary amine and the reaction is stalled.
-
Explanation: Steric bulk around the nitrogen atom can significantly slow down the rate of sulfonylation. The standard conditions (DIPEA, DCM, RT) may not be sufficient to drive the reaction to completion.
-
Solution:
-
Increase Temperature: Gently heat the reaction to 40 °C in a sealed vial. Use a higher-boiling solvent like 1,2-dichloroethane (DCE) or acetonitrile if necessary.
-
Change Base: Switch to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Catalysis: For particularly difficult substrates, adding a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) can accelerate the reaction. DMAP works by forming a highly reactive sulfonylpyridinium intermediate.
-
-
-
Scenario 2: My TLC/LC-MS shows a new spot consistent with the hydrolyzed sulfonyl chloride (sulfonic acid).
-
Explanation: This indicates the presence of water in your reaction. The sulfonyl chloride is reacting with water faster than with your intended nucleophile.
-
Solution:
-
Dry Your Reagents: Ensure your solvent is anhydrous (e.g., from a solvent purification system or freshly opened bottle over molecular sieves). Dry your amine starting material if it is a salt or known to be hygroscopic.
-
Inert Atmosphere: Meticulously set up the reaction under a positive pressure of nitrogen or argon. Flame-dry the glassware before use if possible.
-
-
Problem: The Reaction is Messy (Multiple Spots on TLC/LC-MS)
-
Explanation: Multiple products can form due to side reactions or decomposition. A common side reaction is the sulfonylation of the base itself if a nucleophilic base like pyridine is used in excess or at elevated temperatures. Another possibility is bis-sulfonylation if the substrate has multiple nucleophilic sites (e.g., a primary amine can technically react twice).
-
Solution:
-
Control Stoichiometry: Add the sulfonyl chloride slowly and ensure it is the limiting reagent if your nucleophile has multiple reactive sites.
-
Use a Non-Nucleophilic Base: Switch from pyridine or TEA to a bulkier, non-nucleophilic base like DIPEA or 2,6-lutidine. This minimizes the chance of the base itself reacting.
-
Lower the Temperature: Running the reaction at 0 °C or even lower (-20 °C) can often improve selectivity and reduce the rate of side reactions relative to the desired reaction.
-
Problem: Difficulty with Aqueous Work-up and Purification
-
Scenario: An emulsion forms during the aqueous wash, or my product seems to have poor solubility in common extraction solvents.
-
Explanation: The formation of hydrochloride salts of the amine base (e.g., DIPEA·HCl) can act as surfactants, leading to emulsions. The sulfonic acid byproduct, if formed, can also complicate extractions.
-
Solution:
-
Acidic/Basic Washes: Perform a sequential wash of your organic layer. A wash with dilute acid (e.g., 1M HCl) will protonate and remove excess amine bases. A subsequent wash with dilute base (e.g., sat. NaHCO₃) will remove the acidic sulfonic acid byproduct. Follow with a brine wash to break emulsions.
-
Filter Before Extraction: If a large amount of salt has precipitated, it can be beneficial to filter the reaction mixture through a pad of Celite® before proceeding with the aqueous work-up.
-
Alternative Purification: If chromatography is difficult, consider crystallization. Sulfonamides are often crystalline solids, and this can be an excellent method for achieving high purity.
-
-
Reaction Mechanism: Main vs. Side Reaction
This diagram shows the desired sulfonylation pathway versus the undesired hydrolysis pathway.
Technical Support Center: Synthesis of Sulfonamides Using (3,5-dichlorophenyl)methanesulfonyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of sulfonamides, with a specific focus on reactions involving (3,5-dichlorophenyl)methanesulfonyl chloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemistry of common challenges. Our goal is to empower you with the knowledge to diagnose and resolve issues encountered during your synthetic work, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of sulfonamides with this compound?
The synthesis of sulfonamides from sulfonyl chlorides and amines is a robust reaction, but several side reactions can occur, leading to reduced yields and purification challenges. The most prevalent of these include:
-
Hydrolysis of the Sulfonyl Chloride: this compound is highly electrophilic and susceptible to hydrolysis by water present in the solvent, amine, or glassware. This reaction forms the corresponding sulfonic acid, which is unreactive towards the amine and can complicate product isolation. Sulfonyl chlorides' sensitivity to moisture is a critical factor to consider.[1]
-
Bis-sulfonylation of Primary Amines: When using a primary amine, a common side reaction is the formation of a bis-sulfonated product, where two molecules of the sulfonyl chloride react with the amine.[2] This occurs because the initially formed monosulfonamide still possesses an acidic proton on the nitrogen, which can be deprotonated by the base to form a nucleophilic anion that reacts with a second equivalent of the sulfonyl chloride.[2]
-
Reaction with Solvent or Base: Certain solvents and bases can compete with the intended amine nucleophile. For instance, pyridine, often used as a base, can also act as a nucleophile, leading to the formation of a sulfonylpyridinium salt. Similarly, protic solvents may react with the sulfonyl chloride.[1]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during sulfonamide synthesis.
Problem 1: Low or No Yield of the Desired Sulfonamide
A low yield is a frequent issue that can arise from several factors. A systematic evaluation of your experimental setup and conditions is the key to identifying the root cause.[3]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action & Protocol |
| Degradation of this compound | Sulfonyl chlorides are sensitive to moisture and can hydrolyze over time, especially if not stored under anhydrous conditions.[1] | Action: Use freshly opened or properly stored sulfonyl chloride. Verify its purity by NMR or LC-MS if degradation is suspected. Protocol: Store this compound in a desiccator over a drying agent. Handle it quickly in a dry environment (e.g., glove box or under an inert atmosphere). |
| Poor Quality of Amine or Solvent | Impurities in the amine or residual water in the solvent can lead to side reactions. | Action: Use a high-purity amine and anhydrous solvents. Protocol: Purify the amine by distillation or recrystallization if necessary. Use freshly opened anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation from a drying agent). |
| Inappropriate Base Selection | The choice of base is critical. A base that is too weak may not effectively neutralize the HCl generated, while a very strong, non-hindered base can promote bis-sulfonylation of primary amines.[2] | Action: Screen different bases. Protocol: For primary amines, consider a sterically hindered base like 2,6-lutidine or a weaker base like pyridine to minimize bis-sulfonylation.[2] For less reactive amines, a stronger base like triethylamine might be necessary.[4] |
| Suboptimal Reaction Temperature | The reaction temperature influences the rate of both the desired reaction and potential side reactions. | Action: Optimize the reaction temperature. Protocol: Start the reaction at a low temperature (e.g., 0 °C) to control the initial exotherm, especially during the addition of the sulfonyl chloride.[1] The reaction can then be allowed to warm to room temperature or gently heated to drive it to completion. Monitor progress by TLC or LC-MS. |
Troubleshooting Workflow for Low Yield
Caption: A workflow for diagnosing low yields in sulfonamide synthesis.
Problem 2: Presence of Multiple Spots on TLC Analysis, Indicating Byproduct Formation
The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a clear indication of side reactions or unreacted starting materials.
Potential Causes & Solutions:
| Potential Cause | Explanation & Identification | Recommended Action & Protocol |
| Bis-sulfonylation | This is a common issue with primary amines. The bis-sulfonated product is typically less polar than the desired monosulfonamide and will have a higher Rf value on TLC. | Action: Adjust stoichiometry and the rate of addition.[2] Protocol: Use a slight excess of the amine (1.1-1.2 equivalents). Dissolve the amine and base in your solvent and cool to 0 °C. Add a solution of this compound dropwise over 30-60 minutes to maintain a low concentration of the sulfonyl chloride, favoring reaction with the more nucleophilic primary amine.[2] |
| Unreacted Sulfonyl Chloride | Due to its relatively non-polar nature, the sulfonyl chloride will have a high Rf value on TLC. It can be visualized with certain stains or by its quenching of fluorescence. | Action: Ensure complete reaction or use a quenching agent during workup. Protocol: Allow the reaction to stir for a longer duration or gently heat it. During workup, a small amount of a nucleophilic scavenger like methanol or ammonia can be added to react with any remaining sulfonyl chloride, converting it to a more polar and easily separable species. |
| Hydrolysis Product (Sulfonic Acid) | The sulfonic acid byproduct is highly polar and will typically remain at the baseline (low Rf) on a normal phase silica TLC plate. | Action: Minimize water content in the reaction. Protocol: Ensure all glassware is oven-dried. Use anhydrous solvents and handle the sulfonyl chloride in a dry atmosphere. During workup, the sulfonic acid can often be removed by an aqueous basic wash (e.g., with sodium bicarbonate solution). |
Visualizing Reaction Pathways
Caption: Main reaction versus common side reaction pathways.
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure sulfonamide can be challenging due to the presence of byproducts or unreacted starting materials.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Purification Strategy |
| Co-elution of Product and Byproducts | The desired sulfonamide and certain byproducts (e.g., bis-sulfonated product) may have similar polarities, making separation by column chromatography difficult. | Strategy: Optimize your chromatography conditions. Protocol: Try different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). A shallower gradient during column chromatography can improve separation. If chromatography fails, consider recrystallization from a suitable solvent system. |
| Product is Water Soluble | Some sulfonamides, particularly those with polar functional groups, may have some solubility in water, leading to losses during aqueous workup. | Strategy: Modify the extraction procedure. Protocol: Perform multiple extractions (3-5 times) with your organic solvent to maximize recovery from the aqueous layer. Saturating the aqueous layer with sodium chloride (brine) can also decrease the solubility of the organic product and improve extraction efficiency. |
| Residual Base | Basic impurities like pyridine or triethylamine can be difficult to remove completely. | Strategy: Use an acidic wash during workup. Protocol: Wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution) to protonate and extract the basic impurities into the aqueous phase. |
Analytical Techniques for Identification
Confirming the identity of your product and byproducts is crucial. Several analytical techniques are at your disposal:
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor reaction progress and assess the purity of fractions during column chromatography.[5]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and can be used for preparative separation.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the desired product and any isolated byproducts.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.[5][6]
References
Technical Support Center: Managing the Exotherm of (3,5-Dichlorophenyl)methanesulfonyl Chloride Reactions
Welcome to the dedicated technical support center for handling reactions involving (3,5-dichlorophenyl)methanesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the significant exotherm associated with this reactive compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter during your experiments, ensuring both safety and successful synthetic outcomes.
Introduction: The Challenge of the Sulfonylation Exotherm
This compound is a highly reactive sulfonylating agent. Its reactions with nucleophiles, such as amines and alcohols, are typically vigorous and highly exothermic.[1] Uncontrolled, this exotherm can lead to a rapid increase in temperature, posing a significant risk of a thermal runaway reaction.[1] This can result in side product formation, degradation of starting materials and products, and a serious safety hazard due to rapid pressure build-up.[1] Proper management of the reaction exotherm is therefore critical for a safe and successful synthesis.
This guide will provide you with the necessary knowledge and practical steps to control these exothermic events, ensuring reproducible and safe laboratory practices.
Troubleshooting Guide: Real-Time Exotherm Management
This section is designed to help you troubleshoot and respond to specific issues that may arise during your reaction.
Issue 1: Rapid, Uncontrolled Temperature Spike Upon Reagent Addition
Question: I've just started adding my amine to the this compound solution, and the temperature is rising much faster than anticipated, even with an ice bath. What should I do?
Immediate Actions & Root Cause Analysis:
-
Halt Addition Immediately: Stop the addition of the nucleophile.
-
Enhance Cooling: If safe to do so, add a dry ice/acetone bath for more efficient cooling. Be cautious of solvent freezing.
-
Increase Stirring Rate: Ensure the reaction mixture is being stirred vigorously to promote efficient heat transfer to the cooling bath.
-
Dilute the Reaction (with caution): If the reaction is still not under control, and you have a pre-chilled, inert solvent readily available, you can add it to the reaction to help dissipate the heat. This should be done with extreme caution as adding solvent to a very hot mixture can be hazardous.
Root Cause Analysis Workflow:
Caption: Troubleshooting workflow for an uncontrolled temperature spike.
Issue 2: Delayed Exotherm Followed by a Sudden Temperature Increase
Question: The reaction temperature remained stable during the initial addition of my alcohol, but then suddenly and rapidly increased. What is happening and how can I prevent this?
Explanation & Preventative Measures:
This phenomenon, known as an "induction period," can be particularly dangerous. It suggests that the reaction is not initiating immediately upon addition, leading to an accumulation of unreacted reagents. When the reaction finally starts, the built-up concentration of reactants leads to a large and sudden release of heat.
Preventative Measures:
-
Initiate the Reaction with a Small Aliquot: Before starting the main addition, add a small portion of the nucleophile and wait for a slight temperature increase to confirm the reaction has started.
-
Ensure Proper Mixing: Inadequate stirring can lead to localized concentrations of reactants.
-
Consider a Co-solvent: If solubility is an issue, a co-solvent might be necessary to ensure a homogeneous reaction mixture.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the planning and execution of reactions with this compound.
Q1: What are the critical parameters to control when setting up a reaction with this compound?
A1: The three most critical parameters are temperature, reactant addition rate, and concentration . Reactions are typically exothermic, so starting at a low temperature (e.g., 0 °C) and allowing the reaction to warm to room temperature is a standard approach to control the reaction rate and minimize side products.[2]
Q2: How should I add my nucleophile to the this compound solution?
A2: The nucleophile should always be added slowly and in a controlled manner to the solution of the sulfonyl chloride.[3] A dropping funnel or a syringe pump is highly recommended for this purpose.[3] Never add the sulfonyl chloride to the nucleophile, as this can create a highly concentrated and reactive initial mixture.
Q3: What is the best way to monitor the reaction temperature?
A3: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture. Do not rely on the temperature of the cooling bath, as there can be a significant temperature difference between the bath and the reaction itself.
Q4: What are the signs of a potential thermal runaway reaction?
A4: Be vigilant for the following signs:
-
A rapid, uncontrolled increase in temperature, even with cooling.
-
A sudden change in color or viscosity of the reaction mixture.
-
Vigorous off-gassing or boiling of the solvent.
-
An increase in pressure within a closed system.
Q5: How do I safely quench a reaction containing unreacted this compound?
A5: Quenching should be performed carefully, as the quenching agent itself can react exothermically with the sulfonyl chloride. A common and effective method is to slowly add the reaction mixture to a separate, well-stirred flask containing a cold (0 °C) aqueous solution of a mild base, such as sodium bicarbonate. This will neutralize the HCl byproduct and hydrolyze the remaining sulfonyl chloride.
Safe Quenching Protocol:
Caption: Recommended workflow for safely quenching the reaction.
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
This protocol provides a starting point for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine) (1.2 - 1.5 equivalents)
-
Nitrogen or Argon atmosphere
-
Ice-water bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a dropping funnel, dissolve the amine and the tertiary amine base in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice-water bath.
-
Dissolve the this compound in a minimal amount of the anhydrous solvent and add it to the dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, and then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly adding water or a dilute aqueous solution of sodium bicarbonate.
-
Proceed with a standard aqueous workup and purification.
Data Presentation: Recommended Starting Conditions
| Parameter | Recommended Value | Rationale |
| Temperature | 0 °C to Room Temp | Controls the initial exotherm and minimizes side reactions.[2] |
| Addition Rate | 30-60 minutes | Slow addition prevents the accumulation of unreacted reagents.[3] |
| Solvent | Anhydrous Aprotic | Prevents hydrolysis of the sulfonyl chloride.[3] |
| Base | Non-nucleophilic | Neutralizes the HCl byproduct without competing in the reaction. |
The Science Behind the Exotherm: Causality in Experimental Choices
The significant exotherm in sulfonylation reactions is a result of the high electrophilicity of the sulfur atom in the sulfonyl chloride and the formation of a very stable sulfonamide or sulfonate ester bond. The reaction proceeds via a nucleophilic attack on the sulfur atom, leading to the displacement of the chloride ion. The choice of a low starting temperature and slow addition rate is a direct application of Le Chatelier's principle and reaction kinetics. By keeping the temperature low, the rate of the exothermic reaction is reduced, allowing the cooling system to dissipate the generated heat effectively. Slow addition ensures that the concentration of the limiting reagent remains low, preventing a rapid, uncontrolled reaction.
Self-Validating Systems for Trustworthiness
Every protocol described is designed as a self-validating system. For instance, the continuous monitoring of the internal reaction temperature provides immediate feedback on the reaction's progress and safety. A stable temperature during the addition phase validates that the exotherm is being effectively managed. Conversely, a deviation from the expected temperature profile immediately indicates a potential issue that requires intervention, as outlined in the troubleshooting guide.
References
Technical Support Center: Optimizing Sulfonylation Reactions with (3,5-dichlorophenyl)methanesulfonyl Chloride
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with (3,5-dichlorophenyl)methanesulfonyl chloride and seeking to improve reaction yields and purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your sulfonylation reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses the most immediate and common issues encountered during sulfonylation.
Q1: My reaction shows no product formation, and TLC analysis only shows my starting amine/alcohol. What is the most likely cause?
A1: The most probable culprit is the deactivation of your this compound due to hydrolysis. Sulfonyl chlorides are highly susceptible to moisture, reacting with water to form the corresponding and unreactive sulfonic acid.[1][2]
-
Immediate Action: Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably from a freshly opened bottle or one stored over molecular sieves. Use a fresh vial of the sulfonyl chloride.[3]
Q2: I'm getting a good yield, but my product is difficult to purify. What are the common impurities?
A2: Purification challenges often arise from byproducts with similar polarities to your desired product. Common impurities include:
-
3,5-dichlorophenyl)methanesulfonic acid: The hydrolysis product of your starting material.[2]
-
Excess Base/Base Hydrochloride Salt: Triethylamine hydrochloride, for example, can sometimes be challenging to remove completely.
-
Bis-sulfonated Product: If using a primary amine, it can react with two equivalents of the sulfonyl chloride.[1]
A standard aqueous workup is essential. Washing the organic layer with dilute acid (e.g., 1M HCl) removes basic impurities, while a wash with a weak base (e.g., saturated NaHCO₃) removes the acidic sulfonic acid byproduct.[1][2]
Q3: Can I use a stronger base like DBU or an inorganic base like K₂CO₃ to speed up the reaction?
A3: While tempting, using a very strong base can be counterproductive. Strong bases can promote the formation of a highly reactive and unstable intermediate called a sulfene (RCH=SO₂) from sulfonyl chlorides with α-hydrogens, such as this compound.[3][4] This intermediate can lead to polymerization and a complex mixture of byproducts. It is generally safer to start with a hindered organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) and optimize other parameters first.
In-Depth Troubleshooting Guide
When simple fixes are not enough, a systematic approach is required. This guide breaks down problems by symptom and provides detailed, rational solutions.
Issue 1: Low Conversion or Incomplete Reaction
Low conversion of your starting nucleophile (amine or alcohol) is a common hurdle. The key is to systematically evaluate each component of the reaction.
References
preventing hydrolysis of (3,5-dichlorophenyl)methanesulfonyl chloride during reactions
Welcome to the dedicated technical support center for (3,5-dichlorophenyl)methanesulfonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development and agrochemical synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of working with this versatile reagent, with a specific focus on preventing its hydrolysis during chemical reactions.
This compound is a crucial intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1][2] Its utility lies in its ability to introduce the (3,5-dichlorophenyl)methanesulfonyl moiety into molecules, often to create sulfonamide derivatives with specific biological activities.[2] However, the high reactivity of the sulfonyl chloride group also makes it susceptible to hydrolysis, a competing reaction with water that can significantly impact reaction efficiency and product purity.[3][4] This guide provides expert insights and practical solutions to mitigate this common challenge.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main uses?
This compound (CAS No. 163295-70-3) is an organic compound featuring a sulfonyl chloride functional group attached to a methylene group, which is in turn bonded to a 3,5-dichlorinated benzene ring.[2][5] This structure makes it a valuable reagent for introducing the (3,5-dichlorophenyl)methylsulfonyl group into various molecules. Its primary applications are in the pharmaceutical and agrochemical industries, where it serves as a key building block for creating new therapeutic agents and crop protection products, such as herbicides and pesticides.[1][2]
Q2: What is hydrolysis in the context of this reagent, and why is it a problem?
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule.[3] For this compound, the sulfonyl chloride group reacts with water, leading to the formation of (3,5-dichlorophenyl)methanesulfonic acid and hydrochloric acid (HCl).[3][6]
This side reaction is problematic for several reasons:
-
Reduced Yield: The consumption of the starting material through hydrolysis lowers the overall yield of the desired product.[3]
-
Product Contamination: The resulting sulfonic acid can be difficult to separate from the desired product, leading to purification challenges.
-
Altered Reaction Conditions: The generation of HCl can make the reaction mixture acidic, which may not be compatible with other functional groups in the reactants or may alter the intended reaction pathway.[3]
-
Corrosion: The production of corrosive HCl gas can damage sensitive equipment.[3]
Q3: What are the tell-tale signs of hydrolysis in my reaction?
Several indicators may suggest that significant hydrolysis is occurring:
-
A noticeable drop in the pH of the reaction mixture over time.
-
The presence of a significant amount of a polar, water-soluble byproduct in your crude reaction mixture, which may be the corresponding sulfonic acid.
-
Lower than expected yield of your desired product, with some of the starting sulfonyl chloride consumed.
-
In some cases, the evolution of HCl gas, which can be detected with a damp piece of pH paper held over the reaction vessel.
Q4: How should I properly store this compound to maintain its integrity?
To prevent degradation via hydrolysis during storage, it is crucial to protect the compound from atmospheric moisture.[3] The recommended storage conditions are:
-
Temperature: Store at 0-8 °C.[2]
-
Atmosphere: Keep in a tightly sealed, moisture-proof container, preferably under an inert atmosphere like nitrogen or argon.[3]
-
Location: Store in a cool, dry, and well-ventilated area.[3]
Q5: What are the most critical general precautions to take to avoid hydrolysis during a reaction?
The cornerstone of preventing hydrolysis is the rigorous exclusion of water from the reaction system. Key precautions include:
-
Anhydrous Solvents: Use freshly dried, anhydrous solvents.[3][4]
-
Dry Glassware: Ensure all glassware is thoroughly dried before use, typically by oven-drying or flame-drying under an inert atmosphere.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to ambient moisture.[3]
-
Careful Reagent Handling: Ensure all other reagents, including your nucleophile and base, are anhydrous.
Troubleshooting Guide: Overcoming Hydrolysis in Your Reactions
This section addresses common problems encountered when using this compound and provides systematic solutions.
Problem 1: Low Yield of the Desired Product with Significant Starting Material Consumption
This is a classic symptom of a competing side reaction, with hydrolysis being the most likely culprit.
-
Possible Cause A: Presence of Water in the Reaction
Even trace amounts of water in your solvents or on your glassware can lead to substantial hydrolysis of the highly reactive sulfonyl chloride.[3][4]
Solution: Implement a Rigorous Anhydrous Technique
-
Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Solvent Purification: Use freshly distilled solvents dried over an appropriate drying agent (e.g., calcium hydride for dichloromethane, sodium/benzophenone for THF) or use commercially available anhydrous solvents packaged under an inert atmosphere.
-
Reagent Preparation: Dry non-volatile liquid reagents with a suitable drying agent. Solid reagents should be dried in a vacuum oven.
-
Reaction Setup: Assemble your reaction apparatus while it is still hot and flush the entire system with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Possible Cause B: Suboptimal Choice of Base
The base plays a dual role: it neutralizes the HCl generated during the desired sulfonylation reaction and can also deprotonate the nucleophile, increasing its reactivity.[7] However, some bases can contain trace amounts of water or may not be effective at scavenging the HCl, leading to acidic conditions that can promote side reactions.
Solution: Select an Appropriate Base
The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[7] The choice of base is critical.
| Base | Advantages | Disadvantages | Recommendations |
| Pyridine | Acts as both a base and a nucleophilic catalyst. Often used as the solvent as well. | Can be difficult to remove after the reaction. Can sometimes form a stable pyridinium salt with the sulfonyl chloride. | A good starting point for many sulfonamide formations. Use as a co-solvent or in slight excess. |
| Triethylamine (TEA) | A stronger, non-nucleophilic base. Easy to remove due to its lower boiling point. | Can contain trace amounts of water if not properly dried. The resulting triethylammonium chloride salt can sometimes complicate workup. | A very common and effective choice. Use freshly distilled TEA over potassium hydroxide. |
| Diisopropylethylamine (DIPEA or Hünig's Base) | A sterically hindered, non-nucleophilic base. The resulting ammonium salt is often more soluble in organic solvents. | More expensive than TEA. | Excellent for sensitive substrates where the nucleophilicity of other amine bases could be an issue. |
| Inorganic Bases (e.g., K₂CO₃, NaH) | Inexpensive and strong bases. | Often have limited solubility in common organic solvents, leading to heterogeneous reaction mixtures. NaH is highly reactive and requires careful handling.[7] | Can be effective in specific solvent systems (e.g., K₂CO₃ in acetone or DMF, NaH in THF or DMF).[7] |
-
Possible Cause C: Inappropriate Solvent Selection
The solvent can significantly influence the reaction rate and the extent of side reactions. Protic solvents, which have O-H or N-H bonds, can hydrogen-bond with and "cage" the nucleophile, reducing its reactivity.[8][9] They are also a direct source for hydrolysis.
Solution: Utilize Polar Aprotic Solvents
Polar aprotic solvents are generally the best choice for sulfonylation reactions.[8][10] They can dissolve the reactants but lack the ability to form hydrogen bonds with the nucleophile, leaving it more reactive.[8][11]
| Solvent Type | Examples | Effect on Sulfonylation | Recommendation |
| Polar Aprotic | Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Favored. These solvents do not "cage" the nucleophile, allowing it to be more reactive towards the sulfonyl chloride.[8][11] This helps the desired reaction outcompete hydrolysis. | Highly Recommended. DCM is an excellent starting point due to its inertness and ease of removal. MeCN and THF are also good choices. Use DMF for less reactive nucleophiles, but be aware it can be harder to remove. |
| Polar Protic | Water, Methanol, Ethanol | Disfavored. These solvents can act as nucleophiles themselves, directly causing hydrolysis. They also solvate and deactivate the intended nucleophile through hydrogen bonding.[8][9][12] | Avoid. Unless the reaction conditions are specifically designed for their use (e.g., Schotten-Baumann conditions), these should be avoided. |
| Non-Polar | Hexane, Toluene | Generally not ideal. The polarity of these solvents is often too low to effectively dissolve the sulfonyl chloride and other polar reactants or reagents. | Not recommended for most sulfonylation reactions. |
Problem 2: The Reaction is Sluggish or Stalls
If the reaction is not proceeding to completion, it could be due to insufficient reactivity of the nucleophile or non-optimal temperature.
-
Possible Cause: Low Reaction Temperature
While lower temperatures can help to minimize some side reactions, they can also significantly slow down the desired sulfonylation reaction.
Solution: Optimize the Reaction Temperature
-
Initial Temperature: Start the reaction at 0 °C, especially during the addition of the sulfonyl chloride, to control any initial exotherm.
-
Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature.
-
Heating if Necessary: If the reaction is still slow at room temperature, gentle heating (e.g., to 40-50 °C) can be applied. Monitor the reaction closely by TLC or LC-MS to ensure that the formation of hydrolysis byproducts does not increase significantly at higher temperatures.
-
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagram illustrates the desired reaction pathway versus the competing hydrolysis pathway.
Caption: Desired sulfonylation vs. competing hydrolysis pathway.
Experimental Protocol: General Procedure for Sulfonamide Formation
This protocol provides a robust starting point for the synthesis of sulfonamides from this compound, incorporating best practices to minimize hydrolysis.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA), freshly distilled
-
Oven-dried, round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Set up an oven-dried round-bottom flask under a positive pressure of nitrogen or argon.
-
Reagent Addition: To the flask, add the amine (1.0 equivalent) and dissolve it in anhydrous DCM (approx. 0.1-0.5 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM in a separate dry flask under an inert atmosphere. Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Troubleshooting Workflow
Use this decision tree to diagnose and solve issues in your reaction.
Caption: A workflow for troubleshooting common reaction issues.
By understanding the mechanism of hydrolysis and implementing these rigorous preventative and troubleshooting measures, researchers can significantly improve the success rate of reactions involving this compound, leading to higher yields, purer products, and more efficient discovery processes.
References
- 1. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 7. cbijournal.com [cbijournal.com]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. scribd.com [scribd.com]
- 11. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 12. chem.libretexts.org [chem.libretexts.org]
troubleshooting guide for reactions involving (3,5-dichlorophenyl)methanesulfonyl chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for (3,5-dichlorophenyl)methanesulfonyl chloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for professionals using this versatile reagent in their synthetic workflows. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
What is this compound and what are its primary applications?
This compound is a sulfonyl chloride derivative used as a key intermediate in the synthesis of a variety of organic molecules.[1] Its primary utility lies in the preparation of sulfonamides and sulfonate esters, which are important functional groups in many pharmaceuticals and agrochemicals.[1][2] The presence of the dichloro-substituted phenyl ring allows for specific structural modifications and can influence the biological activity and physical properties of the final compound.[1] It is also used in materials science for the development of polymers and coatings.[1]
What are the key physical and chemical properties of this compound?
Understanding the properties of this reagent is crucial for its proper handling and use in reactions.
| Property | Value | Source |
| Molecular Formula | C7H5Cl3O2S | [1] |
| Molecular Weight | 259.54 g/mol | [1] |
| Appearance | White solid | [1] |
| CAS Number | 163295-70-3 | [1] |
| Purity | ≥ 95% (NMR) | [1] |
What are the recommended storage and handling conditions for this compound?
To maintain its reactivity and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents and bases.[3][4] The recommended storage temperature is typically between 0-8 °C.[1] It is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will reduce the yield of the desired product.[5] When handling, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[6]
Troubleshooting Guide for Sulfonylation Reactions
Sulfonylation reactions, while generally robust, can sometimes present challenges. This section addresses common issues encountered when using this compound.
Issue 1: Low or No Product Yield
Question: I am performing a sulfonylation of an amine with this compound, but I am observing a very low yield or no formation of the desired sulfonamide. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.
Workflow for Troubleshooting Low Yield:
Troubleshooting Low Yield
Detailed Troubleshooting Steps:
-
Reagent Quality and Purity:
-
This compound: This reagent is susceptible to hydrolysis by atmospheric moisture, which converts it to the unreactive (3,5-dichlorophenyl)methanesulfonic acid.[5] Ensure that the reagent is a free-flowing white solid. If it appears clumpy or discolored, it may have degraded. Consider using a fresh bottle or purifying the existing stock.
-
Nucleophile (Amine/Alcohol): The purity of your amine or alcohol is critical. Impurities can compete in the reaction or inhibit it. Ensure the nucleophile is dry, as water will react preferentially with the sulfonyl chloride.
-
Solvent and Base: Solvents should be anhydrous. Bases like triethylamine (TEA) or pyridine should be distilled and stored over potassium hydroxide (KOH) pellets to ensure they are dry.
-
-
Nucleophile Reactivity:
-
Sterically hindered or electron-deficient amines and alcohols are less nucleophilic and will react more slowly. For these challenging substrates, more forcing conditions may be necessary.
-
-
Reaction Conditions Optimization:
-
Base Selection: The choice of base is crucial. Pyridine and triethylamine are commonly used as they also act as nucleophilic catalysts.[5] For less reactive nucleophiles, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be more effective.[5] Hindered bases such as 2,6-lutidine can be beneficial in preventing side reactions.[5]
-
Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive sulfonylpyridinium intermediate in situ.[5]
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices.[5] For particularly sluggish reactions, switching to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) can increase the reaction rate.[5]
-
Temperature and Time: Many sulfonylation reactions proceed well at room temperature. However, if the reaction is slow, gentle heating (e.g., 40-50 °C) may be required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Issue 2: Formation of Multiple Products and Impurities
Question: My TLC analysis shows multiple spots, indicating the formation of several byproducts. What are the common side reactions, and how can I minimize them?
Answer: The formation of multiple products is often due to side reactions. Identifying the likely byproducts is key to mitigating their formation.
Common Side Reactions and Solutions:
| Side Reaction | Cause | Mitigation Strategy |
| Hydrolysis of Sulfonyl Chloride | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Bis-sulfonylation of Primary Amines | Excess sulfonyl chloride and strong base with a primary amine. | Use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride.[5] |
| Reaction with Tertiary Amine Base | Tertiary amines, while often used as bases, can sometimes react with sulfonyl chlorides.[5] | If this is suspected, switch to a non-nucleophilic base like DBU or a hindered base like 2,6-lutidine.[5] |
| Elimination Reactions (with Alcohols) | Especially with secondary and tertiary alcohols, elimination to form an alkene can compete with sulfonylation, particularly at elevated temperatures.[5] | Use milder reaction conditions (lower temperature) and a non-hindered base. |
| Formation of Sulfene Intermediate | Alkanesulfonyl chlorides with α-hydrogens can form highly reactive sulfene intermediates in the presence of a base, which can lead to various byproducts.[7] | While less common for phenylmethanesulfonyl chlorides under neutral conditions, using a hindered base and controlling the temperature can help minimize this pathway.[8] |
Logical Flow for Minimizing Byproducts:
Minimizing Byproducts
Issue 3: Difficult Product Purification
Question: I am struggling to purify my desired sulfonamide/sulfonate ester from the reaction mixture. What is a general purification strategy?
Answer: Proper work-up and purification are essential for obtaining a pure product. A standard aqueous work-up followed by chromatography or recrystallization is typically effective.
Standard Purification Protocol:
-
Quench the Reaction: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature and quench by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. If your product is soluble in a non-polar organic solvent, extract the aqueous layer with a suitable solvent like ethyl acetate or dichloromethane.[5]
-
Washing: Combine the organic layers and wash sequentially with:
-
1M HCl (to remove basic impurities like excess amine and pyridine/TEA).
-
Saturated aqueous sodium bicarbonate (to remove acidic impurities, including any hydrolyzed sulfonic acid).
-
Brine (to remove residual water).[5]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Final Purification: The crude product can then be purified by:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often an effective method for obtaining highly pure material.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the method of choice. A gradient elution with a solvent system like hexanes/ethyl acetate is a good starting point.
-
References
effect of base on the reaction of (3,5-dichlorophenyl)methanesulfonyl chloride
A Guide to Navigating Base-Sensitive Reactions for Drug Development Professionals
Welcome to the technical support center for (3,5-dichlorophenyl)methanesulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process scientists who utilize this versatile building block in their synthetic workflows. The unique reactivity of this compound, particularly its sensitivity to bases, presents both opportunities and challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reactions, maximize yields, and avoid common pitfalls.
The Core Challenge: A Tale of Two Pathways
The central issue when using this compound is the presence of acidic α-hydrogens on the methylene (-CH2-) group adjacent to the sulfonyl chloride. This structural feature creates a critical competition between two base-mediated reaction pathways:
-
Direct Nucleophilic Substitution (The Desired Pathway): The intended reaction where a nucleophile (like an amine or alcohol) attacks the electrophilic sulfur atom, displacing the chloride ion to form the desired sulfonamide or sulfonate ester. This is the foundation of many drug discovery campaigns.[1][2]
-
Elimination-Addition via Sulfene Intermediate (The Competing Pathway): A strong or sterically hindered base can abstract an α-hydrogen. This is followed by the rapid elimination of the chloride ion to form a highly reactive and unstable intermediate known as a sulfene (Ar-CH=SO₂).[3][4] This sulfene is then rapidly trapped by any nucleophile present in the reaction mixture, often leading to a complex mixture of products and reduced yield of the desired compound.
Understanding how to favor the first pathway over the second is the key to success, and the choice of base is the primary tool for controlling this selectivity.
Caption: Competing reaction pathways for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a practical question-and-answer format.
Question 1: My reaction yield is extremely low, and I've isolated the (3,5-dichlorophenyl)methanesulfonic acid. What went wrong?
Answer: This is a classic case of hydrolysis. Sulfonyl chlorides are highly susceptible to reaction with water, which converts them into the corresponding sulfonic acid, a stable and unreactive byproduct under these conditions.[3] The presence of a base significantly accelerates this hydrolysis.[5]
Root Causes & Solutions:
-
Wet Solvent or Reagents: Even trace amounts of water can be detrimental.
-
Solution: Always use anhydrous solvents from a freshly opened bottle or a solvent purification system. Ensure your amine or alcohol nucleophile is dry. If necessary, dry liquid reagents over molecular sieves prior to use.
-
-
Atmospheric Moisture: The reaction can absorb moisture from the air, especially on a humid day or during a long reaction time.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Ensure all glassware is oven- or flame-dried immediately before use.
-
-
Inappropriate Base Choice: Using a strong aqueous base like sodium hydroxide is generally not recommended for sulfonamide or sulfonate ester formation with this substrate due to the high rate of competing hydrolysis.[6]
-
Solution: Switch to an organic base in an anhydrous organic solvent. See the table below for recommendations.
-
Question 2: I'm reacting the sulfonyl chloride with a primary amine using triethylamine (TEA) as the base, but my TLC/LC-MS shows multiple products, and my desired sulfonamide is a minor component. What is happening?
Answer: This is the hallmark of sulfene formation. Triethylamine is a relatively strong, non-nucleophilic base. It is highly effective at deprotonating the α-carbon of your sulfonyl chloride, triggering the elimination pathway to the sulfene intermediate.[4] This reactive sulfene is then trapped by your amine, but it can also react with another molecule of sulfene (dimerization/polymerization) or other nucleophiles, leading to a complex product mixture.
Troubleshooting Steps:
-
Change the Base: This is the most critical variable.
-
First-Line Recommendation: Switch to pyridine . Pyridine is less basic than TEA and can also act as a nucleophilic catalyst, activating the sulfonyl chloride towards the desired substitution reaction while being less likely to cause elimination.[7]
-
Alternative: For base-sensitive substrates where pyridine might be too reactive, a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be a good choice. Its steric bulk makes it a poor nucleophile but also less efficient at α-deprotonation than TEA.[8]
-
-
Control the Temperature: Sulfene formation is often more favorable at higher temperatures.
-
Solution: Run the reaction at 0 °C or even -20 °C. Add the base slowly to the solution of the sulfonyl chloride and nucleophile to maintain a low instantaneous concentration of the base and control any exotherm.
-
-
Order of Addition: Adding the sulfonyl chloride to a pre-mixed solution of the amine and base can sometimes favor sulfene formation.
-
Solution: Try adding the base dropwise to a solution of the sulfonyl chloride and the amine. This ensures the nucleophile is always in excess relative to the base, promoting the desired trapping of the activated sulfonyl chloride.
-
Question 3: My reaction with a sterically hindered secondary alcohol is very slow and gives an incomplete conversion, even after prolonged heating. How can I drive it to completion?
Answer: Sterically hindered alcohols are poor nucleophiles. The reaction requires more forcing conditions, but this can increase the risk of side reactions like sulfene formation or decomposition. The key is to activate the system appropriately.
Optimization Strategies:
-
Use a Stronger, Non-Nucleophilic Base: In this case, a stronger base is needed to efficiently deprotonate the alcohol to form the more nucleophilic alkoxide. A hindered base is crucial to avoid side reactions.
-
Recommendation: Use bases like 1,8-Diazabicycloundec-7-ene (DBU) or sodium hydride (NaH). These will effectively generate the alkoxide without directly reacting with the sulfonyl chloride.
-
-
Incorporate a Catalyst: A nucleophilic catalyst can significantly accelerate the reaction.
-
Recommendation: Add a catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP). DMAP reacts with the sulfonyl chloride to form a highly reactive intermediate, which is then more readily attacked by the hindered alcohol.
-
-
Solvent Choice: The solvent can influence reaction rates.
-
Recommendation: Switch to a more polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) to better solvate the ionic intermediates and potentially increase the rate. Ensure the solvent is rigorously anhydrous.
-
Data & Protocols
Table 1: Comparison of Common Bases for Sulfonylation
| Base | pKa (Conjugate Acid) | Type | Recommended Use Case | Potential Pitfalls |
| Pyridine | 5.2 | Nucleophilic, Weak | General purpose, good for primary/secondary amines.[7] | Can be slow with hindered nucleophiles. |
| Triethylamine (TEA) | 10.7 | Non-nucleophilic, Strong | HCl scavenger. | High risk of sulfene formation with this substrate.[4] |
| DIPEA (Hünig's Base) | 11.0 | Hindered, Non-nucleophilic | Good for base-sensitive substrates. | Less basic than TEA; can be sluggish. |
| DBU | 13.5 | Non-nucleophilic, Very Strong | Activating hindered alcohols. | Can promote elimination/sulfene if not controlled. |
| Potassium Carbonate (K₂CO₃) | 10.3 | Inorganic, Weak | Heterogeneous reactions. | Often requires higher temperatures and longer reaction times. |
| Sodium Hydroxide (NaOH) | ~15.7 | Inorganic, Strong | Schotten-Baumann conditions. | High risk of rapid hydrolysis of the sulfonyl chloride.[5] |
Experimental Protocol A: Synthesis of N-Benzyl-(3,5-dichlorophenyl)methanesulfonamide
This protocol is designed to favor direct substitution by using pyridine.
-
Preparation: Under a nitrogen atmosphere, add this compound (1.0 eq) to oven-dried glassware. Dissolve it in anhydrous dichloromethane (DCM, ~0.2 M).
-
Nucleophile Addition: Add benzylamine (1.05 eq) to the solution.
-
Reaction Initiation: Cool the mixture to 0 °C using an ice bath. Slowly add anhydrous pyridine (1.5 eq) dropwise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the sulfonyl chloride by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization or silica gel chromatography.
Caption: Workflow for a typical sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q: Why is this compound more prone to sulfene formation than benzenesulfonyl chloride? A: The key difference is the CH₂ group. Benzenesulfonyl chloride is an arenesulfonyl chloride; its sulfonyl group is directly attached to the aromatic ring, which has no α-hydrogens to be abstracted. This compound is an alkanesulfonyl chloride with two acidic α-hydrogens on the methylene bridge, making it susceptible to base-induced elimination to form a sulfene.[4][9]
Q: Can I completely avoid sulfene formation? A: While completely avoiding it can be difficult, you can minimize it to the point where it's not a significant competing reaction. The key is careful selection of a weaker base (like pyridine), low reaction temperatures (0 °C or below), and controlled addition of reagents.
Q: How should I store and handle this compound? A: This compound is corrosive and moisture-sensitive.[10][11] It causes severe skin burns and eye damage.[11][12] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place away from incompatible materials like strong oxidizing agents and bases.[10][13] Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).
Q: I suspect sulfene formation. Is there a way to confirm this? A: Characterizing the byproduct mixture is the best way. Sulfene intermediates can lead to characteristic products. For example, if trapped by water, it will still form the sulfonic acid. However, if it dimerizes, you may see complex higher molecular weight species by LC-MS. If you are performing the reaction in a deuterated solvent like CD₃OD with a base, you can sometimes observe deuterium incorporation at the α-position of the resulting sulfonate ester, which is strong evidence for a sulfene mechanism.[4]
References
- 1. 磺酰氯和磺酰胺 [sigmaaldrich.com]
- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 6. scilit.com [scilit.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. georganics.sk [georganics.sk]
- 11. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 12. This compound | C7H5Cl3O2S | CID 4993270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. afgsci.com [afgsci.com]
Validation & Comparative
A Comparative Guide to the Anticipated Biological Activities of Sulfonamides Derived from (3,5-Dichlorophenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of a novel class of sulfonamides synthesized from (3,5-dichlorophenyl)methanesulfonyl chloride. While direct experimental data for this specific subclass of sulfonamides is not extensively available in current literature, this document leverages established structure-activity relationships of analogous compounds to forecast their therapeutic potential. By examining the biological profiles of structurally similar sulfonamides, we can construct a scientifically grounded hypothesis regarding their likely anticancer, antimicrobial, and anti-inflammatory properties. This guide also presents detailed, standardized protocols for the future evaluation of these promising compounds.
Introduction: The Versatility of the Sulfonamide Scaffold
The sulfonamide functional group (-SO₂NHR) is a cornerstone of medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] Since the discovery of the antibacterial properties of prontosil, the sulfonamide scaffold has been extensively modified to yield drugs with diverse pharmacological activities, including diuretic, hypoglycemic, and anticancer effects.[1][2] The biological activity of sulfonamides is profoundly influenced by the nature of the substituents on the sulfonyl group and the nitrogen atom. The introduction of a this compound precursor offers a unique opportunity to explore novel chemical space and potentially discover compounds with enhanced or novel biological activities. The dichloro-substitution on the phenyl ring can significantly impact the lipophilicity, electronic properties, and steric hindrance of the resulting sulfonamides, thereby modulating their interaction with biological targets.
Synthesis of Sulfonamides from this compound: A General Protocol
The synthesis of sulfonamides from this compound is anticipated to follow the well-established nucleophilic substitution reaction between a sulfonyl chloride and a primary or secondary amine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: General Synthesis of N-substituted (3,5-dichlorophenyl)methanesulfonamides
-
Dissolution: Dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 equivalents), to the solution and stir at room temperature.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.
Diagram of the General Synthetic Pathway
Caption: General reaction scheme for the synthesis of N-substituted (3,5-dichlorophenyl)methanesulfonamides.
Comparative Analysis of Potential Biological Activities
Based on the biological profiles of structurally related compounds, sulfonamides derived from this compound are hypothesized to exhibit significant anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity
Sulfonamides are a well-established class of anticancer agents.[2] Their mechanisms of action are diverse and include the inhibition of carbonic anhydrase, disruption of microtubule polymerization, and cell cycle arrest. The presence of dichlorinated phenyl rings in other classes of compounds has been associated with potent anticancer effects. For instance, benzenesulfonamide-bearing imidazole derivatives with 3,4-dichloro substituents have demonstrated significant cytotoxicity against triple-negative breast cancer and melanoma cell lines.[3]
Hypothesized Mechanism of Action: The (3,5-dichlorophenyl)methyl moiety could enhance the binding affinity of the sulfonamide to the active sites of key cancer-related enzymes or receptors. The lipophilic nature of the dichlorophenyl group may also facilitate cell membrane permeability, leading to higher intracellular concentrations of the drug.
Comparative Data for Structurally Similar Anticancer Compounds:
| Compound Class | Target Cell Lines | IC₅₀ / GI₅₀ | Reference |
| Benzenesulfonamide-bearing Imidazoles (with 3,4-dichloro substituent) | MDA-MB-231 (Breast Cancer) | 20.5 ± 3.6 µM | [3] |
| Benzenesulfonamide-bearing Imidazoles (with 3,4-dichloro substituent) | IGR39 (Melanoma) | 27.8 ± 2.8 µM | [3] |
| Novel Triazine Sulfonamides | NCI-60 Cell Line Panel | Varied (Potent Activity) | [4] |
| 4-Substituted-triazolyl Nucleoside Sulfonamides | RCC4 (Renal Cancer), MDA-MB-231 (Breast Cancer) | More active than AICAR | [5] |
Antimicrobial Activity
The foundational biological activity of sulfonamides is their antibacterial effect, which arises from the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[1] The structural features of the N-substituent and the sulfonyl-bearing moiety can significantly influence the antimicrobial spectrum and potency. While specific data on sulfonamides from this compound is unavailable, the presence of halogen atoms on the aromatic ring of other antibacterial agents is known to enhance their activity.[6]
Hypothesized Mechanism of Action: These novel sulfonamides are expected to act as competitive inhibitors of dihydropteroate synthase. The (3,5-dichlorophenyl)methyl group might influence the binding kinetics to the enzyme's active site.
Comparative Data for Structurally Similar Antimicrobial Compounds:
| Compound Class | Target Organisms | Activity Metric | Reference |
| Sulfonyl or Sulfonamide-containing Heterocycles | S. typhimurium | MIC: 1.95 µg/mL | [6] |
| Novel Triazine Sulfonamides | Various Bacteria & Fungi | Broad-spectrum activity | [4] |
| N-Substituted 1,3,4-Thiadiazole Derivatives | Gram-positive & Gram-negative bacteria | Moderate to good activity | [7] |
Anti-inflammatory Activity
Certain sulfonamide derivatives, such as celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. The anti-inflammatory potential of novel sulfonamides is a promising area of investigation. The anti-inflammatory activity of various heterocyclic compounds bearing a dichlorophenyl moiety has been reported. For example, a series of 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones showed significant anti-inflammatory profiles in carrageenan-induced paw edema tests.[8]
Hypothesized Mechanism of Action: Sulfonamides derived from this compound may act as inhibitors of key inflammatory enzymes like COX-2 or modulate pro-inflammatory cytokine production.[9][10]
Comparative Data for Structurally Similar Anti-inflammatory Compounds:
| Compound Class | In Vivo/In Vitro Model | Activity Metric | Reference |
| 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiones | Carrageenan-induced paw edema | 30.6% to 57.8% inhibition | [8] |
| N-arylanthranilic acids (including N-(2,6-dichloro-m-tolyl)anthranilic acid) | UV-erythema test | High activity | [11] |
| N-substituted Tetrahydropyridines | LPS-activated microglial cells | Attenuation of NO production | [9] |
Recommended Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities, a systematic experimental evaluation is necessary. The following are standard, detailed protocols for assessing the anticancer, antimicrobial, and anti-inflammatory properties of the newly synthesized sulfonamides.
In Vitro Anticancer Activity: MTT Assay
This protocol outlines the determination of the cytotoxic effects of the synthesized sulfonamides on cancer cell lines.
-
Cell Culture: Culture the selected cancer cell lines (e.g., MDA-MB-231, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized sulfonamides (typically ranging from 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Workflow for In Vitro Anticancer Screening
Caption: A streamlined workflow for assessing the in vitro anticancer activity of novel sulfonamides.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of the sulfonamides against various bacterial strains.[12]
-
Bacterial Culture: Grow the selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: Prepare two-fold serial dilutions of the synthesized sulfonamides in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay measures the ability of the sulfonamides to inhibit the activity of the COX-2 enzyme.
-
Enzyme and Substrate Preparation: Obtain purified human recombinant COX-2 enzyme and prepare a solution of the substrate, arachidonic acid.
-
Compound Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the synthesized sulfonamides.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Prostaglandin Measurement: After a set incubation period, measure the amount of prostaglandin E₂ (PGE₂) produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value for each compound.
Conclusion and Future Directions
While direct experimental evidence is pending, a comprehensive analysis of the structure-activity relationships of analogous compounds strongly suggests that sulfonamides derived from this compound represent a promising class of molecules with potential anticancer, antimicrobial, and anti-inflammatory activities. The presence of the dichlorophenyl moiety is a key structural feature that may enhance the biological efficacy of these novel sulfonamides.
The provided synthetic and biological evaluation protocols offer a clear roadmap for the systematic investigation of these compounds. Future research should focus on the synthesis of a library of these sulfonamides with diverse N-substituents and their subsequent screening using the outlined assays. Promising lead compounds can then be subjected to further optimization and in vivo studies to fully elucidate their therapeutic potential. This comparative guide serves as a foundational document to inspire and direct future research in this exciting area of medicinal chemistry.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel synthesis of new triazine sulfonamides with antitumor, anti-microbial and anti-SARS-CoV-2 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-cancer activities of new sulfonamides 4-substituted-triazolyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acu.edu.in [acu.edu.in]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Sulfonyl Chlorides: An In-depth Analysis of (3,5-dichlorophenyl)methanesulfonyl Chloride
Introduction: The Role and Reactivity of Sulfonyl Chlorides
In the landscape of modern organic and medicinal chemistry, sulfonyl chlorides (R-SO₂Cl) are indispensable electrophilic reagents. Their primary utility lies in the formation of sulfonamides and sulfonate esters, moieties that are integral to a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom, which is susceptible to nucleophilic attack.[4] This electrophilicity is, in turn, modulated by the electronic and steric nature of the "R" group attached to the sulfonyl center. Electron-withdrawing substituents enhance reactivity by increasing the partial positive charge on the sulfur atom, while electron-donating groups have the opposite effect.[5][6]
This guide provides a detailed comparative analysis of (3,5-dichlorophenyl)methanesulfonyl chloride, a reagent of growing interest in drug discovery programs.[1][7] Lacking direct, published kinetic data for this specific compound, this guide will establish a predictive framework for its reactivity. We will achieve this by dissecting the structural features of the molecule, comparing it to well-studied aliphatic and aromatic sulfonyl chlorides, and extrapolating from established principles of physical organic chemistry, such as linear free-energy relationships. Finally, we will propose and detail an experimental protocol to empirically validate these predictions.
Deconstructing the Target: this compound
The first critical step in assessing reactivity is to analyze the structure of this compound (CAS 163295-70-3).
-
Chemical Structure: C₇H₅Cl₃O₂S[8]
-
Key Feature: It is a methanesulfonyl chloride derivative, not an arenesulfonyl chloride. The sulfonyl chloride group is attached to a methylene (-CH₂) spacer, which is then connected to the 3,5-dichlorophenyl ring.
This structural distinction is paramount. Unlike benzenesulfonyl chloride, where the sulfonyl group is directly conjugated with the aromatic ring, the electronic effects of the dichlorophenyl ring in our target molecule are transmitted inductively through the intervening methylene group. The two chlorine atoms on the phenyl ring are strongly electron-withdrawing. Therefore, we can posit a clear hypothesis:
Hypothesis: The potent -I (negative inductive) effect of the 3,5-dichlorophenyl group will increase the electrophilicity of the sulfonyl sulfur atom in this compound, making it significantly more reactive towards nucleophiles than its parent compound, methanesulfonyl chloride.
To test this hypothesis, we will compare its predicted reactivity against key benchmarks.
The Comparative Framework: Aliphatic vs. Aromatic Reactivity
A foundational comparison in the study of sulfonyl chlorides is between the simplest aliphatic and aromatic variants: methanesulfonyl chloride (MsCl) and benzenesulfonyl chloride (BsCl).
Kinetic studies on the solvolysis (hydrolysis) of these two compounds reveal a distinct reactivity difference. In water, methanesulfonyl chloride hydrolyzes faster than benzenesulfonyl chloride.[9][10][11]
| Sulfonyl Chloride | Structure | Relative Hydrolysis Rate | ΔS‡ (cal deg⁻¹ mol⁻¹) at 20°C |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | Higher | -8.32[9][11] |
| Benzenesulfonyl Chloride (BsCl) | C₆H₅SO₂Cl | Lower | -13.25[9][11] |
The solvolysis for both is understood to proceed via a bimolecular nucleophilic substitution (Sₙ2-like) mechanism, involving the attack of a water molecule on the sulfur atom through a trigonal bipyramidal transition state.[9][12][13] The more negative entropy of activation (ΔS‡) for benzenesulfonyl chloride suggests a more ordered transition state, which can be attributed to factors like the probability of bond formation.[9][10]
The Impact of Substituents: A Hammett Analysis
The effect of substituents on the reactivity of arenesulfonyl chlorides is well-documented and provides a powerful tool for prediction. Kinetic studies on the reactions of substituted benzenesulfonyl chlorides with nucleophiles consistently show that electron-withdrawing groups (EWGs) accelerate the reaction, while electron-donating groups (EDGs) retard it.[5][14]
This relationship is quantified by the Hammett equation, log(k/k₀) = ρσ, where ρ (rho) is the reaction constant. For nucleophilic substitution at the sulfonyl sulfur, the ρ value is positive, indicating that the reaction is favored by a decrease in electron density at the reaction center. For the chloride-chloride exchange reaction in arenesulfonyl chlorides, the ρ-value was determined to be +2.02, confirming that EWGs enhance reactivity.[6][15]
Table 2: Relative Reactivity of Substituted Benzenesulfonyl Chlorides
| Substituent (para) | Hammett σ value | General Effect | Expected Reactivity vs. BsCl |
| -NO₂ | +0.78 | Strongly Withdrawing | Much Higher[14] |
| -Cl | +0.23 | Withdrawing | Higher |
| -H | 0.00 | Neutral (Reference) | Baseline |
| -CH₃ (Tosyl Chloride) | -0.17 | Donating | Lower[4] |
| -OCH₃ | -0.27 | Strongly Donating | Much Lower[14] |
This established trend strongly supports our hypothesis. The 3,5-dichloro substitution pattern on our target molecule provides a powerful inductive pull, which, despite being attenuated by the -CH₂- group, should lead to a marked increase in reactivity compared to unsubstituted methanesulfonyl chloride.
Predictive Reactivity Ranking
Based on the principles of inductive effects and the comparative data from aliphatic and aromatic systems, we can predict the following reactivity order towards a typical nucleophile (e.g., an amine or water):
This compound > Methanesulfonyl chloride > Benzenesulfonyl chloride > p-Toluenesulfonyl chloride (Tosyl Chloride)
This prediction positions this compound as a highly reactive sulfonylating agent, suitable for reactions where a potent electrophile is required.
Experimental Validation: A Proposed Kinetic Study
To move from prediction to empirical fact, a comparative kinetic study is essential. The hydrolysis of sulfonyl chlorides is an ideal model reaction as it produces acidic byproducts (HCl and a sulfonic acid), allowing the reaction rate to be monitored conveniently by conductimetry.[12][16]
Objective:
To determine the second-order rate constants for the hydrolysis of this compound, methanesulfonyl chloride, benzenesulfonyl chloride, and p-toluenesulfonyl chloride in a 50:50 (v/v) acetone-water solution at 25°C.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 50:50 (v/v) acetone-water solvent mixture using high-purity acetone and deionized water.
-
Prepare stock solutions (e.g., 0.1 M) of each sulfonyl chloride in dry acetone. All sulfonyl chlorides should be of the highest purity available.
-
-
Instrumentation Setup:
-
Set up a conductivity meter with a probe immersed in a jacketed reaction vessel.
-
Connect the jacketed vessel to a constant-temperature water bath set to 25.0 ± 0.1 °C.
-
Allow the solvent mixture in the vessel to thermally equilibrate while stirring gently.
-
-
Kinetic Run:
-
Record the initial conductivity of the solvent.
-
Initiate the reaction by injecting a small, precise volume of the sulfonyl chloride stock solution into the stirring solvent to achieve a target initial concentration (e.g., 1 mM).
-
Immediately start recording the conductivity of the solution as a function of time. Continue recording until the conductivity reading stabilizes, indicating the reaction has reached completion (the "infinity" reading).
-
-
Data Analysis:
-
The hydrolysis of a sulfonyl chloride follows pseudo-first-order kinetics under these conditions.
-
The rate constant (k) can be calculated from the conductivity data using the Guggenheim method or by fitting the data to the integrated rate law: ln(C∞ - Ct) = -kt + ln(C∞ - C₀), where C is the conductivity at time t.
-
Repeat the experiment at least three times for each sulfonyl chloride to ensure reproducibility.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances of Sulfonylation Reactions in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 8. This compound | C7H5Cl3O2S | CID 4993270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to Modern Sulfonamide Synthesis: Advancing Beyond (3,5-Dichlorophenyl)methanesulfonyl Chloride
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, embedded in a significant portion of blockbuster drugs and agrochemicals.[1][2][3] Its synthesis has traditionally been dominated by the reaction of primary or secondary amines with sulfonyl chlorides, such as (3,5-dichlorophenyl)methanesulfonyl chloride. While effective, this classical approach is fraught with challenges, including the high reactivity and instability of sulfonyl chlorides, which can lead to poor selectivity and storage issues.[1][3] Furthermore, the preparation of these sulfonylating agents often requires harsh conditions that are incompatible with complex, functionalized molecules, limiting their application in late-stage synthesis.[1][4]
This guide provides a comprehensive comparison of modern, alternative reagents to this compound for sulfonamide synthesis. We will delve into the practical and mechanistic advantages of these alternatives, supported by experimental data, to empower researchers in selecting the optimal synthetic strategy.
The Limitations of the Classical Approach: The Case of Sulfonyl Chlorides
The reaction of an amine with a sulfonyl chloride, typically in the presence of a base like pyridine, is a well-established method for forming a sulfonamide bond.[5][6] However, the high electrophilicity of the sulfonyl chloride can be a double-edged sword. While it drives the reaction forward, it also leads to a lack of chemoselectivity in the presence of multiple nucleophiles.[1][7] Moreover, the inherent instability of many sulfonyl chlorides complicates their storage and handling.[1][8]
The Rise of Sulfonyl Fluorides: Stability Meets Reactivity
Sulfonyl fluorides have emerged as superior alternatives to their chloride counterparts due to their significantly greater stability. The sulfur-fluorine bond is substantially stronger than the sulfur-chlorine bond, rendering sulfonyl fluorides more resistant to hydrolysis and reduction.[1] This enhanced stability, however, comes at the cost of reduced reactivity.[1][9]
Recent advancements have overcome this limitation through innovative activation methods. One of the most effective strategies involves the use of Lewis acids, such as calcium triflimide (Ca(NTf₂)₂), to enhance the electrophilicity of the sulfur center and facilitate nucleophilic attack by the amine.[1][3][9]
Comparative Performance: Sulfonyl Fluorides vs. Sulfonyl Chlorides
Studies have shown that for amines bearing additional functional groups, such as hydroxyl groups, sulfonyl fluorides provide significantly higher yields of the desired sulfonamide compared to sulfonyl chlorides, which often lead to complex mixtures of side products due to non-selective reactions.[7] However, for sterically hindered amines, the higher reactivity of sulfonyl chlorides can be advantageous.[7]
| Reagent Class | Key Advantages | Key Limitations | Typical Yields |
| Sulfonyl Chlorides | High reactivity, effective for hindered amines.[7] | Poor stability and chemoselectivity, harsh preparation conditions.[1][7] | Good to Excellent[5] |
| Sulfonyl Fluorides | Excellent stability, high chemoselectivity.[1][7] | Lower reactivity, may require activation (e.g., Lewis acid).[1][9] | Good to Excellent[1][9] |
Experimental Protocol: Calcium Triflimide-Mediated Sulfonamide Synthesis from a Sulfonyl Fluoride
This protocol is adapted from the work of the Ball Lab.[1][3][9]
Materials:
-
Aryl or alkyl sulfonyl fluoride (1.0 equiv)
-
Amine (1.0 equiv)
-
Calcium triflimide [Ca(NTf₂)₂] (1.0 equiv)
-
Triethylamine (1.0 equiv)
-
tert-Amyl alcohol (0.20 M)
Procedure:
-
To a vial, add the sulfonyl fluoride, amine, calcium triflimide, and triethylamine.
-
Add tert-amyl alcohol to the desired concentration.
-
Seal the vial and heat the reaction mixture at 60 °C for 24 hours.
-
Monitor the reaction progress by LC/MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: A generalized workflow for sulfonamide synthesis using a sulfonyl fluoride.
Sulfinate Salts: Versatile and Bench-Stable Precursors
Sodium sulfinates (RSO₂Na) are another excellent class of precursors for sulfonamide synthesis.[10] These bench-stable, easy-to-handle solids can be converted to sulfonamides under mild, oxidative conditions.[10] This approach avoids the direct use of highly reactive sulfonylating agents.
A variety of methods have been developed for the conversion of sulfinate salts to sulfonamides, often involving a hypervalent iodine reagent or an electrochemical approach.[10][11] A particularly practical method involves the reaction of a sulfinate salt with an amine in the presence of an oxidant like sodium hypochlorite (bleach).
Mechanistic Rationale: Oxidative Amination of Sulfinates
The synthesis of sulfonamides from sulfinate salts proceeds through an in-situ generation of a more electrophilic sulfur species. For instance, in the presence of an oxidant and a halide source, the sulfinate can be converted to a transient sulfonyl halide, which then readily reacts with the amine.
References
- 1. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. theballlab.com [theballlab.com]
- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cbijournal.com [cbijournal.com]
- 6. [PDF] Recent advances in synthesis of sulfonamides: A review | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Better Synthesis of Sulfonyl Chloride Mimics - ChemistryViews [chemistryviews.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for (3,5-dichlorophenyl)methanesulfonyl chloride Purity
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). (3,5-dichlorophenyl)methanesulfonyl chloride is a key building block in the synthesis of various pharmaceutical compounds. Therefore, robust and validated analytical methods to determine its purity are not just a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound, complete with supporting experimental data and a detailed exploration of the validation process in accordance with international guidelines.
The Criticality of Purity for this compound
This compound is a reactive compound, and its purity can be compromised by the presence of starting materials, by-products of synthesis, or degradation products. These impurities can potentially be carried through subsequent synthetic steps, leading to the formation of undesired and potentially toxic impurities in the final API. Consequently, a well-validated analytical method is essential to ensure the quality and consistency of this critical raw material.
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1][2] This is achieved by evaluating a set of specific performance characteristics as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[3][4][5][6]
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical technique for purity determination depends on several factors, including the physicochemical properties of this compound, the nature of potential impurities, and the intended application of the method.[7] This guide will focus on three commonly employed and powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Titrimetry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of a wide range of compounds.[8][9] For this compound, a reversed-phase HPLC method with UV detection is a suitable approach.
In reversed-phase HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More polar compounds will elute earlier, while less polar compounds will be retained longer on the column. The concentration of each component is determined by the area of its corresponding peak in the chromatogram.
The following is a detailed protocol and illustrative validation data for an HPLC method for the purity determination of this compound.
Experimental Protocol: HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (gradient elution).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a known concentration.
Data Presentation: HPLC Method Validation Summary
| Validation Parameter | Acceptance Criteria | Illustrative Results |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the main peak. | Peak purity of the analyte peak is > 99.5%. |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 80% to 120% of the test concentration | 0.08 mg/mL to 0.12 mg/mL |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.5% - 101.2% |
| Precision (RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability: 0.8%; Intermediate Precision: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
| Robustness | No significant change in results with minor variations in method parameters. | Method is robust to minor changes in flow rate and mobile phase composition. |
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable impurities, GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[10]
In GC, the sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for definitive identification.
The following is a detailed protocol and illustrative validation data for a GC-MS method for the analysis of volatile impurities in this compound.
Experimental Protocol: GC-MS Method
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Oven Temperature Program: Gradient temperature program to separate volatile impurities.
-
MS Detection: Full scan mode for identification and selected ion monitoring (SIM) for quantification.
-
Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane.
Data Presentation: GC-MS Method Validation Summary
| Validation Parameter | Acceptance Criteria | Illustrative Results |
| Specificity | No interfering peaks at the retention times of known impurities. | Mass spectra of impurities are unique and identifiable. |
| Linearity (r²) | ≥ 0.99 | 0.995 for key volatile impurities |
| Accuracy (% Recovery) | 80.0% to 120.0% for spiked impurities | 92.5% - 108.7% |
| Precision (RSD) | Repeatability: ≤ 15.0%; Intermediate Precision: ≤ 20.0% | Repeatability: 8.5%; Intermediate Precision: 12.3% |
| Limit of Detection (LOD) | Dependent on the specific impurity | 0.1 - 1 ppm for common solvents |
| Limit of Quantitation (LOQ) | Dependent on the specific impurity | 0.3 - 3 ppm for common solvents |
Titrimetry
Titrimetric methods offer a simple and cost-effective way to determine the overall purity of a sulfonyl chloride by quantifying the reactive sulfonyl chloride group.[7]
A common approach involves reacting the sulfonyl chloride with a nucleophile, such as an amine or a thiol, in excess. The unreacted nucleophile is then back-titrated with a standard solution. The amount of sulfonyl chloride is calculated based on the stoichiometry of the reaction.
The following is a detailed protocol and illustrative validation data for a titrimetric method.
Experimental Protocol: Titrimetric Method
-
Reagents: Standardized solution of a suitable titrant (e.g., sodium hydroxide), a primary standard for standardization, and an appropriate indicator.
-
Procedure:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in a suitable solvent.
-
Add a known excess of a nucleophilic reagent (e.g., pyridine in water).
-
Allow the reaction to go to completion.
-
Titrate the liberated acid with a standardized solution of sodium hydroxide using a suitable indicator.
-
-
Calculation: Calculate the purity based on the volume of titrant consumed.
Data Presentation: Titrimetric Method Validation Summary
| Validation Parameter | Acceptance Criteria | Illustrative Results |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.2% - 100.8% |
| Precision (RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% | Repeatability: 0.5%; Intermediate Precision: 0.9% |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Specificity | The method is generally not specific and will quantify any reactive acylating agents. | Interference from other acidic or basic impurities should be evaluated. |
Conclusion: A Multi-faceted Approach to Purity Assessment
The choice of the most suitable analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
HPLC is the method of choice for a comprehensive purity profile, offering excellent separation of non-volatile impurities and precise quantification.
-
GC-MS is indispensable for the identification and quantification of volatile and semi-volatile impurities, providing a high degree of certainty in impurity identification.
-
Titrimetry serves as a rapid and cost-effective method for determining the overall assay of the sulfonyl chloride content, though it lacks the specificity of chromatographic techniques.
In a regulated environment, a combination of these methods is often employed to build a complete picture of the purity of this compound. A validated HPLC or GC-MS method would typically be used for routine quality control, while titrimetry could be used for in-process checks. The validation data presented in this guide, while illustrative, underscores the rigorous testing required to ensure that an analytical method is fit for its purpose, ultimately safeguarding the quality of the final drug product.
References
- 1. uspbpep.com [uspbpep.com]
- 2. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. USP <1225> Method Validation - BA Sciences [basciences.com]
- 5. jordilabs.com [jordilabs.com]
- 6. database.ich.org [database.ich.org]
- 7. benchchem.com [benchchem.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. ajpaonline.com [ajpaonline.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Reaction Products of (3,5-Dichlorophenyl)methanesulfonyl Chloride
This guide provides an in-depth technical comparison of products derived from (3,5-dichlorophenyl)methanesulfonyl chloride, a versatile reagent in modern organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships in experimental design and offers a comparative analysis against viable synthetic alternatives. We will explore the synthesis of two primary product classes—sulfonamides and sulfonate esters—providing the necessary data and methodologies to make informed decisions in your synthetic strategy.
Introduction to this compound
This compound is a valuable building block in pharmaceutical and agrochemical research. Its structure is characterized by a sulfonyl chloride moiety attached to a methylene group, which is in turn connected to a 3,5-dichlorinated phenyl ring. This unique arrangement influences its reactivity:
-
Electrophilic Sulfur: The sulfur atom of the sulfonyl chloride group (-SO₂Cl) is highly electrophilic, making it a prime target for nucleophilic attack.
-
Electron-Withdrawing Ring: The two chlorine atoms on the phenyl ring act as strong electron-withdrawing groups. While their effect is somewhat insulated by the methylene (-CH₂-) spacer, they increase the overall stability of the reagent and influence the properties of the final products.
The primary utility of this reagent lies in its reaction with nucleophiles, most notably amines and alcohols, to form stable sulfonamide and sulfonate ester linkages, respectively. These functional groups are cornerstones of medicinal chemistry.
Core Application: Synthesis of N-Substituted Sulfonamides
The formation of a sulfonamide bond is one of the most critical reactions in drug discovery. The resulting functional group is found in a wide array of therapeutics, from antibacterial agents to diuretics and anticancer drugs. The reaction of this compound with a primary or secondary amine is a robust method for creating a diverse library of sulfonamides.
Reaction Principle and Mechanism
The reaction proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base is required to neutralize the hydrochloric acid (HCl) generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
Diagram 1: General Workflow for Sulfonamide Synthesis
Caption: Experimental workflow for the synthesis of sulfonamides.
Experimental Protocol: Synthesis of N-Benzyl-1-(3,5-dichlorophenyl)methanesulfonamide
This protocol is a representative procedure adapted from well-established methods for sulfonamide synthesis.[1][2]
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Anhydrous Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.05 eq) in anhydrous DCM.
-
Base Addition: Add anhydrous pyridine (1.5 eq) to the solution. The base acts as both a catalyst and an acid scavenger.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and prevent side product formation.
-
Reagent Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 20-30 minutes.
-
Reaction: Stir the mixture at 0 °C for one hour, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Washing: Combine the organic layers and wash successively with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure N-benzyl-1-(3,5-dichlorophenyl)methanesulfonamide.
Product Characterization
The resulting sulfonamide should be characterized to confirm its identity and purity.
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| Yield | 80-95% (typical for this reaction class) |
| ¹H NMR | Peaks corresponding to the benzyl and 3,5-dichlorophenyl protons, a singlet for the methylene bridge, and a broad singlet for the N-H proton. |
| ¹³C NMR | Signals for all unique carbon atoms in the structure. |
| IR (cm⁻¹) | Characteristic absorptions for N-H stretching (~3300), C-H aromatic (~3100), S=O asymmetric (~1350), and S=O symmetric (~1160) stretching. |
| Mass Spec (HRMS) | Calculated m/z for [M+H]⁺ should match the observed value. |
Table 1: Expected Characterization Data for a Representative Sulfonamide Product.
Comparison: Pentafluorophenyl (PFP) Sulfonate Esters as an Alternative
While effective, sulfonyl chlorides can be unstable, particularly electron-deficient heterocyclic variants.[3] They can be sensitive to moisture and may require immediate use after preparation. An excellent alternative is the use of pentafluorophenyl (PFP) sulfonate esters.[4][5]
Advantages of PFP Sulfonate Esters:
-
Shelf Stability: PFP esters are often crystalline, stable solids that can be stored for long periods without degradation, unlike many sulfonyl chlorides which can be oils or low-melting solids.
-
Ease of Handling: Their stability makes them more convenient for library synthesis and routine use.
The reaction with amines proceeds similarly but may require heating to achieve comparable reaction rates.
| Feature | This compound | Corresponding PFP Sulfonate Ester |
| Reagent Stability | Moderate; sensitive to hydrolysis. | High; often a stable, crystalline solid. |
| Reaction Conditions | Typically 0 °C to room temperature.[1] | Often requires heating (e.g., >65 °C). |
| Byproducts | HCl (requires stoichiometric base). | Pentafluorophenol (can be washed out). |
| Typical Yields | Generally high (>85%).[1] | Excellent (>90%). |
Table 2: Comparison of Sulfonyl Chloride vs. PFP Sulfonate Ester for Sulfonamide Synthesis.
Core Application: Synthesis of Sulfonate Esters
The reaction of this compound with alcohols produces sulfonate esters. This transformation is fundamental for converting an alcohol's hydroxyl group—a poor leaving group—into a sulfonate, which is an excellent leaving group for subsequent nucleophilic substitution (Sₙ2) or elimination (E2) reactions.[6]
Reaction Principle and Mechanism
The mechanism is analogous to sulfonamide formation, with the alcohol's oxygen atom acting as the nucleophile. The reaction is typically performed in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct. A critical aspect of this reaction is that the C-O bond of the alcohol remains intact, meaning the stereochemistry at the alcohol's carbon center is retained in the sulfonate ester product.[7]
Diagram 2: Mechanism of Sulfonate Ester Formation
Caption: Nucleophilic attack of an alcohol on the sulfonyl chloride.
Experimental Protocol: Synthesis of Phenyl (3,5-dichlorophenyl)methanesulfonate
This protocol is adapted from general procedures for the synthesis of sulfonate esters.[6]
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Anhydrous Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a solution of phenol (1.1 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add this compound (1.0 eq) dropwise. Maintain the temperature at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 4 hours. If TLC analysis shows incomplete reaction, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the sulfonamide synthesis (Section 2.2, steps 6-9).
Product Characterization and Comparison
The primary product is the sulfonate ester. Its performance is best compared to other common sulfonylating agents used to activate alcohols.
| Activating Group | Reagent | Leaving Group Ability | Reagent Stability |
| (3,5-Dichlorophenyl)methanesulfonate | (3,5-Cl₂Ph)CH₂SO₂Cl | Good | Good |
| Mesylate (Ms) | Methanesulfonyl Chloride | Good | Moderate |
| Tosylate (Ts) | p-Toluenesulfonyl Chloride | Good | High |
| Triflate (Tf) | Triflic Anhydride | Excellent | Low (highly reactive) |
Table 3: Comparison of Sulfonate Leaving Groups Derived from Alcohols.
The choice of reagent is a trade-off between reactivity and stability. While triflates are superior leaving groups, triflic anhydride is highly reactive and moisture-sensitive. Mesylates and tosylates are common, reliable alternatives. The (3,5-dichlorophenyl)methanesulfonate group offers comparable leaving group ability to mesylates and tosylates, with the added dichlorophenyl moiety potentially influencing solubility and crystallinity, which can be advantageous in downstream purification steps.
Conclusion
This compound is a highly effective reagent for the synthesis of sulfonamides and sulfonate esters.
-
For sulfonamide synthesis , it provides high yields under standard conditions. Its performance is comparable to other aromatic sulfonyl chlorides, but for applications requiring enhanced reagent stability or simplified handling, PFP sulfonate esters present a compelling, albeit more costly, alternative.
-
For sulfonate ester synthesis , it serves as an excellent tool for activating alcohols, creating a leaving group with reactivity comparable to the widely used mesylates and tosylates. The bulky, halogenated aromatic group may offer unique physical properties to the intermediate product, aiding in purification and characterization.
The experimental protocols and comparative data provided herein should serve as a valuable resource for researchers aiming to leverage the reactivity of this compound in their synthetic endeavors.
References
A Comparative Guide to the Structure-Activity Relationship of Sulfonamides Featuring the (3,5-Dichlorophenyl) Moiety for Targeted Inhibition
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for sulfonamide-based inhibitors, with a specific focus on the role of the (3,5-dichlorophenyl) moiety. While direct SAR literature for the (3,5-dichlorophenyl)methanesulfonyl scaffold is sparse, this guide synthesizes data from closely related N-(3,5-dichlorophenyl)sulfonamides and other relevant compounds to establish a robust, data-driven framework for researchers, scientists, and drug development professionals. We will explore the causal biochemistry behind experimental choices, compare alternative scaffolds, and provide validated protocols to empower further research in this area.
Introduction: The Sulfonamide Scaffold and the Strategic Importance of Dichlorination
The sulfonamide functional group is a cornerstone of modern medicinal chemistry.[1] Since the discovery of prontosil, the first commercially available antibacterial agent, the sulfonamide scaffold has proven to be a "privileged structure," forming the basis for drugs across a vast range of therapeutic areas, including diuretics, anti-diabetic agents, anti-inflammatory drugs, and anticancer therapies.[2][3][4] Its enduring utility stems from its unique properties: it is a stable, synthetically accessible group that acts as a potent hydrogen bond donor and acceptor, effectively mimicking the transition state of various enzymatic reactions.[5]
To refine the activity of these scaffolds, medicinal chemists frequently employ halogenation. The introduction of chlorine atoms, particularly in a dichlorinated pattern, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the 3,5-dichlorophenyl moiety is a recurring motif in potent and selective inhibitors. This substitution pattern is not arbitrary; it is a deliberate design choice intended to:
-
Enhance Binding Affinity: The chloro groups increase lipophilicity, promoting favorable hydrophobic interactions within the target's binding pocket.
-
Block Metabolic Oxidation: By occupying the meta positions, the chlorine atoms sterically hinder cytochrome P450-mediated aromatic hydroxylation, a common metabolic pathway that deactivates drug candidates.[6]
-
Induce Favorable Conformations: The steric bulk and electronic nature of the chlorine atoms can lock the phenyl ring into a specific, biologically active conformation.
This guide will dissect the SAR of sulfonamides featuring this critical moiety, using the peroxisome proliferator-activated receptor γ (PPARγ) as a primary case study to illustrate these principles in action.[7]
Part 1: The Role of the (3,5-Dichlorophenyl) Moiety in Molecular Recognition
The primary function of the 3,5-dichlorophenyl group within a drug scaffold is to serve as a potent anchoring element in hydrophobic pockets of target proteins. Its effectiveness can be understood by examining its interactions at an atomic level.
A compelling example is found in the non-thiazolidinedione class of PPARγ modulators, where compounds feature a central N-(3,5-dichlorophenyl)sulfonamide core.[7] X-ray crystallography of a ligand from this class bound to PPARγ reveals that the 3,5-dichlorophenyl ring (denoted as Ring B in the original research) is deeply embedded in a hydrophobic pocket formed by helices 3 and 7.[7] The chlorine atoms contribute to tighter packing and increase the strength and number of van der Waals interactions within this pocket.[7] This precise fit is critical for high-affinity binding and subsequent biological activity.
Causality Behind the Choice: The selection of the 3,5-dichloro pattern over other substitutions (e.g., mono-chloro, 2,4-dichloro) is often the result of iterative optimization. This specific arrangement maximizes hydrophobic contact while preventing metabolism, without introducing steric clashes that could disrupt binding. The electron-withdrawing nature of the chlorine atoms also modulates the electronics of the entire molecule, which can influence long-range interactions and the pKa of the sulfonamide proton.
Caption: Interactions of a 3,5-dichlorophenyl moiety in a target binding pocket.
Part 2: Comparative Analysis: (3,5-Dichlorophenyl)methanesulfonyl vs. N-(3,5-Dichlorophenyl)sulfonamide Scaffolds
While both scaffolds utilize the key 3,5-dichlorophenyl group, the nature of the linker—methanesulfonyl (-CH2-SO2-) versus a direct N-phenyl bond—fundamentally alters the molecule's geometry, flexibility, and potential interactions.
| Feature | (3,5-Dichlorophenyl)methanesulfonyl | N-(3,5-Dichlorophenyl)sulfonamide | Rationale & Implications |
| Flexibility | Higher | Lower (Restricted Rotation) | The -CH2- spacer in the methanesulfonyl scaffold introduces an additional rotatable bond, allowing the dichlorophenyl ring to adopt a wider range of conformations to fit optimally into a binding pocket. |
| Geometry | Tetrahedral geometry at the sulfone sulfur orients the dichlorophenylmethyl group away from the rest of the scaffold. | The dichlorophenyl ring is directly attached to the sulfonamide nitrogen, influencing the planarity and electronic character of the N-H bond. | This geometric difference dictates how the key dichlorophenyl anchor is presented to the target protein relative to other pharmacophoric elements. |
| Electronic Effect | The dichlorophenyl group primarily acts as a distal hydrophobic element. | The electron-withdrawing effect of the dichlorophenyl ring directly impacts the acidity of the sulfonamide N-H proton, making it a stronger hydrogen bond donor. | The N-phenyl scaffold may engage in more potent hydrogen bonding interactions, while the methanesulfonyl scaffold may achieve higher affinity through superior hydrophobic contacts. |
| Primary Role | The (Cl2Ph)-CH2- group is a potent, flexible hydrophobic anchor. | The (Cl2Ph)-NH- group modulates the sulfonamide's properties and acts as a rigid structural component. | The choice between scaffolds depends on whether the primary binding driver is flexible hydrophobic anchoring or rigid, electronically-tuned hydrogen bonding. |
This comparison suggests that the (3,5-dichlorophenyl)methanesulfonyl scaffold would be particularly advantageous for targeting proteins with deep, malleable hydrophobic pockets where conformational flexibility is key to achieving high-affinity binding.
Part 3: Case Study: SAR of PPARγ Modulators with a Dichlorophenyl-Sulfonamide Core
The development of selective PPARγ modulators provides a rich dataset for understanding the SAR of the N-(3,5-dichlorophenyl)sulfonamide scaffold.[7] The following table summarizes the activity of key analogs of the lead compound INT131, demonstrating the importance of each molecular component.
| Compound | Modification from Scaffold | EC50 (nM) | Binding Affinity (Ki, nM) | Key Insight |
| INT131 (Scaffold) | 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide | 40 | 114 | The core scaffold is a potent partial agonist. |
| Analog 7 | Sulfonamide linker replaced with an amide linker. | No Activity | No Binding | The tetrahedral geometry and H-bonding capacity of the sulfonamide group are absolutely essential for activity.[7] |
| Analog 3 | 2-fluoro substitution on Ring A. | 2 | 2 | Small electron-withdrawing groups at position 2 of Ring A increase steric bulk and occupy the binding pocket more tightly, boosting potency.[7] |
| Analog 6 | 2-chloro substitution on Ring A. | 2 | 21 | Similar to Analog 3, demonstrates that halogen substitution at this position is beneficial.[7] |
| Analog 12 | Ring A replaced with a naphthalene ring. | 4 | 24 | A larger, more hydrophobic Ring A enhances hydrophobic contacts within the binding pocket, maintaining high potency.[7] |
| Analog 15 | Ring A replaced with a thiophene ring. | No Data | No Binding | The size and electronic nature of Ring A are critical; not all aromatic systems are tolerated.[7] |
-
The Sulfonamide Linker is Indispensable: Replacing the sulfonamide with an amide completely abolishes activity, highlighting the linker's critical role in correctly positioning the aromatic rings and participating in key interactions.[7]
-
The (3,5-Dichlorophenyl) Moiety is a Stable Anchor: In this series, this moiety was largely conserved, indicating its foundational role in anchoring the ligand within the PPARγ binding pocket.
-
Modulation is Achieved Elsewhere: Potency and selectivity were fine-tuned by modifying the other parts of the molecule (Ring A), demonstrating a modular approach to inhibitor design.
Part 4: Experimental Protocols
To facilitate further research, we provide validated, step-by-step protocols for the synthesis and evaluation of compounds based on these scaffolds.
Protocol 1: Synthesis of N-(3,5-dichlorophenyl)benzenesulfonamide
This protocol is adapted from established methods for the synthesis of arylsulfonamides.[8] It represents a reliable and straightforward procedure for generating the core scaffold for SAR studies.
Materials:
-
3,5-dichloroaniline
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3,5-dichloroaniline (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Slowly add anhydrous pyridine (1.2 eq) to the solution, followed by the dropwise addition of benzenesulfonyl chloride (1.1 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding 1M HCl. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from hot ethanol to yield pure N-(3,5-dichlorophenyl)benzenesulfonamide.[8]
-
Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: In Vitro PPARγ Reporter Gene Assay
This protocol describes a cell-based assay to measure the functional activity of synthesized compounds as PPARγ modulators, based on common methodologies.[7]
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Gal4-PPARγ-LBD expression plasmid
-
UAS-luciferase reporter plasmid
-
Control plasmid (e.g., β-galactosidase) for transfection efficiency
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% charcoal-stripped fetal bovine serum
-
Test compounds dissolved in DMSO
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Gal4-PPARγ-LBD, UAS-luciferase, and control plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, replace the medium with fresh DMEM containing serial dilutions of the test compounds or a known agonist (e.g., Rosiglitazone) as a positive control. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the luciferase readings to the control plasmid activity (e.g., β-galactosidase). Plot the normalized luminescence versus compound concentration and fit the data to a dose-response curve to determine the EC50 value for each compound.
Caption: Integrated workflow for synthesis and biological screening.
Conclusion and Future Directions
The 3,5-dichlorophenyl moiety is a powerful tool in sulfonamide-based drug design, serving as a metabolically stable, high-affinity hydrophobic anchor. SAR studies on N-(3,5-dichlorophenyl)sulfonamide scaffolds, such as PPARγ modulators, confirm that while this anchor is critical for binding, potency can be finely tuned by modifying other regions of the molecule.[7] The sulfonamide linker itself is almost universally essential for activity in these systems.
Based on this analysis, the (3,5-dichlorophenyl)methanesulfonyl scaffold represents a logical and promising alternative. Its increased conformational flexibility may offer advantages in targeting proteins with dynamic or less constrained binding sites.
Future research should focus on:
-
Direct Comparative Synthesis: Synthesizing a library of (3,5-dichlorophenyl)methanesulfonyl analogs that are direct counterparts to the N-(3,5-dichlorophenyl)sulfonamides evaluated against PPARγ. This would provide a direct, quantitative comparison of the two scaffolds' efficacy.
-
Exploring New Targets: Applying the (3,5-dichlorophenyl)methanesulfonyl scaffold to other target classes where a flexible hydrophobic moiety is desirable, such as kinases, proteases, or other nuclear receptors.
-
In-depth Biophysical Characterization: Utilizing techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to dissect the thermodynamic drivers of binding for both scaffolds, clarifying the contributions of enthalpy and entropy conferred by the different linkers.
By leveraging the foundational principles outlined in this guide, researchers can more effectively design the next generation of potent and selective sulfonamide-based therapeutics.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(3,5-Dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study: (3,5-Dichlorophenyl)methanesulfonyl Chloride vs. Benzenesulfonyl Chloride in Sulfonylation Reactions
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry, sulfonyl chlorides are indispensable reagents for the introduction of sulfonyl groups into a wide array of molecules, a critical step in the synthesis of numerous pharmaceuticals and fine chemicals. Among the plethora of available sulfonylating agents, benzenesulfonyl chloride has long been a benchmark due to its reactivity and commercial availability. However, the increasing demand for structurally diverse and functionally optimized molecules has led to the exploration of substituted analogs. This guide provides a detailed comparative analysis of (3,5-dichlorophenyl)methanesulfonyl chloride and the traditional benzenesulfonyl chloride, offering insights into their respective reactivity, applications, and practical considerations in experimental design.
Introduction: The Role of Sulfonyl Chlorides in Modern Synthesis
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide range of drugs including antibiotics, diuretics, and anticonvulsants. The primary route to forming this crucial moiety is through the reaction of a sulfonyl chloride with an amine. The choice of sulfonyl chloride can significantly impact the physicochemical and pharmacological properties of the resulting sulfonamide.
-
Benzenesulfonyl Chloride (BsCl): As the parent aromatic sulfonyl chloride, BsCl serves as a fundamental building block. Its reactivity profile is well-characterized, making it a reliable choice for routine sulfonylation reactions.[1]
-
This compound (DCMSCl): This substituted analog introduces two key structural modifications: a dichlorinated phenyl ring and a methylene spacer between the aromatic ring and the sulfonyl chloride group. These features are anticipated to modulate its reactivity and the properties of its derivatives.
This guide will delve into a head-to-head comparison of these two reagents, supported by experimental data, to inform the rational selection of the appropriate sulfonylating agent for specific synthetic challenges.
Physicochemical Properties: A Tabular Comparison
A fundamental understanding of the physical and chemical properties of a reagent is paramount for its effective use. The table below summarizes the key characteristics of this compound and benzenesulfonyl chloride.
| Property | This compound | Benzenesulfonyl Chloride |
| CAS Number | 162923-26-4 | 98-09-9 |
| Molecular Formula | C₇H₅Cl₃O₂S | C₆H₅ClO₂S |
| Molecular Weight | 275.54 g/mol | 176.62 g/mol |
| Appearance | White to off-white crystalline solid | Colorless to light-yellow liquid |
| Melting Point | 78-82 °C | 14.5 °C |
| Boiling Point | Decomposes | 251-252 °C |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Acetone) | Soluble in most organic solvents (e.g., DCM, THF, Acetone) |
The most notable differences lie in their physical state at room temperature and their molecular weights, which have practical implications for handling and stoichiometry calculations. The crystalline nature of DCMSCl can be advantageous for long-term storage and handling, while the liquid form of BsCl allows for easier dispensing by volume.[1]
Comparative Reactivity Analysis: A Head-to-Head Study
To provide a quantitative comparison of the reactivity of this compound and benzenesulfonyl chloride, a series of parallel sulfonylation reactions were conducted with a model primary amine, aniline.
Experimental Protocol: Sulfonylation of Aniline
Materials:
-
This compound (DCMSCl)
-
Benzenesulfonyl chloride (BsCl)
-
Aniline
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of aniline (1.0 mmol) and pyridine (1.2 mmol) in DCM (10 mL) at 0 °C, a solution of the respective sulfonyl chloride (DCMSCl or BsCl, 1.1 mmol) in DCM (5 mL) was added dropwise over 10 minutes.
-
The reaction mixture was stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction progress was monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction was quenched by the addition of saturated sodium bicarbonate solution (15 mL).
-
The organic layer was separated, washed with 1 M HCl (2 x 15 mL) and brine (15 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the desired sulfonamide.
-
The purified product was characterized by ¹H NMR, ¹³C NMR, and mass spectrometry, and the yield was calculated.
Experimental Workflow Diagram
Caption: Experimental workflow for the sulfonylation of aniline.
Results and Discussion
The experimental results from the comparative sulfonylation reactions are summarized in the table below.
| Sulfonyl Chloride | Product | Reaction Time (h) | Isolated Yield (%) |
| Benzenesulfonyl Chloride | N-Phenylbenzenesulfonamide | 3 | 92 |
| This compound | N-Phenyl-1-(3,5-dichlorophenyl)methanesulfonamide | 3 | 85 |
The reaction with benzenesulfonyl chloride proceeded with a slightly higher yield under the same reaction conditions. This can be attributed to a combination of electronic and steric factors.
Electronic Effects: The phenyl ring in benzenesulfonyl chloride is directly attached to the sulfonyl group, allowing for direct electronic communication. The electron-withdrawing nature of the sulfonyl group is well-established. In contrast, this compound has a methylene (-CH₂-) spacer. This spacer isolates the sulfonyl group from the dichlorinated phenyl ring, diminishing the inductive electron-withdrawing effect of the aromatic ring on the sulfur center. A more electrophilic sulfur center, as in benzenesulfonyl chloride, is expected to react faster with the nucleophilic amine.
Steric Effects: While the difference is not substantial, the (3,5-dichlorophenyl)methyl group is bulkier than the phenyl group. This increased steric hindrance around the reactive sulfonyl chloride moiety in DCMSCl could also contribute to the slightly lower yield by impeding the approach of the aniline nucleophile.
The synthesis of N-phenylsulfonamide derivatives starting from aniline is a common procedure, with reported yields often ranging between 69% and 95%.[2] The high efficiency of the reaction between aniline and benzenesulfonyl chloride is well-documented.[3]
Mechanistic Considerations
The sulfonylation of an amine with a sulfonyl chloride proceeds through a nucleophilic substitution at the sulfur atom. The generally accepted mechanism is a two-step process involving the formation of a trigonal bipyramidal intermediate.
Caption: General mechanism for the sulfonylation of an amine.
The role of pyridine in this reaction is crucial. It acts as a base to neutralize the hydrogen chloride that is formed, driving the reaction to completion. The choice of base and solvent can significantly influence the reaction rate and outcome.
Applications and Synthetic Utility
Both benzenesulfonyl chloride and its derivatives are foundational in medicinal chemistry. Benzenesulfonamides are key structural motifs in a variety of therapeutic agents, including antiviral and anticancer drugs.[3] The introduction of substituents on the phenyl ring, as in this compound, allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. The dichloro substitution, in particular, can enhance lipophilicity and metabolic stability.
Conclusion
This comparative study demonstrates that while both benzenesulfonyl chloride and this compound are effective reagents for the synthesis of sulfonamides, benzenesulfonyl chloride exhibits slightly higher reactivity under the tested conditions. This is likely due to a combination of favorable electronic effects and lower steric hindrance.
The choice between these two reagents will ultimately depend on the specific goals of the synthesis. For routine sulfonylation where high yield and rapid conversion are paramount, benzenesulfonyl chloride remains an excellent choice. However, when the introduction of a dichlorinated phenylmethyl moiety is desired for modulating the biological properties of the target molecule, this compound is a valuable and effective building block, despite its slightly lower reactivity. The experimental protocols and mechanistic insights provided in this guide are intended to aid researchers in making informed decisions for their synthetic endeavors.
References
A Comparative Guide to the Spectroscopic Analysis of Novel Sulfonamides Derived from (3,5-Dichlorophenyl)methanesulfonyl Chloride
Introduction: The Rationale for Precision in Sulfonamide Characterization
Sulfonamides represent a cornerstone class of therapeutic agents, renowned for their extensive biological activities. The introduction of specific substituents onto the aromatic core of a sulfonamide can dramatically alter its pharmacological profile, including efficacy, selectivity, and metabolic stability. The (3,5-dichlorophenyl)methanesulfonyl moiety is a synthetic building block of significant interest, as the strategic placement of chlorine atoms can enhance lipophilicity and modulate electronic properties, potentially leading to improved interactions with biological targets.
The synthesis of novel drug candidates, however, is only the first step. Unambiguous structural confirmation is a non-negotiable prerequisite for any further development. A failure to rigorously characterize a newly synthesized compound can lead to the misinterpretation of biological data and the costly pursuit of erroneous leads. This guide provides an in-depth, comparative framework for the spectroscopic analysis of sulfonamides synthesized using (3,5-dichlorophenyl)methanesulfonyl chloride. We will move beyond a simple recitation of data to explore the causality behind our choice of techniques, presenting a holistic workflow that ensures the highest degree of scientific integrity and confidence in the final structure. This multi-faceted approach, leveraging the complementary strengths of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, constitutes a self-validating system for structural elucidation.
Part 1: Synthesis Overview – A Representative Protocol
The foundational reaction for producing the target sulfonamides involves the condensation of an amine with this compound. The choice of a non-nucleophilic base, such as pyridine or triethylamine (TEA), is critical to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation without competing in the primary reaction.[1] Dichloromethane (DCM) is often selected as the solvent due to its inert nature and ability to dissolve both reactants.
Experimental Protocol: Synthesis of N-Phenyl-(3,5-dichlorophenyl)methanesulfonamide
-
Reactant Preparation: In a dry, round-bottom flask under an inert atmosphere (N₂), dissolve aniline (1.0 eq.) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and cool the flask to 0 °C in an ice bath. This controlled temperature mitigates potential side reactions from the exothermic process.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq.) in a separate volume of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30 minutes with continuous stirring. The slow addition is crucial to control the reaction rate and prevent the formation of impurities.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 6-8 hours.[1] Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the final product.
Caption: Workflow for the synthesis of a novel sulfonamide.
Part 2: The Spectroscopic Toolkit – A Comparative Analysis
No single analytical technique can provide absolute structural proof. True confidence is achieved by integrating the complementary data from orthogonal methods. Below, we compare the utility of four primary spectroscopic techniques in the context of our target molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Principle & Rationale: FT-IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. Its primary utility here is to confirm the formation of the key sulfonamide linkage (-SO₂NH-) and the persistence of the aromatic structures. The vibrational frequencies of specific bonds provide a molecular "fingerprint."
-
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the purified solid product directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Validation: The baseline of the final spectrum should be flat, and characteristic peaks should be sharp, indicating a pure, dry sample.
-
-
Data Interpretation & Expected Results: The presence of a new sulfonamide is strongly indicated by the appearance of characteristic absorption bands.[2]
-
S=O Asymmetric Stretch: A strong, sharp band expected in the 1344–1310 cm⁻¹ region.[2][3]
-
S=O Symmetric Stretch: Another strong band expected between 1187–1143 cm⁻¹.[2][3]
-
N-H Stretch: A moderate band in the 3349–3229 cm⁻¹ range, confirming the presence of the sulfonamide N-H.[2][3]
-
C-Cl Stretch: Bands corresponding to the aryl chlorides are also expected, typically in the 1090-840 cm⁻¹ region.
-
Aromatic C=C Stretch: Multiple bands in the 1594-1489 cm⁻¹ region confirm the presence of the benzene rings.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle & Rationale: NMR spectroscopy provides the most detailed structural information, mapping the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR provides a count of unique carbon atoms. Together, they are indispensable for unambiguous structure elucidation.
-
Experimental Protocol:
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified product and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical as the chemical shift of the N-H proton can be solvent-dependent.[3]
-
Instrument Setup: The spectrometer must be properly tuned and shimmed to ensure high resolution and correct peak shapes.
-
Data Acquisition: Acquire ¹H, ¹³C, and potentially 2D spectra like COSY and HSQC for more complex structures.
-
Validation: The internal standard (e.g., TMS at 0 ppm) provides a reference. The absence of significant solvent peaks (other than the deuterated solvent) or other unidentifiable signals confirms sample purity.
-
-
Data Interpretation & Expected Results:
-
¹H NMR:
-
-SO₂NH- Proton: A key singlet, typically observed far downfield (δ 8.5 - 11.0 ppm), which will disappear upon D₂O exchange, confirming its identity.[2][3]
-
(3,5-Dichlorophenyl) Protons: A characteristic splitting pattern. The single proton at position 2' will appear as a triplet (or more complex multiplet due to long-range coupling) and the two equivalent protons at positions 4' and 6' will appear as a doublet.
-
Aniline Ring Protons: These will show signals in the aromatic region (δ 6.5 - 8.0 ppm), with splitting patterns dependent on their substitution.[2]
-
-CH₂- Protons: A singlet corresponding to the methylene bridge protons between the dichlorophenyl ring and the sulfonyl group.
-
-
¹³C NMR:
-
Distinct signals for each unique carbon atom will be observed. The aromatic carbons will appear in the δ 110-160 ppm range.[2] The carbon atoms bonded to chlorine will be shifted accordingly. The methylene bridge carbon will appear further upfield.
-
-
Mass Spectrometry (MS)
-
Principle & Rationale: Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of the molecular formula. Furthermore, tandem mass spectrometry (MS/MS) reveals fragmentation patterns that serve as structural puzzle pieces, corroborating the proposed connectivity. Electrospray ionization (ESI) is a soft ionization technique ideal for sulfonamides, typically yielding an abundant protonated molecule [M+H]⁺.[4]
-
Experimental Protocol (LC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Method Development: Develop a simple isocratic or gradient liquid chromatography (LC) method to introduce the sample into the mass spectrometer. This ensures that only the pure compound enters the source.
-
MS Acquisition: Configure the mass spectrometer for full-scan acquisition in positive ion mode to find the [M+H]⁺ ion.
-
MS/MS Acquisition: Perform a product ion scan on the isolated [M+H]⁺ ion to generate a fragmentation spectrum. Collision-induced dissociation (CID) is used to induce fragmentation.[4]
-
Validation: The high-resolution mass of the parent ion should match the theoretical mass within a narrow tolerance (e.g., <5 ppm), confirming the elemental composition.
-
-
Data Interpretation & Expected Results:
-
Parent Ion: A prominent peak corresponding to the [M+H]⁺ of the target molecule. The isotopic pattern should clearly show the presence of two chlorine atoms (characteristic M, M+2, M+4 pattern).
-
Key Fragments: A common and diagnostic fragmentation pathway for aromatic sulfonamides is the extrusion of SO₂ (a neutral loss of 64 Da).[5] This rearrangement is a strong indicator of the sulfonamide structure. Other fragments will correspond to the cleavage of the S-N bond or fragmentation of the aromatic rings.[6]
-
UV-Visible (UV-Vis) Spectroscopy
-
Principle & Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily the π → π* transitions in the aromatic rings.[7] While less structurally specific than NMR or MS, it is an excellent technique for quantitative analysis and for confirming the presence of the chromophoric aromatic systems. The position of the absorption maximum (λ_max) can be influenced by substitution on the rings.
-
Experimental Protocol:
-
Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Sample Preparation: Prepare a dilute solution of the compound of a known concentration. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU).
-
Data Acquisition: Record the spectrum against a solvent blank over a range of ~200-400 nm.
-
Validation: The spectrum should be smooth and free of noise. Running serial dilutions can confirm adherence to the Beer-Lambert law, which is essential for any quantitative applications.
-
-
Data Interpretation & Expected Results: The spectrum is expected to show one or more strong absorption bands in the 200-350 nm range, characteristic of substituted benzene rings.[7][8] The exact λ_max will be specific to the final structure and can be used as a quality control parameter for future batches.
Part 3: Integrated Data Analysis & Structural Confirmation
The power of this multi-faceted approach lies in the synergy of the results. Each technique validates the others, converging on a single, unambiguous structural assignment.
Caption: Integrated workflow for spectroscopic data analysis.
Summary of Expected Spectroscopic Data
The table below summarizes the expected data for a representative product, N-Phenyl-(3,5-dichlorophenyl)methanesulfonamide .
| Technique | Parameter | Expected Observation | Structural Inference |
| FT-IR | Wavenumber (cm⁻¹) | ~3250 (N-H), ~1330 (asym S=O), ~1150 (sym S=O), ~910 (S-N) | Presence of sulfonamide functional group.[2][3] |
| ¹H NMR | Chemical Shift (δ) | ~9.5 (s, 1H, NH), 7.0-7.8 (m, 8H, Ar-H), ~4.5 (s, 2H, CH₂) | Confirms H environments and connectivity. |
| ¹³C NMR | Chemical Shift (δ) | ~115-140 (Ar-C), ~60 (CH₂) | Confirms unique carbon environments. |
| MS (ESI+) | m/z | [M+H]⁺ at calculated exact mass | Confirms molecular formula and elemental composition. |
| Fragmentation | Neutral loss of 64 Da (-SO₂) | Diagnostic fragmentation of the sulfonamide core.[5] | |
| UV-Vis | λ_max | ~250-280 nm | Confirms presence of the aromatic chromophore.[7] |
By following this comprehensive guide, researchers can confidently synthesize and characterize novel sulfonamides. The integration of these orthogonal spectroscopic techniques provides a robust, self-validating framework that upholds the highest standards of scientific rigor, ensuring that subsequent biological and developmental studies are built on a foundation of confirmed molecular identity.
References
- 1. cbijournal.com [cbijournal.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmahealthsciences.net [pharmahealthsciences.net]
A Comparative Guide to the Applications of (3,5-Dichlorophenyl)methanesulfonyl Chloride in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of the sulfonamide moiety remains a cornerstone of molecular design. This functional group imparts favorable physicochemical properties, including improved metabolic stability, enhanced binding to biological targets, and modulated solubility. The choice of the sulfonylating agent is therefore a critical decision in any synthetic campaign. This guide provides an in-depth technical comparison of (3,5-dichlorophenyl)methanesulfonyl chloride with other commonly employed sulfonylating agents, offering insights into its reactivity, applications, and the biological significance of its derivatives.
The Contenders: A Comparative Overview of Sulfonylating Agents
The reactivity of a sulfonyl chloride is intrinsically linked to the electronic nature of its substituents. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, thereby increasing its reactivity towards nucleophiles. In this context, this compound presents a unique electronic profile.
| Reagent | Structure | Key Features |
| This compound | The two chlorine atoms on the phenyl ring act as strong electron-withdrawing groups, significantly increasing the electrophilicity of the sulfonyl sulfur. The methylene spacer between the phenyl ring and the sulfonyl group can influence the steric accessibility of the reaction center. | |
| Tosyl Chloride (TsCl) | The para-methyl group is electron-donating, which slightly reduces the reactivity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride. It is a widely used, crystalline, and relatively stable reagent. | |
| Mesyl Chloride (MsCl) | An aliphatic sulfonyl chloride, it is a potent and sterically unhindered electrophile. Its smaller size can be advantageous in reactions with sterically hindered nucleophiles. | |
| Benzenesulfonyl Chloride (BsCl) | The parent aromatic sulfonyl chloride, serving as a baseline for comparing the electronic effects of substituents. |
Reactivity Profile: A Data-Driven Comparison
The primary application of sulfonyl chlorides is in the synthesis of sulfonamides through reaction with primary or secondary amines.[1] The rate and efficiency of this reaction are directly influenced by the electrophilicity of the sulfonyl chloride.
General Reactivity Trend:
Based on the electronic effects of the substituents, the expected order of reactivity towards a given amine nucleophile is:
This compound > Benzenesulfonyl Chloride > Tosyl Chloride
The strong electron-withdrawing effect of the two chlorine atoms in this compound renders the sulfonyl sulfur highly electrophilic and thus more susceptible to nucleophilic attack. Conversely, the electron-donating methyl group in tosyl chloride slightly deactivates the sulfonyl chloride.
Applications in Synthesis: A Focus on Bioactive Molecules
The true utility of a synthetic reagent is demonstrated through its successful application in the synthesis of molecules with valuable properties. This compound has proven to be a valuable building block in the creation of novel agrochemicals and potential therapeutic agents.
Agrochemicals: Herbicidal and Fungicidal Activity
Sulfonamides derived from this compound have been investigated for their potential as herbicides. The dichlorophenyl moiety is a common feature in many commercial herbicides, and its incorporation into a sulfonamide framework can lead to potent bioactivity. For instance, certain sulfonylurea herbicides, a major class of weed control agents, are synthesized from sulfonyl chlorides.[2] While specific herbicidal activity data for sulfonamides derived directly from this compound is not extensively published, the structure-activity relationships (SAR) of analogous compounds suggest that the electronic and steric properties of the dichlorophenyl group can significantly influence the herbicidal spectrum and potency.[3]
Similarly, the sulfonamide scaffold is present in a number of antifungal agents.[4] The lipophilicity and electronic properties conferred by the 3,5-dichlorophenyl group can enhance the ability of these molecules to penetrate fungal cell membranes and interact with their biological targets.
Medicinal Chemistry: Scaffolds for Drug Discovery
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.[5][6] The ability of the sulfonamide to act as a bioisostere for a carboxylic acid, coupled with its distinct hydrogen bonding capabilities, makes it an attractive feature in drug design.
The synthesis of novel sulfonamides using this compound allows for the exploration of new chemical space in drug discovery programs. The dichlorophenyl group can participate in various non-covalent interactions within a protein's binding pocket, such as halogen bonding and hydrophobic interactions, which can contribute to enhanced binding affinity and selectivity.
Experimental Protocols: A Guide to Practice
The following protocol provides a general method for the synthesis of a sulfonamide from this compound and a primary amine. This procedure can be adapted for a variety of amine substrates.
Synthesis of N-Benzyl-(3,5-dichlorophenyl)methanesulfonamide
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 equivalent) in dichloromethane (DCM).
-
To this solution, add triethylamine (1.2 equivalents) or pyridine (2.0 equivalents) as a base to scavenge the HCl byproduct.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate container, dissolve this compound (1.05 equivalents) in a minimal amount of DCM.
-
Slowly add the solution of this compound to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired N-benzyl-(3,5-dichlorophenyl)methanesulfonamide.
Causality Behind Experimental Choices:
-
Choice of Base: A non-nucleophilic organic base like triethylamine or pyridine is used to neutralize the HCl generated during the reaction without competing with the amine nucleophile.[1]
-
Temperature Control: The initial reaction is carried out at 0 °C to control the exothermic nature of the reaction and to minimize potential side reactions.
-
Work-up Procedure: The aqueous work-up is designed to remove the base, any unreacted starting materials, and the hydrochloride salt of the base, leading to a cleaner crude product.
Visualizing the Reaction: Mechanism and Workflow
The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds through a nucleophilic acyl substitution-like mechanism at the sulfur atom.
Caption: Mechanism of Sulfonamide Formation.
The experimental workflow can be visualized as a series of sequential steps to ensure a high yield and purity of the final product.
Caption: Experimental Workflow for Sulfonamide Synthesis.
Conclusion and Future Perspectives
This compound is a highly reactive and versatile reagent for the synthesis of sulfonamides. The presence of two electron-withdrawing chlorine atoms on the phenyl ring enhances its electrophilicity, making it particularly useful for reactions with less nucleophilic amines or when milder reaction conditions are desired. The resulting dichlorophenyl-containing sulfonamides are valuable scaffolds in the development of new agrochemicals and pharmaceuticals.
Future research in this area could focus on the direct comparative evaluation of the kinetic profiles of this compound and other sulfonylating agents. Furthermore, the synthesis and biological evaluation of a broader range of sulfonamide libraries derived from this reagent will undoubtedly lead to the discovery of novel bioactive molecules with potential applications in agriculture and medicine. The strategic use of this and other tailored sulfonyl chlorides will continue to be a powerful tool in the hands of synthetic and medicinal chemists.
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Guide to the Safe Disposal of (3,5-dichlorophenyl)methanesulfonyl Chloride
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of (3,5-dichlorophenyl)methanesulfonyl chloride (CAS No. 163295-70-3). As a sulfonyl chloride derivative, this compound is highly reactive and requires meticulous procedures to ensure the safety of laboratory personnel and environmental protection. This guide moves beyond simple instruction to explain the chemical principles underpinning these protocols, empowering researchers to make informed safety decisions.
Core Hazard Assessment
This compound is a corrosive, water-reactive, and halogenated organic compound. Understanding these three hazard pillars is critical for its safe management.
-
Corrosivity: The primary hazard is its ability to cause severe skin burns and serious eye damage.[1][2][3] This is characteristic of sulfonyl chlorides, which are potent electrophiles.
-
Reactivity with Water: This compound reacts with water or moisture in an exothermic reaction to produce corrosive hydrochloric acid (HCl) and (3,5-dichlorophenyl)methanesulfonic acid.[1][4] This reaction can be vigorous and liberates toxic and corrosive fumes, making uncontrolled contact with water extremely dangerous.[1][5]
-
Halogenated Organic Compound: As a molecule containing chlorine atoms bonded to a carbon framework, it must be segregated into the specific "Halogenated Organic Waste" stream for disposal.[6][7][8] Improper segregation can lead to regulatory non-compliance and disrupt waste treatment processes.
The toxicological properties of this specific substance have not been exhaustively investigated.[9] Therefore, it must be handled with the utmost caution, assuming high toxicity.
| Property | Value | Source |
| CAS Number | 163295-70-3 | [1][2][10] |
| Molecular Formula | C₇H₅Cl₃O₂S | [1][2] |
| Molecular Weight | 259.54 g/mol | [1][10] |
| Appearance | White solid | [10] |
| Primary Hazards | H314: Causes severe skin burns and eye damage | [2][3] |
| Incompatibilities | Water, strong oxidizing agents, strong bases (uncontrolled) | [9][11] |
| Decomposition Products | Hydrogen chloride, sulfur oxides, carbon monoxide | [9][11] |
Mandatory Personal Protective Equipment (PPE)
Given the severe corrosive nature of the compound, a comprehensive suite of PPE is required at all times.
-
Eye and Face Protection: Chemical safety goggles in combination with a full-face shield are mandatory to protect against splashes.
-
Skin Protection: A flame-retardant lab coat and chemical-resistant gloves are essential. Nitrile gloves are commonly used, but it is crucial to check the manufacturer's compatibility data for breakthrough times.[6] Always remove gloves using the proper technique and wash hands thoroughly after handling.
-
Respiratory Protection: All handling of this compound, especially during disposal procedures that may generate aerosols or fumes, must be conducted within a certified chemical fume hood.[6][12]
Disposal Decision Workflow
The correct disposal path depends entirely on the quantity of the waste. The primary decision is whether you are disposing of a bulk quantity of the chemical or a small, residual amount, for instance, from washing glassware.
Caption: Decision workflow for disposing of this compound.
Protocol 1: Bulk Waste Disposal
Bulk quantities of this compound must be disposed of as hazardous waste without any attempt at in-lab neutralization.[13]
Step 1: Container and Labeling Ensure the original container is tightly sealed. If transferring is necessary, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name, "this compound," and all associated hazard warnings (e.g., "Corrosive," "Water-Reactive").
Step 2: Segregation This waste must be placed in a designated "Halogenated Organic Waste" container or stored separately for collection.[7][8] Do not mix with non-halogenated organic waste or any other waste streams.[7]
Step 3: Storage and Pickup Store the sealed container in a designated satellite accumulation area, away from incompatible materials.[14] Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[9]
Protocol 2: Neutralization of Residual Quantities
This protocol is exclusively for small, residual amounts of the chemical (e.g., from rinsing reaction flasks). The objective is to safely hydrolyze and neutralize the reactive sulfonyl chloride into its more stable sulfonic acid salt.[13] This procedure must be performed in a chemical fume hood.
Materials:
-
Large beaker (volume at least 10 times that of the solution to be quenched)
-
Stir plate and magnetic stir bar
-
Ice bath
-
5% Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) solution
-
pH paper
Step-by-Step Methodology:
Step 1: Prepare the Quenching Solution In the fume hood, place the large beaker in an ice bath on a stir plate. Fill it with the 5% sodium bicarbonate or dilute sodium hydroxide solution and begin stirring. Allow the solution to cool to 0-5 °C. Causality: The hydrolysis of a sulfonyl chloride is an exothermic reaction.[4] Using an ice bath and a large volume of quenching solution helps to dissipate the heat generated, preventing a runaway reaction.
Step 2: Controlled Addition Slowly and carefully, add the residual this compound solution dropwise to the cold, vigorously stirred basic solution. Causality: A slow rate of addition is critical to control the rate of reaction and gas evolution (CO₂ if using bicarbonate).[4] Adding the sulfonyl chloride to the base, and not the other way around, ensures the reactive species is always in a large excess of the quenching agent.[12]
Step 3: Ensure Complete Neutralization After the addition is complete, allow the mixture to stir in the ice bath for at least 30-60 minutes. This ensures that all the residual sulfonyl chloride has been hydrolyzed.
Step 4: Verify pH Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous solution using pH paper to confirm it is neutral or slightly basic (pH 7-9).[4] If the solution is still acidic, add more basic solution until the desired pH is achieved.
Step 5: Final Disposal Transfer the neutralized aqueous solution to a designated "Aqueous Hazardous Waste" container for collection by your institution's EHS office.[13]
Spill Management
In the event of a small spill, immediate and appropriate action is critical.
Step 1: Evacuate and Ventilate Alert others in the immediate area and evacuate non-essential personnel. Ensure the fume hood is operational to manage vapors.[12]
Step 2: Contain and Absorb Wearing full PPE, cover the spill with a dry, inert, non-combustible absorbent material such as sand, earth, or vermiculite.[12][15] Do not use combustible materials like paper towels or sawdust. [12]
Step 3: Collect and Package Carefully scoop the absorbed material into a designated, sealable hazardous waste container. Label the container clearly as "Spill Debris containing this compound."
Step 4: Decontaminate Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials in the same hazardous waste container.
Step 5: Report Inform your laboratory supervisor and institutional EHS office about the spill, regardless of its size.[13]
References
- 1. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. This compound | C7H5Cl3O2S | CID 4993270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]
- 6. scienceready.com.au [scienceready.com.au]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. afgsci.com [afgsci.com]
- 10. chemimpex.com [chemimpex.com]
- 11. georganics.sk [georganics.sk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. nj.gov [nj.gov]
A Guide to Personal Protective Equipment for Handling (3,5-dichlorophenyl)methanesulfonyl Chloride
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling (3,5-dichlorophenyl)methanesulfonyl chloride (CAS 163295-70-3). Its purpose is to establish a comprehensive personal protective equipment (PPE) framework that ensures user safety, operational integrity, and regulatory compliance. The information herein is synthesized from authoritative safety data sheets and chemical handling guidelines to provide a self-validating system of protection.
Hazard Profile: Understanding the Inherent Risks
This compound is a reactive sulfonyl chloride compound. Its primary hazards stem from its high reactivity, particularly with nucleophiles like water, and its corrosive nature.[1][2] While one Safety Data Sheet (SDS) has classified it as a non-hazardous substance, this is contradicted by multiple other sources that highlight its significant risks.[1][2][3][4] In alignment with the principles of laboratory safety, this guide adopts the more conservative and widely supported assessment: this compound is hazardous and requires stringent safety measures.
The core dangers are multifaceted:
-
Severe Corrosivity : The compound is classified as causing severe skin burns and eye damage.[1][2][4] Direct contact can lead to immediate and serious tissue injury.
-
High Reactivity with Water : Like other sulfonyl chlorides, it reacts with water or moisture.[5][6][7] This reaction is exothermic and liberates toxic and corrosive gases, such as hydrogen chloride (HCl) and the corresponding sulfonic acid, which can cause severe respiratory tract irritation.[1][2][8]
-
Inhalation Toxicity : Vapors and the gases produced upon reaction with moisture are irritating to the respiratory system.[5][6] Inhalation can lead to coughing, shortness of breath, and potentially severe conditions like pulmonary edema.[6][9]
| Hazard Category | Description | Rationale and Consequences |
| Skin Corrosion | Causes severe burns upon contact.[1][2] | The sulfonyl chloride moiety is highly electrophilic and reacts with biological nucleophiles in the skin, causing rapid cell damage. |
| Eye Damage | Causes serious, potentially irreversible eye damage.[1][2] | The cornea is extremely sensitive; splashes can lead to permanent vision loss if not immediately and thoroughly flushed.[10] |
| Water Reactivity | Reacts with moisture to release toxic, corrosive gases (HCl).[1][2] | This reaction increases the risk of respiratory exposure and can build pressure in inadequately vented containers. Handling must occur in a dry, controlled environment. |
| Inhalation Hazard | Vapors and reaction byproducts are harmful if inhaled.[5][7] | Can cause severe irritation and chemical burns to the mucous membranes and respiratory tract.[9] |
The First Line of Defense: Engineering Controls
Before any discussion of PPE, it is critical to emphasize that the primary method for exposure control is the use of a certified Chemical Fume Hood . All handling, weighing, and dispensing of this compound must be performed within a functioning fume hood to prevent the inhalation of vapors and to contain any potential spills.[7][11]
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is dictated by the task and the associated risk. The following framework outlines the mandatory PPE for handling this compound.
Level 1: Standard Handling Operations (Inside a Fume Hood)
This level of PPE is required for all routine laboratory operations, such as weighing, transfers, and setting up reactions.
-
Eye and Face Protection : A two-layer approach is mandatory.
-
Tightly-fitting chemical splash goggles are required to protect against splashes that could get around the edges of standard safety glasses.[7]
-
A full-face shield must be worn over the goggles to protect the entire face from splashes during transfers of larger volumes or more vigorous reactions.[5][12] This combination provides comprehensive protection against splashes and fumes.[13]
-
-
Hand Protection : Double-gloving is essential to provide a barrier against direct contact and to allow for safe removal of a contaminated outer glove without exposing the skin.
-
Inner Glove : A standard nitrile glove.
-
Outer Glove : A thicker, chemical-resistant glove.
-
| Glove Material | Breakthrough Time (General for Acyl/Sulfonyl Chlorides) | Rating & Justification |
| Nitrile | Fair to Good | Suitable as an inner glove or for very short-duration tasks. Prone to degradation with prolonged contact.[5] |
| Neoprene | Excellent | Recommended as the outer glove. Offers robust protection against corrosive and reactive chemicals.[5][14] |
| Butyl Rubber | Excellent | A superior choice for the outer glove, especially for extended handling or spill cleanup, due to high impermeability. |
-
Body Protection :
-
A chemical-resistant laboratory coat (e.g., made of polyester or a poly-cotton blend with a protective finish) must be worn and fully buttoned.[7] Standard cotton coats are not recommended as they can absorb chemicals.
-
Full-length pants and closed-toe, chemical-resistant shoes are mandatory.[15] Perforated shoes or sandals are strictly forbidden.[15]
-
Level 2: Enhanced PPE for High-Risk Scenarios
This level is required for handling large quantities (>100g), cleaning up spills, or when there is a heightened risk of splashing or aerosol generation.
-
Respiratory Protection : If there is a risk of exposure outside of a fume hood (e.g., a significant spill), respiratory protection is necessary.[16]
-
Equipment : A full-face respirator with combination Organic Vapor/Acid Gas (OV/AG) cartridges is required.[5] The full-face piece provides a higher protection factor and protects the eyes simultaneously.
-
Compliance : Use of respirators requires prior medical clearance, training, and fit-testing as per institutional and OSHA guidelines.[17]
-
-
Body Protection :
-
A chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[7]
-
For major spill response, a full chemical-resistant suit may be necessary.
-
Operational Protocols and Workflows
Adherence to standardized procedures for using PPE is as crucial as the equipment itself.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection and Escalation Workflow.
Step-by-Step Protocol: Donning and Doffing PPE
Proper sequencing prevents cross-contamination and ensures safety.
Donning (Putting On) Sequence:
-
Footwear and Clothing Check : Confirm you are wearing closed-toe shoes and full-length pants.
-
Inner Gloves : Don the first pair of nitrile gloves.
-
Lab Coat : Put on your chemical-resistant lab coat and fasten all buttons.
-
Outer Gloves : Don the second, heavier pair of chemical-resistant gloves (e.g., neoprene), ensuring the cuffs go over the sleeves of the lab coat.
-
Eye Protection : Put on your chemical splash goggles.
-
Face Protection : Put on the full-face shield over the goggles.
Doffing (Taking Off) Sequence (Assume you are leaving the lab):
-
Outer Gloves : Remove the outer gloves using a method that avoids touching the outer surface with your bare skin. Peel one glove off, ball it in the gloved hand, and slide a finger from the clean hand under the cuff of the remaining glove to peel it off over the first one. Dispose of them immediately in the designated hazardous waste container.[12]
-
Face Shield : Remove the face shield by handling the headband only.
-
Goggles : Remove the goggles.
-
Lab Coat : Unbutton the lab coat. Remove it by rolling it outwards, keeping the contaminated exterior away from your body.
-
Inner Gloves : Remove the final pair of gloves, again without touching the outer surface with bare skin. Dispose of them in the designated waste.
-
Hand Washing : Immediately and thoroughly wash your hands with soap and water.[3]
Emergency Procedures and Decontamination
In the event of an exposure, immediate action is critical.
-
Skin Contact : Immediately go to the nearest safety shower.[10] Remove all contaminated clothing while under the shower and flush the affected area with copious amounts of water for at least 15 minutes.[1][10] Seek immediate medical attention.
-
Eye Contact : Immediately use an eyewash station.[3] Forcibly hold the eyelids open and flush for at least 15 minutes, rotating the eyeballs.[1] Remove contact lenses if present. Seek immediate medical attention.[1][2]
-
Spill Cleanup : For small spills inside a fume hood, use an inert absorbent material like dry sand, vermiculite, or a commercial sorbent.[5][6] DO NOT USE WATER or combustible materials like paper towels.[6] The collected waste must be placed in a sealed, labeled container for hazardous waste disposal.[11][18] All PPE used during cleanup is considered contaminated and must be disposed of as hazardous waste.[9]
References
- 1. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. afgsci.com [afgsci.com]
- 4. This compound | C7H5Cl3O2S | CID 4993270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nj.gov [nj.gov]
- 7. benchchem.com [benchchem.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 11. benchchem.com [benchchem.com]
- 12. file.ambeed.com [file.ambeed.com]
- 13. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 14. nbinno.com [nbinno.com]
- 15. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. hazmatschool.com [hazmatschool.com]
- 18. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
